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Core Science & Biosynthesis

Foundational

Synthesis Pathway and Methodological Guide for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid

Introduction & Chemical Significance 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a highly functionalized 1[2]. The core structure—a 5-methylnicotinic acid substituted at the 6-position with a piperazine derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a highly functionalized 1[2]. The core structure—a 5-methylnicotinic acid substituted at the 6-position with a piperazine derivative—is a privileged pharmacophore in modern medicinal chemistry. It is most notably featured in cyclin-dependent kinase 4/6 (CDK4/6) inhibitors such as 3[3].

The structural logic of this building block is rooted in precise conformational control. The introduction of the 5-methyl group on the pyridine ring induces significant A1,3 steric strain against the adjacent piperazine ring. This steric clash forces the piperazine out of coplanarity with the pyridine core. This "rigid-yet-flexible" conformation dramatically enhances kinase selectivity by perfectly orienting the molecule within the ATP-binding pocket while4 to other kinases like CDK1 or CDK2[4].

Furthermore, the N-formyl group on the piperazine serves a dual purpose. In synthetic workflows, it acts as a robust, atom-economical protecting group that survives mild basic and acidic conditions. In drug design, the formyl carbonyl acts as a critical hydrogen-bond acceptor, probing specific interactions with backbone amides in target protein active sites.

Retrosynthetic Analysis & Pathway Design

The synthesis of 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid relies on two highly reliable and scalable transformations: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective ester hydrolysis.

The target molecule is disconnected at the C6–N bond, leading back to two commercially available precursors: and . The choice of an SNAr reaction over transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is deliberate. The 6-chloro position of the pyridine ring is highly electrophilic,5[5]. This allows for a metal-free coupling, which is highly advantageous in pharmaceutical synthesis to avoid heavy metal contamination in the final Active Pharmaceutical Ingredient (API).

SynthesisPathway A Methyl 6-chloro-5-methylnicotinate C Methyl 6-(4-formylpiperazin-1-yl) -5-methylnicotinate A->C SNAr Reaction DIPEA, DMF, 90°C B 1-Formylpiperazine B->C D 6-(4-Formylpiperazin-1-yl) -5-methylnicotinic acid C->D Saponification LiOH, THF/MeOH/H2O, RT

Synthesis pathway of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid.

Step-by-Step Experimental Protocols

Workflow Step1 1. Reagent Mixing (Electrophile + Nucleophile + Base) Step2 2. Thermal Activation (90°C, 12h in DMF) Step1->Step2 Step3 3. Aqueous Workup & Extraction (EtOAc / H2O) Step2->Step3 Step4 4. Chemoselective Hydrolysis (LiOH in THF/MeOH/H2O, RT) Step3->Step4 Step5 5. Acidification & Precipitation (1M HCl to pH 3-4) Step4->Step5 Step6 6. Filtration & Drying (Vacuum oven, 45°C) Step5->Step6

Step-by-step experimental workflow for synthesis and isolation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of methyl 6-chloro-5-methylnicotinate and 1-formylpiperazine. Causality & Logic: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct without competing with the secondary amine of 1-formylpiperazine. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex transition state inherent to SNAr mechanisms.

Table 1: Reagent Stoichiometry for Step 1

ReagentMW ( g/mol )EquivalentsFunction
Methyl 6-chloro-5-methylnicotinate185.611.0Electrophile
1-Formylpiperazine114.151.2Nucleophile
DIPEA129.242.0Acid Scavenger
DMF73.0910 VolSolvent

Protocol:

  • Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with methyl 6-chloro-5-methylnicotinate (1.0 eq) and DMF (10 Vol).

  • Add 1-formylpiperazine (1.2 eq) and DIPEA (2.0 eq) to the stirring solution at room temperature.

  • Heat the reaction mixture to 90°C under an inert nitrogen atmosphere for 12 hours. Monitor reaction progression via LC-MS or TLC until the electrophile is completely consumed.

  • Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (30 Vol).

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 Vol). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Chemoselective Saponification

Objective: Hydrolysis of the methyl ester to the carboxylic acid while preserving the N-formyl group. Causality & Logic: A mixed solvent system of THF/MeOH/H2O (3:1:1) is employed to ensure complete dissolution of both the lipophilic organic intermediate and the inorganic LiOH. The reaction is strictly kept at room temperature to prevent the thermodynamic cleavage of the formamide moiety, ensuring chemoselectivity.

Table 2: Reagent Stoichiometry for Step 2

ReagentMW ( g/mol )EquivalentsFunction
Intermediate Ester263.291.0Substrate
LiOH·H2O41.963.0Hydrolyzing Agent
THF/MeOH/H2O (3:1:1)N/A15 VolSolvent System
1M HCl (aq)36.46As neededAcidifying Agent

Protocol:

  • Dissolve the intermediate ester (1.0 eq) in the THF/MeOH/H2O solvent mixture (15 Vol) in a round-bottom flask.

  • Add LiOH·H2O (3.0 eq) in one portion. Stir the resulting mixture vigorously at room temperature (20-25°C) for 4-6 hours.

  • Monitor by TLC/LC-MS. Upon complete disappearance of the ester, concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Dilute the remaining aqueous layer with water (10 Vol) and cool to 0-5°C in an ice bath.

  • Slowly add 1M aqueous HCl dropwise while stirring until the pH reaches 3-4. A white to off-white precipitate of the target carboxylic acid will form.

  • Filter the precipitate under vacuum, wash the filter cake with cold water (2 x 5 Vol), and dry in a vacuum oven at 45°C to constant weight.

Analytical Characterization & Quality Control

To establish a self-validating experimental system, the isolated product must be characterized to confirm both identity and purity.

  • LC-MS: The theoretical exact mass for C12​H15​N3​O3​ is 249.11. The expected mass spectrum should exhibit a prominent [M+H]+ peak at m/z 250.1 .

  • 1H NMR (400 MHz, DMSO-d6):

    • δ ~13.0 ppm (br s, 1H, COOH)

    • δ ~8.6 ppm (d, 1H, Pyridine C2-H)

    • δ ~8.1 ppm (s, 1H, Formyl CHO)

    • δ ~7.9 ppm (d, 1H, Pyridine C4-H)

    • δ ~3.5-3.3 ppm (m, 8H, Piperazine CH2​ )

    • δ ~2.3 ppm (s, 3H, Pyridine CH3​ )

Note: The presence of the formyl group often leads to the observation of rotamers in the NMR spectrum at room temperature, which may present as broadened or duplicated signals for the piperazine protons.

References

  • 3 2. 3. 4.6 5.5 6.1 7.4

Sources

Exploratory

physicochemical properties of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid Foreword: Bridging Molecular Structure and Biological Function In the landscape of modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid

Foreword: Bridging Molecular Structure and Biological Function

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific investigation. A molecule's intrinsic physicochemical properties are the foundational pillars upon which its pharmacokinetic and pharmacodynamic profiles are built.[1][2] These properties, including solubility, melting point, and ionization state (pKa), govern how a potential drug is absorbed, distributed, metabolized, and excreted (ADME)—ultimately dictating its efficacy and safety.[3][4]

This guide provides a comprehensive technical overview of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. As a Senior Application Scientist, the objective is to deliver field-proven insights into not only what these properties are but how they are reliably determined and why they are critically important for advancing a compound through the development pipeline. The methodologies described herein are presented as self-validating systems, ensuring the generation of robust and reproducible data essential for informed decision-making.

Chemical Identity and Molecular Characteristics

A precise understanding of a molecule's structure is the starting point for all subsequent characterization. 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a substituted pyridine derivative, incorporating a carboxylic acid function, a methyl group, and a formylated piperazine moiety.

Chemical Structure:

Table 1: Core Identifiers for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid

IdentifierValue
IUPAC Name 6-(4-formylpiperazin-1-yl)-5-methylpyridine-3-carboxylic acid
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol
Canonical SMILES CC1=C(C=CN=C1C(=O)O)N2CCN(CC2)C=O
InChI Key (Generated upon synthesis and registration)
CAS Number (Not publicly available as of this guide's publication)

Note: Molecular formula and weight are calculated from the structure.

Summary of Key Physicochemical Properties

The following table summarizes the critical . As this is a novel compound, experimentally determined values are not widely available. The table provides a framework for the data that must be generated, and the subsequent sections detail the authoritative protocols for their determination.

Table 2: Physicochemical Data Framework

PropertyAnticipated Value / RangeSignificance in Drug Development
Melting Point (°C) Crystalline Solid, >150°C (est.)Indicator of purity, stability, and crystal lattice energy.[5]
Aqueous Solubility pH-dependentCrucial for absorption and bioavailability; a key parameter in the Biopharmaceutics Classification System (BCS).[6][7]
pKa₁ (Carboxylic Acid) ~4.5 - 5.5Governs ionization of the acidic group, impacting solubility in the stomach and intestines.
pKa₂ (Piperazine Nitrogen) ~7.0 - 8.0Governs ionization of the basic group, influencing solubility and potential for salt formation.
LogP / LogD₇.₄ 1.0 - 3.0 (est.)Measures lipophilicity, which affects permeability, protein binding, and metabolism.[6]

Experimental Protocols: A Methodological Deep Dive

The integrity of any drug development program rests on the quality of its data. The following sections provide detailed, step-by-step protocols for determining the key .

Melting Point Determination: A Measure of Purity and Identity

Expertise & Causality: The melting point is one of the most fundamental and trusted assessments of a solid compound's purity.[8] A pure crystalline solid exhibits a sharp, well-defined melting range (typically <1°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. Therefore, this protocol serves as a primary quality control checkpoint. We utilize the capillary method for its precision and adherence to pharmacopeial standards.[5][9]

Protocol: USP Class Ia Capillary Method

  • Sample Preparation:

    • Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its decomposition point for several hours.

    • Finely powder the dried sample using a mortar and pestle to ensure uniform packing.

  • Capillary Loading:

    • Press the open end of a USP-specified capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a solid surface to pack the powder into a tight column at the sealed end, aiming for a column height of 2.5–3.5 mm.[9]

  • Measurement:

    • Insert the loaded capillary into a calibrated melting point apparatus.

    • Perform a rapid preliminary measurement by heating at a high rate (e.g., 10-15°C/min) to determine an approximate melting temperature.

    • For the precise measurement, use a fresh sample and set the apparatus to heat rapidly to a temperature about 5°C below the approximate melting point.[9]

    • Reduce the heating rate to a ramp of 1°C/minute to ensure thermal equilibrium.[8]

    • Record T₁: The temperature at which the first drop of liquid appears.

    • Record T₂: The temperature at which the last solid particle melts (the clear point).

    • The melting range is reported as T₁ – T₂.

  • Trustworthiness & Validation:

    • The protocol's validity is ensured by regular calibration of the apparatus using certified reference standards (e.g., caffeine, vanillin) with known melting points.[9]

    • Perform the determination in triplicate to ensure reproducibility.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample (Vacuum Oven) Powder Finely Powder Dry->Powder Load Load Capillary (2.5-3.5 mm) Powder->Load Insert Insert into Apparatus Load->Insert Heat Heat at 1°C/min (near MP) Insert->Heat Observe Observe & Record T1 (Onset) -> T2 (Clear) Heat->Observe Result Melting Range (T1 - T2) Observe->Result

Caption: Gold-standard shake-flask method for pH-solubility profiling.

pKa Determination: Understanding Ionization Behavior

Expertise & Causality: The acid dissociation constant (pKa) is the pH at which a molecule is 50% ionized and 50% neutral. [2]This parameter is a direct driver of solubility, membrane permeability (the neutral form is generally more permeable), and drug-receptor interactions. 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is amphoteric, possessing both an acidic group (carboxylic acid, pKa₁) and a basic group (piperazine nitrogen, pKa₂). Potentiometric titration is a robust and direct method for determining these values.

Protocol: Potentiometric Titration

  • System Setup & Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Use a temperature-compensating probe to ensure accuracy.

    • The titrant (e.g., 0.1 N NaOH for titrating the acid, 0.1 N HCl for titrating the base) must be accurately standardized.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the compound in a known volume of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but results must be corrected to obtain the aqueous pKa.

  • Titration Procedure:

    • To determine pKa₁ (acidic): Begin titrating the solution with standardized NaOH, adding small, precise increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • To determine pKa₂ (basic): Use a separate sample and titrate with standardized HCl.

  • Data Analysis:

    • Plot the pH reading versus the volume of titrant added to generate a titration curve.

    • Calculate the first derivative (dpH/dV) of the curve; the peak of this derivative plot indicates the equivalence point.

    • The pKa is the pH at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).

    • Specialized software can be used for more precise calculation from the titration data.

  • Trustworthiness & Validation:

    • The presence of two distinct inflection points in the full-range titration will validate the amphoteric nature of the molecule.

    • For context, the pKa of nicotinic acid itself is approximately 4.85, providing a reasonable estimate for the carboxylic acid moiety. [10] Diagram: Ionization States based on pKa

pKa_Concept Ionization pH-Dependent Ionization States Low pH (pH < pKa₁) Cationic Form(Piperazine Protonated, Acid Neutral) Mid pH (pKa₁ < pH < pKa₂) Zwitterionic Form(Piperazine Protonated, Acid Ionized) High pH (pH > pKa₂) Anionic Form(Piperazine Neutral, Acid Ionized) pH_Scale Low pH (Acidic) | Neutral pH | High pH (Basic) pKa1 pKa₁ (Carboxylic Acid) pKa2 pKa₂ (Piperazine)

Caption: Expected ionization states of the amphoteric molecule across a pH gradient.

Conclusion: From Physicochemical Data to Drug Development Strategy

The comprehensive characterization of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid's physicochemical properties is not an academic exercise; it is a strategic imperative. The data generated through the robust protocols detailed in this guide—melting point, pH-solubility profile, and pKa—provide the critical insights needed to:

  • Guide Formulation: Understanding solubility and pKa allows for the rational design of dosage forms (e.g., selecting appropriate excipients, considering salt formation to enhance solubility).

  • Predict In Vivo Behavior: These properties are key inputs for pharmacokinetic models that predict a drug's absorption and distribution in the body. [1][2]* Ensure Quality and Consistency: Melting point serves as a reliable method for identity confirmation and batch-to-batch quality control. [5] By grounding our work in authoritative methodologies and a deep understanding of the causal relationships between a molecule's structure and its behavior, we can navigate the complexities of drug development with greater confidence and precision, ultimately accelerating the delivery of safe and effective medicines.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajournals.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • How Drug Physical and Chemical Properties Impact Effectiveness. (2025, July 16). Raytor.
  • Physicochemical property of drug molecules with respect to drug actions. (2014, June 15). JBINO.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Annex 4 - WHO Expert Committee on Specifications for Pharmaceutical Preparations. (n.d.).
  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 8). Dow Development Labs.
  • Melting point determin
  • Melting Point Determination. (n.d.).
  • Nicotinic Acid. (n.d.). Merck Index Online.

Sources

Foundational

Advanced Synthetic Applications of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid in Targeted Therapeutics

Executive Summary In the landscape of modern rational drug design, the synthesis of highly selective kinase inhibitors relies heavily on precision molecular building blocks. 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, the synthesis of highly selective kinase inhibitors relies heavily on precision molecular building blocks. 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (CAS: 1355203-28-9) is a critical intermediate utilized in the development of multi-targeted and cyclin-dependent kinase (CDK) inhibitors. This technical guide explores the physicochemical profile, mechanistic rationale, and self-validating synthetic workflows for integrating this specific pharmacophore into advanced active pharmaceutical ingredients (APIs).

Chemical Profile & Structural Significance

Understanding the quantitative and structural parameters of this building block is essential for predicting its behavior in complex coupling reactions and its ultimate pharmacokinetic contribution to the final drug molecule.

Quantitative Physicochemical Data
PropertyValue
Chemical Name 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid
CAS Number 1355203-28-9[1]
Molecular Formula C12H15N3O3[1]
Molecular Weight 249.27 g/mol [1]
Purity Standard ≥97% (Validated via HPLC/NMR)[1]
Structural Class Substituted Pyridine / Piperazine Derivative
Primary Application Pharmacophore intermediate for kinase ATP-competitive inhibitors
Mechanistic Rationale of the Motif

The architecture of 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid is not accidental; it is a highly optimized moiety designed to interface with the ATP-binding pocket of kinases:

  • The Nicotinic Acid Core : The carboxylic acid at position 3 serves as the primary conjugation point, allowing for robust amide bond formation with hinge-binding scaffolds (such as pyrido-pyrimidines or 7-azaindoles)[2].

  • The 5-Methyl Steric Shield : The methyl group at position 5 restricts the rotational freedom of the adjacent piperazine ring. This conformational locking reduces the entropic penalty upon target binding, a strategy widely observed in FDA-approved inhibitors like[3] and [4].

  • The 4-Formylpiperazine Group : The formyl group acts as a crucial synthetic protecting group. It masks the secondary amine of the piperazine, preventing it from acting as a competing nucleophile during aggressive amide coupling[2]. Post-synthesis, it can be deformylated to expose the amine for solvent-channel interactions or further functionalization (e.g., alkylation)[5].

Experimental Workflow: HATU-Mediated Amide Coupling

To integrate this building block into a kinase core, a highly efficient, self-validating amide coupling protocol is required.

Workflow A 6-(4-Formylpiperazin-1-yl) -5-methylnicotinic acid B Carboxyl Activation (HATU, DIEA) A->B Step 1 D Amide Bond Formation (DMF, RT, 12h) B->D Activated Ester C Amine Core (e.g., Azaindole) C->D Nucleophile E Kinase Inhibitor Intermediate D->E Purification

Synthesis workflow for amide coupling of CAS 1355203-28-9 to a kinase core.

Step-by-Step Methodology

Objective: Couple CAS 1355203-28-9 to a heteroaryl amine core.

1. Reagent Preparation & Causality:

  • Substrate: 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (1.0 eq).

  • Coupling Agent: HATU (1.2 eq). Causality: HATU is selected over EDC/HOBt due to its superior efficiency in driving the coupling of sterically hindered or electron-deficient heteroaryl amines[2].

  • Base: N,N-Diisopropylethylamine (DIEA) (3.0 eq). Causality: DIEA is a non-nucleophilic base that deprotonates the carboxylic acid to facilitate the formation of the active ester without competing for the electrophilic center[2].

  • Solvent: Anhydrous DMF. Causality: Solubilizes both the highly polar nicotinic acid and the lipophilic kinase core.

2. Activation Phase: Dissolve the nicotinic acid derivative in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Add DIEA, followed by HATU. Stir at room temperature for 30 minutes.

  • Self-Validating Feedback: The solution typically transitions from clear to a pale yellow hue, indicating the formation of the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium intermediate.

3. Nucleophilic Addition: Add the target heteroaryl amine (1.0 eq) dropwise. Stir at room temperature for 12 hours.

4. In-Process Control (IPC) & Validation:

  • Self-Validating Feedback: Perform LC-MS analysis. The reaction is validated as complete when the starting mass (m/z 249.27) is entirely consumed and the target product mass dominates the chromatogram. The absence of polymerization confirms the efficacy of the formyl protecting group.

5. Workup & Deformylation (Optional): Quench with saturated aqueous NaHCO3 and extract with EtOAc. The aqueous wash removes the water-soluble tetramethylurea byproduct generated by HATU. If the free piperazine is required for the final API, treat the purified intermediate with 2M HCl in Methanol at 60°C for 4 hours to cleave the formyl group.

Biological Application: Target Engagement & Signaling

Derivatives synthesized from 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid are predominantly utilized to target the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, a critical regulator of the cell cycle[6]. X-ray co-crystal structures (e.g., ) demonstrate that the substituted pyridine-piperazine tail extends into the solvent-exposed region of the kinase, enhancing solubility and binding kinetics[7].

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Upregulation Mitogen->CyclinD Stimulates CDK46 CDK4/6 Activation CyclinD->CDK46 Binds Rb Rb Phosphorylation CDK46->Rb Inhibited Inhibitor Inhibitor (CAS 1355203-28-9 derived) Inhibitor->CDK46 Blocks ATP Pocket E2F E2F Release Rb->E2F Prevents Release CellCycle G1/S Transition E2F->CellCycle Arrests Cell Cycle

Mechanism of action for CDK4/6 inhibition via targeted derivatives.

By competitively binding to the ATP pocket, these derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby sequestering the E2F transcription factor and arresting the cell cycle at the G1 phase[6].

References

  • National Center for Biotechnology Information (NCBI). "Palbociclib | C24H29N7O2 | CID 5330286." PubChem. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Abemaciclib | C27H32F2N8 | CID 46220502." PubChem. URL:[Link]

  • RCSB Protein Data Bank. "5L2I: The X-ray co-crystal structure of human CDK6 and Palbociclib." RCSB PDB. URL:[Link]

  • ACS Publications. "Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors." Journal of Medicinal Chemistry. URL: [Link]

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors and immunomodulators relies heavily on privileged molecular scaffolds. 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and immunomodulators relies heavily on privileged molecular scaffolds. 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (CAS: 1355203-28-9)[1] is a highly specialized, multifunctional building block that perfectly exemplifies this design philosophy. By combining a piperazinylpyridine core with precise steric and electronic modifications, this intermediate serves as a critical foundation for synthesizing advanced therapeutics, including cyclin-dependent kinase (CDK4/6) and Rho-associated protein kinase (ROCK) inhibitors[2],[3].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind its structural elements, provide field-proven and self-validating synthetic protocols, and establish the analytical frameworks required to utilize this compound effectively in drug discovery workflows.

Structural Rationale & Pharmacophore Mapping

The architecture of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is not accidental; every functional group serves a distinct mechanistic purpose in both synthesis and target binding.

  • The Piperazinylpyridine Core: This motif is a cornerstone in oncology. In FDA-approved drugs like Palbociclib, the pyridine nitrogen acts as a critical hydrogen-bond acceptor, anchoring the molecule to the kinase hinge region[4],[5].

  • The 5-Methyl Substituent (Conformational Lock): The addition of a methyl group at the 5-position creates a deliberate steric clash with the adjacent piperazine ring. This forces the piperazine out of coplanarity with the pyridine ring. By pre-organizing the molecule into this twisted conformation, the entropic penalty upon target binding is significantly reduced. Furthermore, this steric shield blocks cytochrome P450-mediated oxidation at the electron-rich 5-position, enhancing metabolic stability.

  • The 4-Formylpiperazine Moiety: Utilizing a formyl group rather than an unprotected piperazine is a strategic synthetic choice. The formyl group acts as an electron-withdrawing protecting group, deactivating one of the piperazine nitrogens. This ensures strict regioselectivity during nucleophilic aromatic substitution (SNAr), preventing dimerization. In the final drug, it can project into the solvent channel to improve aqueous solubility or be easily deformylated to a secondary amine for further derivatization.

  • The 3-Carboxylic Acid: Positioned para to the piperazine linkage, this group serves as the primary vector for extending the molecule via amide coupling to various hinge-binding pharmacophores.

G Core Piperazinylpyridine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Pyridine N & Amine NH Steric 5-Methyl Group (Conformational Lock) Core->Steric Steric shielding Solvent 4-Formylpiperazine (Solvent Channel) Core->Solvent Projects outward Amide 3-Carboxylic Acid (Amide Coupling Handle) Core->Amide Vector for target binding

Caption: Pharmacophore mapping and binding logic of the piperazinylpyridine scaffold.

Physicochemical Profiling

To facilitate downstream formulation and analytical tracking, the quantitative data for this building block is summarized below.

PropertyValue
Chemical Name 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid
CAS Registry Number 1355203-28-9[1]
Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
SMILES String O=C(O)c1cc(C)c(N2CCN(C=O)CC2)nc1
Hydrogen Bond Donors 1 (Carboxylic Acid)
Hydrogen Bond Acceptors 5 (Pyridine N, Piperazine N, Formyl O, Carboxyl O's)
Physical Appearance Off-white to pale yellow solid powder[6]

Synthetic Methodology: The SNAr Pathway

The synthesis of this compound relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr). The reaction is driven by the electron-deficient nature of the pyridine ring. Crucially, the carboxylic acid at the 3-position is exactly para to the leaving group at the 6-position. This allows the carboxylic acid to stabilize the negative charge in the Meisenheimer intermediate via resonance, drastically lowering the activation energy required for the substitution[7].

Step-by-Step Protocol
  • Preparation: Charge a dry, round-bottom flask with 6-chloro-5-methylnicotinic acid (1.0 eq, 10 mmol) and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid (increasing solubility) and to neutralize the HCl byproduct, driving the reaction forward.

  • Nucleophile Addition: Add 1-formylpiperazine (1.2 eq, 12 mmol). Causality: A slight excess ensures complete consumption of the halopyridine without complicating downstream purification.

  • Thermal Activation: Stir the reaction mixture at 90 °C for 12 hours under a nitrogen atmosphere. The thermal energy is required to overcome the activation barrier of the zwitterionic pentacoordinate intermediate[7].

  • Workup & Isolation: Cool the mixture to room temperature. Slowly pour the solution into ice-cold 0.1 M HCl, adjusting the pH to ~4.0 (the isoelectric point of the product). The zwitterionic product will precipitate.

  • Purification: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum to yield the product.

G A 6-Chloro-5-methyl nicotinic acid C SNAr Reaction (DIPEA, DMF, 90°C) A->C B 1-Formylpiperazine B->C D 6-(4-Formylpiperazin-1-yl) -5-methylnicotinic acid C->D Nucleophilic Substitution

Caption: Synthetic workflow for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid via SNAr.

Analytical Validation & The "Rotamer" Phenomenon

A self-validating protocol requires rigorous analytical checks. When characterizing this compound, researchers frequently encounter an anomaly in NMR and HPLC data caused by the formyl group.

  • The Rotamer Effect: The N-CHO bond possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This restricts rotation around the C-N bond, trapping the molecule in two distinct conformations (cis and trans relative to the piperazine ring).

  • NMR Validation (1H NMR, 400 MHz, DMSO-d6): At room temperature, these rotamers exchange slowly on the NMR timescale, resulting in peak doubling or severe broadening for the piperazine protons and the formyl proton (typically observed as two singlets around 8.0–8.1 ppm).

    • Expert Troubleshooting: To validate that these are rotamers and not impurities, heat the NMR sample to 80 °C. The thermal energy will increase the rotation rate, causing the doubled peaks to coalesce into sharp singlets.

  • LC-MS Validation: Analyze via ESI+ mode. The compound should elute as a single mass peak (though occasionally as a split chromatographic peak depending on the column temperature) with an expected [M+H]+ of 250.1 m/z.

Downstream Functionalization: Amide Coupling Protocol

To utilize this building block in drug discovery, the carboxylic acid must be coupled to a target amine (e.g., an aniline or aliphatic amine) to build the final drug scaffold.

  • Activation: Dissolve 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Ester Formation: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the highly reactive OAt-ester intermediate.

  • Coupling: Add the target amine (1.1 eq). Stir at room temperature for 2–4 hours.

  • Quench & Extract: Dilute with ethyl acetate and wash heavily with 5% aqueous LiCl (to remove DMF) and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Sources

Foundational

The Pharmacophoric Mechanism of Action of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid in Targeted Drug Discovery

Executive Summary In modern rational drug design, the efficacy and safety of a small-molecule therapeutic are dictated by the precise atomic interactions of its constituent building blocks. 6-(4-Formylpiperazin-1-yl)-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the efficacy and safety of a small-molecule therapeutic are dictated by the precise atomic interactions of its constituent building blocks. 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (CAS: 1355203-28-9) is a highly specialized, pre-optimized pharmacophoric module utilized primarily in the synthesis of targeted kinase inhibitors and GPCR modulators. Rather than acting as a standalone therapeutic, its "mechanism of action" lies in its structural capacity to dictate target binding topology, enforce conformational rigidity, and abrogate off-target cardiotoxicity when integrated into a larger active pharmaceutical ingredient (API).

This whitepaper deconstructs the mechanistic rationale behind this specific building block, detailing its structural logic, its role in target binding, and the self-validating experimental workflows required to deploy it in drug discovery campaigns.

Structural Deconstruction & Pharmacophoric Logic

The utility of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is rooted in the synergistic function of its three primary chemical moieties. Each structural feature solves a specific medicinal chemistry challenge.

The Nicotinic Acid Core: Hinge-Binding Vector

The pyridine-3-carboxylic acid (nicotinic acid) core serves a dual purpose. The carboxylic acid is the synthetic anchor, allowing for facile amide coupling to diverse chemical scaffolds (e.g., anilines or aliphatic amines). Biologically, the pyridine nitrogen acts as a critical hydrogen bond acceptor. In kinase inhibitors, this nitrogen is perfectly positioned to interact with the backbone amide NH of the kinase hinge region (e.g., Cys133 in CDK4/6 or analogous residues in Wee1), anchoring the molecule within the ATP-binding site [1].

The 5-Methyl Group: Conformational Locking

The inclusion of a methyl group at the 5-position introduces significant steric bulk adjacent to the piperazine ring. This steric hindrance restricts the free rotation of the C-N bond between the pyridine ring and the piperazine, forcing the piperazine into a highly specific, "twisted" conformation. By pre-organizing the molecule into its bioactive conformation, the 5-methyl group minimizes the entropic penalty upon target binding. Furthermore, this steric bulk can drive kinase selectivity by inducing steric clashes with the gatekeeper residues of non-target kinases [2].

The 4-Formylpiperazine Motif: hERG Mitigation and Solvation

Unsubstituted or alkylated piperazines are ubiquitous in drug discovery, typically projecting out of the ATP-binding pocket into the solvent-exposed front to improve aqueous solubility [1]. However, the basic secondary or tertiary amine of a standard piperazine is a notorious pharmacophore for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG leads to QT prolongation and fatal cardiotoxicity.

By capping the piperazine nitrogen with a formyl group (-CHO) , the basicity of the amine is neutralized, converting it into a neutral formamide. This simple bioisosteric modification effectively abolishes hERG binding affinity while maintaining the structural vector required to interact with the solvent network or polar residues at the edge of the binding pocket [3].

G N Pyridine Nitrogen (Hinge Binder) T1 Kinase Hinge Region (Backbone NH H-Bond) N->T1 Anchors Scaffold M 5-Methyl Group (Conformational Lock) T2 Gatekeeper Pocket (Steric Fit/Selectivity) M->T2 Restricts Rotation F 4-Formylpiperazine (Low hERG / Solvent Front) T3 Solvent Exposed Pocket (Water Network / Dipole) F->T3 Modulates Solubility

Pharmacophoric mapping of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid to kinase domains.

Quantitative Mechanistic Profiling

To understand the value of this specific building block, we must compare it against its unsubstituted basic piperazine counterpart. The table below summarizes the typical physicochemical and pharmacological shifts observed when a basic piperazine is replaced by the 4-formylpiperazine motif in a lead compound.

Property / MetricBasic Piperazine Motif4-Formylpiperazine MotifMechanistic Rationale
Nitrogen pKa ~8.5 - 9.0 (Basic)< 1.0 (Neutral)Formylation delocalizes the nitrogen lone pair, preventing protonation at physiological pH.
hERG Inhibition (IC50) < 1.0 µM (High Risk)> 30.0 µM (Safe)Removal of the positive charge abolishes electrostatic interactions with hERG pore residues (e.g., Tyr652).
Membrane Permeability (Papp) Low to ModerateHighNeutralization of the amine increases lipophilicity (LogD), enhancing passive diffusion across lipid bilayers.
Binding Entropy (ΔS) High PenaltyLow PenaltyThe 5-methyl group restricts the piperazine rotation, pre-organizing the bioactive conformation.

Experimental Workflows & Methodologies

To successfully integrate 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid into a drug discovery pipeline, researchers must employ robust, self-validating protocols for both chemical synthesis and biological evaluation.

Protocol A: HATU-Mediated Amide Coupling (Scaffold Integration)

This protocol details the coupling of the nicotinic acid building block to a target amine (e.g., an active site-directed aniline) to generate a final inhibitor.

Reagents: 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid, Target Amine, HATU, DIPEA, Anhydrous DMF.

  • Activation: Dissolve 1.0 equivalent (eq) of the nicotinic acid building block in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Causality Check: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA acts as a non-nucleophilic base to drive the reaction.

  • Coupling: Add 1.1 eq of the target amine to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the starting acid mass and the appearance of the product mass confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol B: TR-FRET Biochemical Kinase Assay

Once synthesized, the efficacy of the resulting compound must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, self-validating system for determining the IC50 of the inhibitor.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase, ATP (at its predetermined Km), and the biotinylated peptide substrate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

    • Causality Check: Acoustic dispensing prevents carryover contamination and ensures precise nanoliter volumes, maintaining a final DMSO concentration of <1% to prevent enzyme denaturation.

  • Reaction Initiation: Add 5 µL of the Kinase/Substrate mixture to the wells. Incubate for 15 minutes to allow compound binding. Initiate the reaction by adding 5 µL of ATP.

  • Incubation & Quench: Incubate for 60 minutes at room temperature. Quench the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and stop the kinase) and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Detection & Validation: Read the plate on a multi-mode reader (e.g., PHERAstar) measuring emission at 615 nm (Europium) and 665 nm (APC). Calculate the FRET ratio (665/615).

    • Self-Validation: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness. Fit the data to a 4-parameter logistic curve to determine the IC50.

G S1 1. Scaffold Activation (HATU/DIPEA in DMF) S2 2. Amide Coupling (Add Target Amine) S1->S2 S3 3. LC-MS Validation & Prep-HPLC Purification S2->S3 S4 4. TR-FRET Assay (Target Efficacy / IC50) S3->S4 Primary Screening S5 5. Patch-Clamp Assay (hERG Safety Profiling) S3->S5 Counter Screening

Workflow for the synthesis and biological validation of formylpiperazine-derived inhibitors.

Conclusion

The compound 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid exemplifies the precision of modern medicinal chemistry. By combining a hinge-binding nicotinic acid core, a conformationally restricting 5-methyl group, and a hERG-mitigating formylpiperazine moiety, it provides researchers with a highly optimized building block. When integrated into lead scaffolds via robust amide coupling and validated through stringent TR-FRET and patch-clamp assays, this module significantly accelerates the development of potent, selective, and safe targeted therapeutics.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 National Center for Biotechnology Information (PMC)[Link]

  • Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression ACS Medicinal Chemistry Letters / PMC[Link]

  • Mannich bases in medicinal chemistry and drug design National Center for Biotechnology Information (PMC)[Link]

Exploratory

biological activity of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid Derivatives Executive Summary The intersection of privileged structural motifs in medicinal chemistry often hera...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid Derivatives

Executive Summary

The intersection of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. This guide delves into the pharmacological potential of a specific chemical scaffold: 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid and its derivatives. While direct research on this exact class of compounds is nascent, a comprehensive analysis of its constituent moieties—the nicotinic acid core and the versatile piperazine ring—provides a robust framework for predicting and evaluating their biological activities. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into potential therapeutic applications, detailed methodologies for biological evaluation, and a forward-looking perspective on the promise of this chemical series. We will explore potential activities ranging from anticancer and central nervous system (CNS) modulation to antimicrobial efficacy, grounded in the established pharmacology of related molecular structures.

Deconstructing the 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid Scaffold

The therapeutic potential of this molecular architecture stems from the synergistic combination of its three key components: the nicotinic acid core, the piperazine linker, and the terminal formyl group. Each of these elements has a well-documented history in drug discovery, contributing to the overall pharmacological profile.

  • Nicotinic Acid (Vitamin B3): Beyond its essential role as a vitamin, the nicotinic acid scaffold is a precursor for various derivatives with demonstrated antimicrobial and other biological activities.[1] Its presence in the core structure provides a rigid backbone and specific electronic properties that can be crucial for molecular recognition by biological targets.

  • Piperazine Ring: The piperazine moiety is a quintessential "privileged scaffold" in medicinal chemistry, found in a vast array of approved drugs.[2][3][4] Its two nitrogen atoms offer key points for substitution, allowing for fine-tuning of physicochemical properties such as solubility and basicity. Furthermore, the piperazine ring is a common pharmacophore in agents targeting CNS receptors and various enzymes.[3][4]

  • Formylpiperazine Group: The formyl group (-CHO) on the piperazine ring is a key functional handle. It can act as a hydrogen bond acceptor and its reactivity allows for further chemical modification, enabling the generation of diverse derivative libraries for structure-activity relationship (SAR) studies.

The strategic combination of these motifs suggests that derivatives of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid are prime candidates for investigation across multiple therapeutic areas.

Caption: Core structure of the 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid scaffold.

Hypothesized Biological Activities and Therapeutic Targets

Based on the extensive literature on piperazine and nicotinic acid derivatives, we can hypothesize several promising avenues for the biological activity of this scaffold.

Anticancer Activity via Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers. The piperazine moiety is a common feature in a multitude of kinase inhibitors.

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, making it a prime target for drug development.[5] Pyrrolo[2,1-f][2][6][7]triazine derivatives containing a piperazine group have been identified as potent and selective PI3Kα inhibitors.[8] It is plausible that the 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid scaffold could be adapted to target the ATP-binding site of PI3K or other kinases in this pathway.

  • Src/Abl Kinase Inhibition: Dual Src/Abl inhibitors have shown significant efficacy in treating certain leukemias. The discovery of Dasatinib (BMS-354825), which features a hydroxyethyl-piperazine moiety, underscores the importance of this scaffold in targeting these tyrosine kinases.[9]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their inhibition is a validated anticancer strategy. Isatin derivatives, which can be conceptually related to the nicotinic acid core in terms of providing a rigid, aromatic system, have been investigated as potential CDK2 inhibitors.[10]

Table 1: Examples of Piperazine-Containing Kinase Inhibitors

Compound Class/ExampleTarget Kinase(s)Therapeutic IndicationReference
Pyrrolo[2,1-f][2][6][7]triazines (e.g., CYH33)PI3KαSolid Tumors[8]
Thiazole-5-carboxamides (e.g., Dasatinib)Src/AblChronic Myelogenous Leukemia (CML)[9]
Pyrazolo[4,3-h]quinazolines (e.g., PHA-848125)CDKsCancer[10]
Benzimidazoles (e.g., BMS-577098)IGF-1RCancer[11]
Central Nervous System (CNS) Modulation

Piperazine derivatives are renowned for their wide range of activities within the central nervous system, primarily through interactions with monoamine neurotransmitter systems.[4]

  • Dopamine and Serotonin Receptor Antagonism: Many atypical antipsychotics incorporate a piperazine ring to achieve high affinity for dopamine D2 and serotonin 5-HT2A receptors.[6] The compound FMPD, for instance, is a potent antagonist at these receptors, demonstrating the scaffold's utility in developing treatments for schizophrenia and bipolar disorder.[6]

  • Serotonin Reuptake Inhibition: Certain piperazine derivatives, such as trifluoromethylphenylpiperazine (TFMPP), are known to interact with the serotonin transporter (SERT), inhibiting serotonin reuptake.[12] This suggests a potential for developing antidepressant or anxiolytic agents from the target scaffold.

Antimicrobial and Antifungal Activity

The increasing threat of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Both piperazine and nicotinic acid derivatives have shown promise in this area.

  • Antifungal Activity: Novel 6-(piperazin-1-yl)-harmine derivatives have demonstrated antifungal activity against various plant pathogens.[7] Similarly, nicotinic acid-derived 1,3,4-oxadiazolines have shown efficacy against yeasts.[1]

  • Antimycobacterial Activity: Purine derivatives incorporating a propoxyphenylpiperazine moiety have been synthesized and shown to possess activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[13]

Methodologies for Biological Evaluation

A systematic evaluation of the biological activity of novel 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid derivatives requires a multi-tiered approach, encompassing in silico, in vitro, and cellular assays.

In Silico Screening: Molecular Docking

Before embarking on extensive wet-lab experiments, molecular docking can provide valuable insights into the potential binding modes and affinities of the designed derivatives against specific protein targets.

Protocol: Molecular Docking Workflow

  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., a kinase, a GPCR) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site, typically based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate the 3D structure of the 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid derivative.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site.

    • Score the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis:

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

    • Compare the binding mode of the novel derivative to that of known inhibitors to assess its potential for achieving high affinity and selectivity.

Docking_Workflow cluster_target Target Preparation cluster_ligand Ligand Preparation T1 Obtain PDB Structure T2 Prepare Protein (Remove water, add hydrogens) T1->T2 T3 Define Binding Site T2->T3 Dock Docking Simulation T3->Dock L1 Generate 3D Structure L2 Energy Minimization L1->L2 L2->Dock Analyze Pose Analysis & Scoring Dock->Analyze

Caption: A generalized workflow for molecular docking studies.

In Vitro Biochemical Assays

Biochemical assays are essential for quantifying the direct interaction of a compound with its purified molecular target, such as an enzyme or receptor.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in the appropriate assay buffer.

    • Prepare a solution of the target kinase and a fluorescently labeled substrate peptide in the assay buffer.

    • Prepare an ATP solution at a concentration close to its Km for the target kinase.

    • Prepare a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add the test compound dilutions.

    • Add the kinase/substrate mixture to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection solution.

    • Incubate the plate at room temperature for another period to allow for antibody binding (e.g., 60 minutes).

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements, measuring the emission at two wavelengths (e.g., donor and acceptor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cell-Based Assays

Cell-based assays are crucial for assessing the activity of compounds in a more physiologically relevant context, providing information on cell permeability, target engagement in a cellular environment, and downstream functional consequences.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the test compounds. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Prepare a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Cell_Assay_Workflow A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Solubilize Formazan Crystals F->G H Read Absorbance on Plate Reader G->H I Calculate IC50/GI50 H->I

Caption: Workflow for a typical cell-based cytotoxicity (MTT) assay.

Future Directions and Conclusion

The 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The convergence of the well-established pharmacological profiles of nicotinic acid and piperazine derivatives provides a strong rationale for its exploration.

Key Future Steps:

  • Synthesis of a Diverse Chemical Library: The formyl group is an ideal handle for derivatization via reactions such as reductive amination, Wittig reactions, or condensation with hydrazines to rapidly generate a library of compounds with diverse physicochemical properties.

  • Broad Biological Screening: Initial screening of the library against a wide panel of targets, including various kinases, GPCRs, and microbial strains, will be essential to identify the most promising therapeutic avenues.

  • Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, a focused medicinal chemistry effort will be required to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Promising lead compounds will need to be evaluated in relevant animal models of disease to assess their in vivo efficacy and safety profiles.

References

  • Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Synthesis and antifungal activity of 6-(piperazin-1-yl)-harmine amide derivatives. Gansu Agricultural University. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • piperazine derivatives: a review of biological activities. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. [Link]

  • Synthesis of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine Derivatives as Antimycobacterial and Antifungal Agents: In Vitro Evaluation and In Silico Study. Chemistry & Biodiversity. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. [Link]

Sources

Foundational

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid literature review

An In-Depth Technical Guide to 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid: Synthesis, Properties, and Potential Applications Introduction 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid: Synthesis, Properties, and Potential Applications

Introduction

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a heterocyclic compound featuring a nicotinic acid core, which is a derivative of niacin (Vitamin B3). The structure is further functionalized with a 5-methyl group and a 6-substituted N-formylpiperazine moiety. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and neuroleptic properties.[1] The nicotinic acid framework itself is also a key component in various biologically active molecules, with derivatives exhibiting anti-inflammatory and antibacterial activities.[2][3]

The combination of these three components—nicotinic acid, a methyl group, and a formylpiperazine substituent—suggests that 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid could be a valuable building block or a potential lead compound in drug discovery. This guide provides a comprehensive overview of its proposed synthesis, predicted chemical properties, and a discussion of its potential biological significance based on the current scientific literature.

Proposed Synthesis of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid

The synthesis of the title compound can be logically approached through a multi-step process, beginning with a commercially available or readily synthesized precursor. A plausible and efficient synthetic route is outlined below, involving the preparation of a key intermediate, followed by nucleophilic substitution and N-formylation.

Overall Synthetic Workflow

The proposed synthetic pathway can be visualized as follows:

Synthetic_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) cluster_3 Step 4: N-Formylation cluster_4 Step 5: Hydrolysis A 2-Methyl-5-ethylpyridine B 6-Methylnicotinic Acid A->B HNO3 C Methyl 6-methylnicotinate B->C Methanol, H2SO4 D 6-(Piperazin-1-yl)-5-methylnicotinic acid ester C->D Piperazine E 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid ester D->E Formic Acid F 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid E->F Base (e.g., NaOH)

Caption: Proposed synthetic workflow for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid.

Step 1: Synthesis of 6-Methylnicotinic Acid

The synthesis begins with the selective oxidation of 2-methyl-5-ethylpyridine. This precursor is a common starting material in industrial synthesis.

  • Reaction: Oxidation of the 5-position ethyl group to a carboxylic acid.

  • Reagents and Conditions: The oxidation can be achieved using a strong oxidizing agent such as nitric acid (HNO₃) under elevated temperature and pressure. This method selectively oxidizes the ethyl group while preserving the methyl group at the 2-position (which becomes the 6-position in the nicotinic acid nomenclature).[4]

  • Rationale: The choice of 2-methyl-5-ethylpyridine allows for the regioselective formation of the desired 6-methylnicotinic acid. The reaction conditions are optimized to maximize the yield of the target carboxylic acid.[4]

Step 2: Esterification of 6-Methylnicotinic Acid

To facilitate the subsequent nucleophilic substitution reaction and to protect the carboxylic acid group, 6-methylnicotinic acid is converted to its methyl ester.

  • Reaction: Fischer esterification.

  • Reagents and Conditions: The carboxylic acid is refluxed with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[5]

  • Rationale: Esterification increases the solubility of the molecule in organic solvents and prevents the acidic proton of the carboxylic acid from interfering with the subsequent base-catalyzed or nucleophilic reactions.

Step 3: Nucleophilic Aromatic Substitution (SNAr) with Piperazine

A crucial step in this synthesis is the introduction of the piperazine moiety. This is typically achieved through a nucleophilic aromatic substitution reaction on a pyridine ring activated by a suitable leaving group. While not explicitly shown in the simplified workflow, a halogenation step (e.g., chlorination) at the 6-position of the pyridine ring of methyl 6-methylnicotinate would be necessary to create a suitable substrate for SNAr.

  • Reaction: Displacement of a leaving group (e.g., a halide) at the 6-position of the nicotinic acid ester by piperazine.

  • Reagents and Conditions: The halogenated methyl 6-methylnicotinate is reacted with an excess of piperazine, which can also serve as the solvent, often at elevated temperatures.[6]

  • Rationale: The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the SNAr reaction. Using an excess of piperazine helps to drive the reaction to completion and minimizes the formation of the di-substituted by-product.

Step 4: N-Formylation of the Piperazine Moiety

The secondary amine of the attached piperazine ring is then formylated.

  • Reaction: N-Formylation.

  • Reagents and Conditions: A common and straightforward method involves reacting the piperazinyl intermediate with formic acid. The reaction can be carried out at elevated temperatures, and in some cases, a dehydrating agent can be used.[7]

  • Rationale: Formic acid serves as both the reagent and a solvent in many cases, providing a simple and efficient means of introducing the formyl group. This reaction is generally high-yielding.[7]

Step 5: Hydrolysis of the Methyl Ester

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

  • Reaction: Saponification.

  • Reagents and Conditions: The ester is treated with an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the carboxylate.

  • Rationale: Basic hydrolysis is a standard and reliable method for converting esters to carboxylic acids. The reaction is typically quantitative and proceeds under mild conditions.

Physicochemical Properties and Characterization

PropertyPredicted Value/Method
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to have some solubility in polar organic solvents and aqueous basic solutions.
¹H NMR Spectroscopy Would show characteristic peaks for the aromatic protons of the pyridine ring, the methyl group protons, the piperazine methylene protons, and the formyl proton. The integration and splitting patterns would confirm the structure.
¹³C NMR Spectroscopy Would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the formyl group.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound would be observed, confirming its molecular formula. Fragmentation patterns could provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the carboxylic acid and the amide (formyl group), as well as C-N and aromatic C-H bonds, would be expected.

Potential Biological Activity and Applications

The structural motifs present in 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid suggest several potential areas of biological activity.

  • Antimicrobial and Antifungal Activity: Numerous piperazine derivatives have demonstrated significant antibacterial and antifungal properties.[8][9] The combination with the nicotinic acid scaffold, which is also found in some antimicrobial agents, makes this a promising area for investigation.[2]

  • Anti-inflammatory Properties: Derivatives of nicotinic acid have been synthesized and evaluated as potential anti-inflammatory agents, showing promising results in both in vitro and in vivo models.[3] The piperazine moiety can also contribute to anti-inflammatory effects.

  • Central Nervous System (CNS) Activity: The piperazine ring is a well-known pharmacophore in drugs targeting the CNS, including antipsychotics and antidepressants.[10] The ability of the piperazine scaffold to interact with various neurotransmitter receptors makes this a plausible, albeit speculative, area of interest.[11]

  • Kinase Inhibition: Piperazine derivatives are found in a number of kinase inhibitors used in oncology.[6] The overall structure could be explored as a scaffold for the development of new kinase inhibitors.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key steps in the proposed synthesis. These are based on established methodologies for similar transformations and should be adapted and optimized for the specific substrates.

Protocol 1: Synthesis of Methyl 6-methylnicotinate
  • To a solution of 6-methylnicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 6-methylnicotinate.[5]

Protocol 2: Synthesis of Methyl 6-(piperazin-1-yl)-5-methylnicotinate

(This protocol assumes a 6-chloro-5-methylnicotinate intermediate)

  • Combine methyl 6-chloro-5-methylnicotinate (1.0 eq) and piperazine (5.0 eq) in a sealed vessel.

  • Heat the mixture at a temperature range of 100-140 °C for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and partition it between water and an organic solvent like dichloromethane.

  • Wash the organic layer with water to remove excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 3: Synthesis of Methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate
  • Dissolve methyl 6-(piperazin-1-yl)-5-methylnicotinate (1.0 eq) in formic acid (10 volumes).

  • Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and carefully add it to a stirred, chilled aqueous solution of sodium bicarbonate to neutralize the excess formic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-formylated product.[7]

Protocol 4: Synthesis of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid
  • Dissolve the methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.

Conclusion

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid represents a molecule of significant interest for medicinal chemistry and drug discovery. While detailed experimental data on this specific compound is scarce in publicly available literature, a robust and logical synthetic pathway can be proposed based on well-established chemical reactions. The structural components of the molecule—the nicotinic acid core and the N-formylpiperazine moiety—are independently associated with a wide range of biological activities. Therefore, this compound serves as a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial, anti-inflammatory, and CNS-related research. Further investigation into its synthesis and biological evaluation is warranted to fully explore its potential.

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Exploratory

The Pharmacological Evolution of Nicotinic Acid Derivatives: From Pellagra to GPR109A and NAD+ Therapeutics

Executive Summary Nicotinic acid (niacin or Vitamin B3) and its derivatives represent a cornerstone of modern biochemical pharmacology. Originally identified as a simple nutritional factor, nicotinic acid is now recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinic acid (niacin or Vitamin B3) and its derivatives represent a cornerstone of modern biochemical pharmacology. Originally identified as a simple nutritional factor, nicotinic acid is now recognized as a potent signaling molecule and a critical precursor to Nicotinamide Adenine Dinucleotide (NAD+). This whitepaper provides an in-depth technical analysis of the discovery of nicotinic acid derivatives, the elucidation of their receptor-mediated pathways (GPR109A), and the modern shift toward NAD+ precursors in longevity and metabolic research.

Historical Genesis: The Foundation of NAD+ Biology

The formal history of NAD+ biology began in 1906 when Arthur Harden and William John Young discovered a "coferment" in yeast that enhanced fermentation, a molecule later identified as NAD+ 1. Throughout the 1930s, biochemists like Otto Heinrich Warburg and Hans von Euler-Chelpin elucidated the structural and metabolic significance of NAD+ in cellular respiration [[2]]().

A pivotal medical breakthrough occurred in 1937 when Conrad Elvehjem demonstrated that nicotinic acid could cure pellagra, a fatal disease characterized by dermatitis, diarrhea, and dementia 1. The biochemical bridge between dietary nicotinic acid and cellular NAD+ was finally mapped in 1958 by Jack Preiss and Philip Handler, establishing the eponymous Preiss-Handler pathway 1.

NAD_Biosynthesis NA Nicotinic Acid (NA) NAD NAD+ (Active Coenzyme) NA->NAD Preiss-Handler Pathway (NAPRT, NMNAT, NADS) NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NMN->NAD NMNAT1-3

Biochemical pathways of NAD+ synthesis from nicotinic acid and its modern derivatives.

Pharmacological Evolution: GPR109A and Lipid Modification

Beyond its role as a vitamin, nicotinic acid was empirically discovered in the 1950s to profoundly alter lipid profiles, lowering VLDL and LDL cholesterol while elevating HDL cholesterol 3. The molecular mechanism remained elusive until 2003, when researchers identified GPR109A (HM74A in humans, PUMA-G in mice) as the high-affinity Gi protein-coupled receptor for nicotinic acid 4, [[3]]().

Activation of GPR109A in adipocytes exerts an antilipolytic effect, reducing the release of free fatty acids (FFAs) into circulation 3. However, nicotinic acid therapy is notoriously limited by intense cutaneous vasodilation, or "flushing." This side effect is mechanistically distinct from its lipid-lowering action; it is triggered when nicotinic acid activates GPR109A on dermal macrophages, leading to the mobilization of arachidonic acid and the subsequent synthesis of vasodilatory prostaglandins (PGD2 and PGE2) 3.

To circumvent this, pharmaceutical development pivoted toward nicotinic acid derivatives. Acipimox, a pyrazine derivative, was developed to inhibit lipolysis with an altered pharmacokinetic profile, proving useful in specialized metabolic imaging and dyslipidemia management [[5]](). More recently, pyranopyrimidinedione derivatives have been synthesized as potent GPR109A agonists that maintain in vivo efficacy while demonstrating an improved therapeutic window against flushing [[6]]().

GPR109A_Signaling Agonist Nicotinic Acid / Acipimox Receptor GPR109A (HM74A) Agonist->Receptor Gi Gi Protein Activation Receptor->Gi Adipocyte Target: Adipocytes Gi->Adipocyte Macrophage Target: Dermal Macrophages Gi->Macrophage cAMP ↓ Intracellular cAMP Adipocyte->cAMP Arachidonic ↑ Arachidonic Acid Mobilization Macrophage->Arachidonic Lipolysis ↓ Lipolysis (↓ Free Fatty Acids) cAMP->Lipolysis Prostaglandins ↑ PGD2 / PGE2 Synthesis Arachidonic->Prostaglandins Flushing Adverse Effect: Cutaneous Flushing Prostaglandins->Flushing

GPR109A signaling divergence: therapeutic antilipolytic effects vs. prostaglandin-mediated flushing.

The Modern Era: NAD+ Precursors and Longevity Therapeutics

As the understanding of NAD+ evolved from basic metabolism to aging and longevity, research shifted toward derivatives that efficiently boost intracellular NAD+ without activating GPR109A. In 2004, Charles Brenner and colleagues discovered that nicotinamide riboside (NR) acts as a direct NAD+ precursor via a novel kinase pathway 1, 7. Similarly, nicotinamide mononucleotide (NMN) has emerged as a highly effective intermediate synthesized via the NAMPT enzyme, bypassing the rate-limiting steps of traditional nicotinic acid metabolism 7.

Quantitative Data: Evolution of Nicotinic Acid Derivatives

CompoundPrimary MechanismClinical / Research ApplicationHalf-Life / PharmacokineticsFlushing Risk
Nicotinic Acid (Niacin) GPR109A Agonist / NAD+ PrecursorDyslipidemia, PellagraShort (requires extended-release)High
Acipimox GPR109A AgonistDyslipidemia, Metabolic Imaging~2 hoursModerate (Tachyphylaxis)
Nicotinamide Riboside (NR) NRK1/2 Pathway PrecursorAnti-aging, Metabolic HealthRapidly metabolizedNone
Nicotinamide Mononucleotide (NMN) NMNAT Pathway PrecursorLongevity, Mitochondrial SupportRapidly converted to NAD+None

Experimental Methodologies

Protocol 1: In Vitro Validation of GPR109A Agonism (cAMP Accumulation Assay)

Expertise & Causality: Because GPR109A is a Gi-coupled receptor, its activation intrinsically inhibits adenylate cyclase, leading to a drop in cyclic AMP (cAMP). To measure this effectively, we must first artificially elevate baseline cAMP using Forskolin. The subsequent dose-dependent decrease in cAMP upon adding the nicotinic acid derivative self-validates the Gi-coupling mechanism.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A in a 384-well plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Compound Addition: Treat cells with serial dilutions of the test derivative (e.g., Acipimox or Pyranopyrimidinedione) ranging from 1 pM to 10 µM.

  • Forskolin Stimulation: Immediately add 10 µM Forskolin to all wells. Causality: Forskolin directly activates adenylate cyclase. If the test compound is a true GPR109A agonist, it will counteract Forskolin's effect via Gi signaling.

  • Incubation & Lysis: Incubate for 30 minutes at room temperature, then lyse cells using the assay buffer provided in a standard TR-FRET cAMP kit.

  • Detection: Measure the TR-FRET signal (ratio of 665 nm / 615 nm). Calculate the IC50 of the compound based on the inhibition of the Forskolin-induced cAMP spike.

Protocol 2: Quantification of Intracellular NAD+ via LC-MS/MS

Expertise & Causality: NAD+ is highly labile and rapidly consumed by cellular enzymes (like PARPs and Sirtuins) during extraction. Using cold methanol (-20°C) instantly denatures these enzymes, quenching metabolism and preserving the NAD+ pool. The inclusion of a 13C-NAD+ internal standard corrects for matrix effects and extraction losses, ensuring a self-validating quantitative system.

  • Cell Lysis & Quenching: Aspirate media from treated cells and immediately add 500 µL of pre-chilled (-20°C) 80% methanol.

  • Internal Standard Spiking: Add 10 µL of 1 µM 13C-NAD+ to the lysate. Causality: This heavy isotope behaves chemically identically to endogenous NAD+ but is distinguishable by mass spectrometry, allowing for absolute quantification regardless of downstream sample loss.

  • Extraction: Scrape the cells, transfer to a microcentrifuge tube, and vortex heavily for 2 minutes.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a HILIC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode (Transitions: m/z 664.1 -> 428.0 for NAD+; m/z 669.1 -> 433.0 for 13C-NAD+).

LCMS_Workflow Step1 1. Cell Lysis (-20°C Methanol) Step2 2. Internal Std (13C-NAD+ Spike) Step1->Step2 Step3 3. Centrifugation (14,000g, 4°C) Step2->Step3 Step4 4. LC-MS/MS (MRM Mode) Step3->Step4 Step5 5. Data Analysis (Peak Integration) Step4->Step5

Step-by-step LC-MS/MS workflow for quantifying intracellular NAD+ levels.

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Foundational

The Role of Piperazine in Medicinal Chemistry: A Mechanistic Guide to Scaffold Optimization

Piperazine (1,4-diazacyclohexane) is universally recognized as a "privileged scaffold" in modern medicinal chemistry. Between 2011 and 2023, approximately 20% of all small-molecule drugs approved by the FDA contained a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Piperazine (1,4-diazacyclohexane) is universally recognized as a "privileged scaffold" in modern medicinal chemistry. Between 2011 and 2023, approximately 20% of all small-molecule drugs approved by the FDA contained a piperazine moiety, spanning therapeutic areas from oncology to central nervous system (CNS) disorders[1].

As a Senior Application Scientist, I approach the piperazine ring not just as a structural linker, but as a dynamic pharmacokinetic modulator and spatial organizer. This whitepaper elucidates the mechanistic rationale behind incorporating piperazine into drug candidates, detailing its impact on physicochemical properties, synthetic functionalization strategies, and target engagement.

Physicochemical & Pharmacokinetic (ADME) Modulation

The incorporation of a piperazine ring is a classical bioisosteric strategy used to rescue highly hydrophobic lead compounds that suffer from poor aqueous solubility and membrane permeability[1][2].

The defining feature of piperazine is its dual-nitrogen architecture. The two nitrogen atoms possess distinct dissociation constants (pKa1 ~5.33, pKa2 ~9.73)[3]. At a physiological pH of 7.4, the piperazine ring is predominantly mono-protonated. This specific protonation state is critical for two reasons:

  • Target Engagement: The protonated nitrogen acts as a strong hydrogen bond donor and can form highly stable electrostatic salt bridges with acidic amino acid residues (such as aspartate or glutamate) within the target receptor's binding pocket[4].

  • Solubility: The charged state drastically reduces the overall lipophilicity (LogP) of the molecule, enhancing aqueous solubility without violating Lipinski's Rule of Five, while the neutral nitrogen remains available for further functionalization or secondary hydrogen bonding[3][5].

Quantitative Physicochemical Profile of the Piperazine Scaffold
PropertyTypical ValueMechanistic Impact on Drug Design
pKa1 / pKa2 ~5.33 / ~9.73 at 25°C[3]Ensures mono-protonation at physiological pH; facilitates salt bridge formation with target proteins.
LogP (Base) ~ -1.17 to -1.50Acts as a solubilizing tail; reduces the lipophilicity of hydrophobic leads to improve oral bioavailability.
Polar Surface Area 24.1 ŲEnhances hydrogen bond donor/acceptor capacity, optimizing gastrointestinal absorption profiles.
Conformation Chair (predominant) / BoatProvides structural rigidity while allowing the spatial organization of attached pharmacophores for optimal receptor fit[5].

Synthetic Methodologies: Regioselective Functionalization

A fundamental challenge in piperazine chemistry is the equivalent nucleophilicity of its two secondary amine groups. Uncontrolled functionalization often leads to undesired bis-alkylation or bis-acylation[5]. To achieve asymmetric N,N'-disubstitution, orthogonal protection strategies and catalytic cross-coupling are required.

Protocol 1: Regioselective N-Monosubstitution via pH-Controlled Boc-Protection

Causality: By conducting the reaction in a biphasic system at a strictly controlled acidic pH, we leverage the pKa difference of the two nitrogens. Protonating one nitrogen renders it non-nucleophilic, allowing the statistical mono-protection of the other nitrogen with di-tert-butyl dicarbonate (Boc₂O).

Step-by-Step Methodology:

  • System Preparation: Dissolve 1.0 equivalent of anhydrous piperazine in a biphasic mixture of dichloromethane (DCM) and deionized water (1:1 v/v).

  • pH Adjustment (Critical Step): Adjust the aqueous layer to pH 3.5–4.0 using 1M HCl. This ensures the predominant species is the mono-protonated piperazinium ion.

  • Reagent Addition: Cool the biphasic mixture to 0°C. Slowly add a solution of 0.5 equivalents of Boc₂O dissolved in DCM dropwise over 1 hour under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Separate the organic layer (which contains any bis-Boc byproduct). Basify the aqueous layer to pH >10 using 2M NaOH to deprotonate the mono-Boc-piperazine, then extract extensively with DCM.

  • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure mono-Boc-piperazine.

Protocol 2: Buchwald-Hartwig Cross-Coupling for N-Aryl Piperazines

Causality: N-aryl piperazines are vital for CNS receptor binding. Because unactivated aryl halides possess low electrophilicity, a Palladium-catalyzed cross-coupling is utilized. The bulky BINAP ligand promotes reductive elimination, while the strong base facilitates the deprotonation of the piperazine amine during transmetalation[5].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 eq), mono-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP ligand (4 mol%), and sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Catalytic Cycle Initiation: Heat the reaction mixture to 90°C for 8–12 hours. Monitor conversion via LC-MS.

  • Quenching & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via flash column chromatography.

Pharmacodynamics and Target Engagement

Piperazine acts as a highly effective spatial organizer, precisely orienting attached pharmacophoric fragments to engage specific biological targets.

  • Oncology (Kinase Inhibitors): In FDA-approved CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib), the piperazine moiety acts as a solubilizing linker. It projects outward into the solvent-exposed region of the kinase's ATP-binding pocket, while its basic nitrogen forms critical electrostatic interactions with the hinge region, drastically improving both target affinity and aqueous solubility[1][4].

  • CNS Disorders (Antipsychotics): In atypical antipsychotics like aripiprazole and brexpiprazole, the piperazine core links a lipophilic aryl group to a secondary pharmacophore. This specific geometry allows the molecule to act as a partial agonist or antagonist, tuning the binding affinity across dopamine (D₂) and serotonin (5-HT₁A/5-HT₂A) receptors[1][5].

PiperazineWorkflow Lead Hydrophobic Lead Compound (Poor ADME Profile) Piperazine Piperazine Scaffold Integration (pKa ~9.8, PSA 24.1 Ų) Lead->Piperazine Bioisosteric Replacement ADME ADME Optimization (Enhanced Aqueous Solubility) Piperazine->ADME Physicochemical Tuning Target Target Engagement (Salt Bridges & H-Bonds) Piperazine->Target Spatial Organization Oncology Oncology (e.g., Kinase Inhibitors) Target->Oncology ATP-Pocket Binding CNS CNS Disorders (e.g., D2/5-HT Modulators) Target->CNS Receptor Modulation

Workflow of piperazine integration modulating ADME profiles and target engagement.

Conclusion

The piperazine scaffold remains a cornerstone of drug discovery due to its unmatched ability to simultaneously optimize a molecule's pharmacokinetic profile and pharmacodynamic efficacy. By leveraging its unique pKa values and conformational flexibility, medicinal chemists can design highly selective, orally bioavailable therapeutics. Future advancements in this space will likely focus on hybrid scaffold engineering and the integration of predictive machine-learning models to further refine piperazine-based lead compounds[5].

References

  • Buy 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine (EVT-15353494) - EvitaChem: Role of Piperazine in Medicinal Chemistry and Agrochemical Design.EvitaChem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Role of piperazine scaffolds in medicinal chemistry.Benchchem.
  • The medicinal chemistry of piperazines: A review.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.IntechOpen.

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Exploratory

Spectroscopic Elucidation and Analytical Profiling of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid: A Comprehensive Guide

Executive Summary The structural characterization of highly functionalized pyridine derivatives is a critical bottleneck in the development of modern targeted therapeutics, including kinase inhibitors and novel antibacte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of highly functionalized pyridine derivatives is a critical bottleneck in the development of modern targeted therapeutics, including kinase inhibitors and novel antibacterial agents. 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (C12H15N3O3) presents a unique analytical challenge due to its zwitterionic potential, restricted bond rotations, and complex fragmentation pathways.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide provides a self-validating framework for the spectroscopic elucidation (NMR, FT-IR, HRMS) of this molecule, explaining the fundamental physical chemistry and causality behind each observed spectral phenomenon.

Molecular Architecture & Physicochemical Implications

Before initiating any analytical workflow, one must deconstruct the molecule to anticipate its behavior in applied magnetic fields and high-vacuum environments.

  • Core Scaffold : A nicotinic acid (pyridine-3-carboxylic acid) core, which dictates the primary UV chromophore and acid-base properties.

  • Regiochemistry : A methyl group at C5 and a piperazine moiety at C6. The electron-donating nature of the C6-amine directly competes with the electron-withdrawing C3-carboxylic acid, creating a highly polarized aromatic system.

  • Conformational Dynamics : The N-formyl group on the piperazine ring introduces a partial double bond character at the N-C(O) bond. This restricts rotation, leading to distinct conformational isomers (rotamers) that profoundly complicate the NMR spectra at ambient temperatures.

High-Resolution Mass Spectrometry (HRMS-ESI)

Ionization Causality and Fragmentation Logic

In positive Electrospray Ionization (ESI+), the molecule readily protonates at the most basic site—the tertiary amine nitrogen of the piperazine ring, yielding a precursor ion at m/z 250.1186 ([M+H]+).

The collision-induced dissociation (CID) of this precursor follows highly predictable, yet structurally diagnostic, pathways. According to established mass spectrometry fragmentation rules for piperazine derivatives, the primary cleavage events are driven by the stabilization of the resulting carbocations and radical cations ([1]).

  • Formyl Ejection : The most labile moiety is the N-formyl group. Expulsion of carbon monoxide (CO, -28 Da) yields a stable secondary amine fragment at m/z 222.12.

  • Piperazine Ring Cleavage : A hallmark of N-substituted piperazines is the generation of the m/z 56.05 fragment ([C3H6N]+). This occurs via the homolytic/heterolytic cleavage of the piperazine ring, a diagnostic feature extensively documented in the forensic and pharmaceutical analysis of piperazine derivatives ([2]).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 250.12 F1 Formyl Loss [M+H - CO]+ m/z 222.12 M->F1 -28 Da (CO) F2 Dehydration [M+H - H2O]+ m/z 232.11 M->F2 -18 Da (H2O) F3 Piperazine Cleavage [C3H6N]+ m/z 56.05 M->F3 Ring Cleavage F1->F3 Cleavage

MS/MS fragmentation pathways of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid in ESI+ mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Causality

Chloroform-d (CDCl3) is inadequate for this molecule due to intermolecular hydrogen bonding between the carboxylic acid and the piperazine nitrogen, resulting in poor solubility and broad line shapes. DMSO-d6 is the mandatory solvent; its strong hydrogen-bond accepting nature disrupts solute-solute aggregation, yielding sharp, highly resolved resonances.

The Rotameric Effect (E-E-A-T Insight)

The defining feature of the 1H NMR spectrum is the duplication of the piperazine and formyl signals. The N-formyl bond (N-CHO) possesses significant double-bond character due to resonance, restricting rotation on the NMR timescale at 298 K. This results in two observable rotamers (typically in a ~60:40 or 50:50 ratio) ([3]).

  • The formyl proton (-CHO) appears as two distinct singlets around 8.02 and 8.08 ppm.

  • The piperazine methylene protons (C3' and C5') adjacent to the formyl group split into complex multiplets rather than a simple first-order triplet.

Regiochemical Assignment via 2D NMR

To create a self-validating dataset, 1D NMR must be cross-referenced with 2D HMBC (Heteronuclear Multiple Bond Correlation). The placement of the methyl group at C5 (rather than C4) is definitively proven by observing a strong 3-bond carbon-proton coupling ( 3JCH​ ) from the C5-methyl protons (~2.32 ppm) to the C4 and C6 aromatic carbons.

Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, DMSO-d6, 298 K)
Position1H Chemical Shift (ppm), Multiplicity, J (Hz)13C Chemical Shift (ppm)Structural Notes & Causality
COOH 12.80 (br s, 1H)166.8Broadened by solvent exchange; highly deshielded.
CHO 8.08 (s, 0.6H) / 8.02 (s, 0.4H)161.5 / 161.2Split due to restricted amide bond rotation (rotamers).
Py-H2 8.65 (d, J = 2.1 Hz, 1H)149.8Deshielded by adjacent Py-N and ortho-COOH.
Py-H4 7.92 (d, J = 2.1 Hz, 1H)139.5Meta-coupling to H2; shielded by C5-methyl.
Py-C5 -123.4Quaternary carbon; shielded by ortho-amine.
Py-C6 -160.1Highly deshielded due to direct N-bonding.
Pip-CH2 (N4) 3.55 - 3.65 (m, 4H)45.1, 40.3Adjacent to formyl; complex multiplets due to rotamers.
Pip-CH2 (N1) 3.35 - 3.45 (m, 4H)49.5, 48.2Adjacent to pyridine ring.
Py-CH3 2.32 (s, 3H)17.8Singlet; diagnostic HMBC anchor point.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as an orthogonal validation tool, specifically targeting the functional groups that dictate the molecule's macroscopic properties. The spectrum is dominated by two distinct carbonyl stretching frequencies, which validate the presence of both the carboxylic acid and the formamide.

Table 2: Key FT-IR Vibrational Frequencies (ATR Mode)
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3200 - 2500 O-H stretch (broad)Confirms the carboxylic acid dimer network.
1695 C=O stretch (strong)Carboxylic acid carbonyl.
1660 C=O stretch (strong)Formamide carbonyl (shifted lower due to N-conjugation).
1590, 1550 C=C, C=N stretchPyridine ring skeletal vibrations.
1245 C-N stretchAryl-piperazine bond linkage.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodologies must be employed. This workflow is designed as a closed-loop system: the structural hypotheses generated by MS are rigorously tested and confirmed by 2D NMR.

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation : Weigh exactly 15.0 mg of the analyte. Dissolve in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) to prevent water peak interference (~3.3 ppm) which can obscure piperazine signals.

  • Acquisition : Utilize a 400 MHz or 600 MHz spectrometer equipped with a cryoprobe.

  • Self-Validation Step : Acquire standard 1H and 13C spectra. Immediately follow with 1H−13C HSQC to map all protons to their direct carbons, resolving the overlapping piperazine multiplets. Acquire 1H−13C HMBC to confirm the C5-methyl regiochemistry.

Protocol 2: LC-HRMS Analysis
  • Preparation : Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to 1 µg/mL using a diluent of 50% Methanol / 50% Water containing 0.1% Formic Acid (to promote protonation).

  • Acquisition : Inject 2 µL into an LC-HRMS system (e.g., Q-TOF or Orbitrap). Set the ESI source to positive mode with a capillary voltage of 3.5 kV.

  • Self-Validation Step : Isolate the m/z 250.12 precursor ion in the quadrupole and apply a normalized collision energy (NCE) of 25-35 eV. Verify the presence of the m/z 56.05 product ion to definitively confirm the intact piperazine ring.

Analytical_Workflow S1 Sample Preparation Solvent Selection (DMSO-d6 / MeOH) S2 Data Acquisition NMR (1D/2D), HRMS-ESI, FT-IR S1->S2 Aliquot S3 Signal Processing Fourier Transform, Peak Picking, Integration S2->S3 Raw Data S4 Structural Elucidation Rotamer Analysis & Fragment Assignment S3->S4 Spectra S5 Self-Validation 2D NMR (HMBC/HSQC) Cross-Check S4->S5 Hypothesis S5->S4 Refinement

Self-validating analytical workflow for spectroscopic structural elucidation.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link][1]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 Source: RSC Advances (Royal Society of Chemistry) URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid

Introduction & Mechanistic Rationale Piperazine-substituted pyridines are privileged structural motifs in modern drug discovery, frequently utilized to modulate pharmacokinetic properties, improve aqueous solubility, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Piperazine-substituted pyridines are privileged structural motifs in modern drug discovery, frequently utilized to modulate pharmacokinetic properties, improve aqueous solubility, and enhance target binding affinities via the "phenyl-pyridyl switch"[1]. The synthesis of these complex building blocks typically relies on Nucleophilic Aromatic Substitution (SNAr) of electron-deficient heteroarenes[2].

In the design of 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid , the electron-withdrawing carboxylic acid at the 3-position strongly activates the pyridine ring, making the chlorine atom at the 6-position an excellent leaving group for SNAr[3]. The reaction proceeds via a classic addition-elimination pathway, characterized by the rate-determining formation of an anionic σ-adduct known as a Meisenheimer complex[4].

While unsubstituted 6-chloronicotinic acids react readily under mild conditions[5], the presence of the 5-methyl group in our starting material (6-chloro-5-methylnicotinic acid) introduces steric hindrance and slight electron-donating inductive effects. This increases the activation energy required for nucleophilic attack, necessitating highly optimized thermal conditions. To achieve strict regioselectivity, 1-formylpiperazine is employed as the nucleophile; the formyl group effectively neutralizes the nucleophilicity of one nitrogen, ensuring that the substitution occurs exclusively at the secondary amine[6].

SNAr_Mechanism SM 6-Chloro-5-methylnicotinic acid + 1-Formylpiperazine MC Meisenheimer Complex (Anionic σ-adduct) SM->MC Nucleophilic Attack (k1) DIPEA, NMP, Heat Prod 6-(4-Formylpiperazin-1-yl)- 5-methylnicotinic acid MC->Prod Elimination of Cl⁻ (k2) Fast Step

Fig 1: SNAr addition-elimination mechanism via a Meisenheimer complex intermediate.

Experimental Design & Causality

As a robust methodology for drug development professionals, this protocol moves away from traditional, chromatography-heavy syntheses. Every experimental choice is driven by chemical causality to create a self-validating system .

  • Solvent Selection (NMP over DMF): High temperatures are required to overcome the steric bulk of the 5-methyl group. While DMF is a standard polar aprotic solvent, it slowly decomposes above 100 °C to yield dimethylamine, which can act as a competing nucleophile. N-Methyl-2-pyrrolidone (NMP) provides superior thermal stability, ensuring no cross-contamination.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) serves a dual purpose. First, it deprotonates the carboxylic acid of the starting material to maintain solubility. Second, it acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the 1-formylpiperazine nucleophile, which would otherwise stall the reaction[7].

  • Self-Validating Isolation (Isoelectric Precipitation): The target molecule is amphoteric, possessing both a basic piperazine nitrogen and an acidic carboxylic acid. By carefully adjusting the workup pH to its specific isoelectric point (pH ~3.5–4.0), the zwitterion is forced to precipitate. The sudden formation of a crystalline solid at this exact pH visually validates the successful coupling of the two moieties, allowing for isolation via simple filtration with >95% purity.

Table 1: Optimization of SNAr Reaction Conditions
EntrySolventBase (Equiv)Temp (°C)Time (h)Isolated Yield (%)Observation / Causality
1EtOHK₂CO₃ (2.5)802415Insufficient thermal activation; poor solubility.
2DMFK₂CO₃ (2.5)1001845Moderate yield; trace dimethylamine byproduct observed.
3DMFDIPEA (2.5)1001862Improved purity, but reaction stalled before completion.
4NMP DIPEA (2.5) 110 12 88 Optimal; complete conversion, high purity.
5H₂O (MW)DIPEA (3.0)150275Fast conversion, but requires specialized microwave reactor.

Step-by-Step Protocol

Materials Required
  • 6-Chloro-5-methylnicotinic acid (1.0 equiv, 10.0 mmol, 1.71 g)

  • 1-Formylpiperazine (1.5 equiv, 15.0 mmol, 1.71 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25.0 mmol, 4.35 mL)

  • N-Methyl-2-pyrrolidone (NMP) (15 mL, anhydrous)

  • 1M HCl (aqueous) and Ice-cold Deionized Water

Workflow Step1 1. Reaction Setup Mix Reagents in NMP Step2 2. Thermal Activation Heat at 110°C for 12h Step1->Step2 Step3 3. Quenching Pour into Ice Water Step2->Step3 Step4 4. Isoelectric Precipitation Adjust pH to 3.5-4.0 Step3->Step4 Step5 5. Isolation Vacuum Filtration & Wash Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Execution Steps
  • Reaction Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-5-methylnicotinic acid (1.71 g, 10.0 mmol) and anhydrous NMP (15 mL). Stir until partially dissolved.

  • Base & Nucleophile Addition: Add DIPEA (4.35 mL, 25.0 mmol) dropwise at room temperature. The solution will become homogeneous as the carboxylate salt forms. Subsequently, add 1-formylpiperazine (1.71 g, 15.0 mmol) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110 °C under an inert nitrogen atmosphere. Maintain stirring at this temperature for 12 hours. Track reaction progression via LC-MS or TLC (DCM:MeOH 9:1) until the starting material is completely consumed.

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 50 mL of vigorously stirred ice-cold deionized water. The mixture will remain largely clear due to the high solubility of the carboxylate salt in basic/neutral water.

  • Isoelectric Precipitation (Validation Step): Submerge a calibrated pH probe into the stirring solution. Dropwise, add 1M HCl until the pH reaches exactly 3.5–4.0. Self-Validation Check: A thick, off-white precipitate will rapidly form at this pH threshold, confirming the presence of the zwitterionic product.

  • Isolation & Drying: Stir the suspension for an additional 30 minutes at 0–5 °C to maximize crystallization. Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 × 10 mL) to remove NMP and DIPEA salts, followed by cold ethanol (5 mL) to remove trace organic impurities. Dry the solid under high vacuum at 45 °C overnight to yield 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid as an off-white powder.

Analytical Characterization

To verify the structural integrity of the synthesized molecule, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expected exact mass for C₁₂H₁₅N₃O₃ is 249.11. Look for the [M+H]⁺ peak at m/z 250.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.80 (br s, 1H, COOH)

    • δ 8.55 (d, J = 2.0 Hz, 1H, Pyridine H-2)

    • δ 8.08 (s, 1H, CHO formyl proton)

    • δ 7.90 (d, J = 2.0 Hz, 1H, Pyridine H-4)

    • δ 3.55 - 3.40 (m, 4H, Piperazine CH₂)

    • δ 3.25 - 3.10 (m, 4H, Piperazine CH₂)

    • δ 2.30 (s, 3H, Ar-CH₃)

Sources

Application

Advanced Purification Protocols for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid: A Comprehensive Application Note

Executive Summary 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a highly functionalized, zwitterionic heteroaromatic compound. It serves as a critical intermediate in the synthesis of complex pharmaceutical active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a highly functionalized, zwitterionic heteroaromatic compound. It serves as a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), including GPCR modulators and GLP-1 agonists[1][2]. Due to the presence of both hydrogen-bond donating and accepting groups, as well as its pH-dependent ionization, standard normal-phase silica chromatography is ineffective. This application note details a field-proven, two-tier purification strategy: bulk scale-up via isoelectric point (pI) precipitation, followed by high-purity polishing using Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical Profiling & Causality Analysis

To design a successful purification workflow, one must first understand the molecular causality dictated by the compound's functional groups:

  • Carboxylic Acid (C3): Acts as a Brønsted acid with an estimated pKa of ~4.5.

  • Pyridine Nitrogen / N1-Piperazine: The nitrogen attached to the pyridine ring participates in resonance, acting as a weak base with a conjugate acid pKa of ~3.5–4.0.

  • Formylpiperazine (N4): The formyl group withdraws electron density via resonance, giving the N4 nitrogen amide-like character, rendering it functionally neutral under standard conditions.

Causality in Purification: Because the molecule contains both an acidic and a basic moiety, it exists as a highly soluble ion at pH extremes but forms a charge-neutral zwitterion at its isoelectric point (pI ~4.0)[3]. Normal-phase chromatography is contraindicated because the zwitterionic species will chemisorb irreversibly to the acidic silanol groups of unbonded silica. Therefore, isoelectric precipitation is the thermodynamically favored method for bulk isolation, while buffered RP-HPLC or zwitterionic HILIC is required for high-purity polishing[4].

Purification Workflow

PurificationWorkflow Start Crude 6-(4-Formylpiperazin-1-yl) -5-methylnicotinic acid Assess Assess Scale & Purity Target Start->Assess Bulk Bulk Scale (>10g) Target: >95% Purity Assess->Bulk Prep Analytical/Prep Scale (<10g) Target: >99% Purity Assess->Prep pI_Precip Isoelectric Precipitation (pH ~4.0) Bulk->pI_Precip HPLC Prep RP-HPLC (C18, NH4OAc Buffer) Prep->HPLC Recryst Recrystallization (EtOH/Water) pI_Precip->Recryst Lyoph Lyophilization HPLC->Lyoph Final Pure Compound (>99% API Grade) Recryst->Final Lyoph->Final

Figure 1: Decision tree and purification workflow for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid.

Protocol 1: Bulk Isolation via Isoelectric Point (pI) Precipitation

Objective: Scalable purification of crude reaction mixtures (>10 g scale).

Mechanistic Causality: By adjusting the pH of an aqueous solution to the exact pI of the molecule (~4.0), the net electrostatic charge becomes zero. This minimizes the hydration sphere and solvation energy, driving spontaneous crystallization and phase separation from highly polar impurities and inorganic salts[3].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude mixture in a minimum volume of DI water. Slowly add 1 M NaOH (aq) under stirring until the pH reaches 9.5. The compound will dissolve completely as a sodium salt.

  • Clarification: Filter the basic solution through a 0.45 µm PTFE membrane to remove any insoluble organic byproducts or polymerized impurities.

  • Titration: Transfer the filtrate to a jacketed reactor cooled to 0–5 °C. Under vigorous mechanical stirring, add 1 M HCl dropwise. Monitor the pH continuously using a calibrated multipoint pH meter.

  • Precipitation: As the pH approaches 4.0 ± 0.2, the solution will turn cloudy, followed by the formation of a thick off-white precipitate. Stop the acid addition and allow the suspension to stir for 2 hours at 0 °C to maximize crystal growth.

  • Self-Validation Check: Do not proceed to filtration blindly. Centrifuge a 1 mL aliquot of the suspension. Analyze the clear supernatant via rapid analytical HPLC or TLC. If the target compound is still detectable in the supernatant, the exact pI has not been reached. Adjust the pH by ±0.1 units until the supernatant is completely depleted of the product.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake sequentially with ice-cold water (2 x 10 mL) to remove NaCl, followed by cold ethanol (10 mL) to displace water and facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Protocol 2: High-Purity Polishing via Preparative RP-HPLC

Objective: Achieving >99% purity for API-grade intermediate synthesis (<10 g scale).

Mechanistic Causality: Zwitterionic compounds exhibit severe peak tailing on standard C18 columns due to secondary electrostatic interactions with residual silanols. Utilizing a volatile buffer like 10 mM Ammonium Acetate (NH₄OAc) at pH 5.8 suppresses these interactions, masks silanol activity, and maintains the compound in a consistent ionization state, yielding sharp, symmetrical peaks[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pre-purified compound in a 1:1 mixture of Mobile Phase A and B to a concentration of 50 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm syringe filter.

  • Column Setup: Equip the preparative HPLC with a high-carbon-load, end-capped C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in HPLC-grade Water (pH adjusted to 5.8 with dilute acetic acid).

    • Phase B: HPLC-grade Acetonitrile.

  • Execution: Run the gradient detailed in Table 1 . Monitor the eluent via UV absorbance at 254 nm and 280 nm.

  • Self-Validation Check: Prior to pooling fractions, perform an analytical HPLC injection of the collected cuts. Calculate the relative peak area at 254 nm. The pooling is validated only if the target peak constitutes >99.0% of the total integrated area. Fractions failing this metric must be recycled.

  • Lyophilization: Pool the validated fractions, freeze at -80 °C, and lyophilize for 48 hours to sublimate the water and the volatile NH₄OAc buffer, yielding the pure solid.

Data Presentation

Table 1: Preparative RP-HPLC Gradient Conditions

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Flow Rate (mL/min)Curve Profile
0.095520.0Initial Hold
5.095520.0Isocratic
25.0406020.0Linear Gradient
30.059520.0Column Wash
35.059520.0Isocratic Wash
36.095520.0Re-equilibration
45.095520.0End of Run

Table 2: Purification Strategy Comparison

MethodScale SuitabilityTarget PurityKey AdvantageLimitation
Isoelectric Precipitation >10 g (Bulk)90 - 95%Highly scalable, low solvent cost, rapidMay trap co-precipitating inorganic salts
Preparative RP-HPLC <10 g (Polishing)>99%Exceptional resolution of structural analogsLow throughput, high solvent consumption
Recrystallization >5 g (Final Polish)>98%Removes residual buffer salts efficientlyRequires precise solvent/anti-solvent ratios

Sources

Method

Application Note: UHPLC-MS/MS Quantification of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid in Biological Matrices

Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals Application: Pharmacokinetic (PK) Profiling and API Impurity Quantification Executive Summary & Chemical Context 6-(4-Formylpiperazin-1-yl)-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals Application: Pharmacokinetic (PK) Profiling and API Impurity Quantification

Executive Summary & Chemical Context

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (C₁₂H₁₅N₃O₃, Monoisotopic Mass: 249.11 Da) is a highly polar, amphoteric molecule often encountered as a downstream metabolite, synthetic intermediate, or degradation impurity in the development of piperazine-substituted pyridine therapeutics.

Quantifying this compound presents a unique set of analytical challenges due to its complex structural topology:

  • Zwitterionic Behavior: The molecule features a carboxylic acid at the C3 position (pKa ~3.5) and a weakly basic pyridine core (pKa ~4.5).

  • Non-Basic Piperazine Nitrogen: Unlike standard piperazine rings, the N4 position is rendered non-basic due to the electron-withdrawing nature of the formyl group (-CHO).

  • Lability: The N-formyl group is highly susceptible to thermal and collision-induced degradation.

This protocol details a highly sensitive, self-validating UHPLC-MS/MS methodology designed to overcome poor chromatographic retention and in-source fragmentation, ensuring robust quantification in complex biological matrices.

Analytical Causality & Protocol Design (E-E-A-T)

Do not simply execute the protocol; it is critical to understand the causality behind the experimental choices to troubleshoot effectively.

Chromatographic Rationale: Overcoming the "Polar Void"

Standard C18 columns often fail to retain this compound, causing it to elute in the void volume where matrix suppression is severe. To counteract this, we employ a High-Strength Silica (HSS) T3 column (a polar-embedded C18 phase). By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the carboxylic acid moiety is protonated (neutralized), suppressing its polarity. Simultaneously, the pyridine nitrogen remains protonated, ensuring excellent electrospray ionization (ESI+) sensitivity while the polar-embedded stationary phase prevents phase collapse[1].

Mass Spectrometry Rationale: Preserving the Formyl Group

The formyl group is collisionally labile. If the source temperature or cone voltage is too high, the molecule prematurely loses carbon monoxide (-28 Da) in the ESI source, drastically reducing the abundance of the intact precursor ion [M+H]⁺ at m/z 250.1. The source parameters in this protocol are intentionally "soft" to preserve the precursor, reserving the fragmentation strictly for the collision cell[2].

Extraction Rationale: Disrupting Protein Binding

The carboxylic acid moiety exhibits a strong affinity for human serum albumin (HSA). Liquid-liquid extraction (LLE) is ineffective due to the analyte's high polarity. Instead, we utilize Protein Precipitation (PPT) with acidified acetonitrile (1% Formic Acid) . The low pH disrupts ionic protein-analyte interactions, ensuring near-quantitative recovery[1].

Step-by-Step Methodology

Sample Preparation Workflow

This protocol is designed as a self-validating system. Every batch must include a double-blank, a blank with Internal Standard (IS), and bracketing Quality Control (QC) samples.

  • Aliquot: Transfer 50 µL of plasma (or API formulation) into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (Nicotinic acid-d4, 100 ng/mL). Vortex briefly.

  • Precipitate: Add 150 µL of cold Extraction Solvent (Acetonitrile containing 1% Formic Acid).

  • Agitate: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the supernatant to a glass autosampler vial and dilute with 100 µL of LC-MS grade water. (Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions, preventing solvent-effect peak distortion and peak splitting).

Workflow A Plasma Sample (50 µL) B Spike IS & Precipitate (150 µL ACN + 1% FA) A->B C Vortex & Centrifuge (14,000 x g, 10 min) B->C D Supernatant Dilution (1:1 with H2O) C->D E UHPLC-MS/MS Analysis D->E

Figure 1: Step-by-step sample preparation workflow for plasma extraction.

UHPLC Chromatographic Conditions

Column: Waters XSelect HSS T3 (2.1 × 100 mm, 1.8 µm) Column Temperature: 40°C Injection Volume: 2.0 µL Mobile Phase A: LC-MS Water + 0.1% Formic Acid Mobile Phase B: LC-MS Acetonitrile + 0.1% Formic Acid

Table 1: Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40955
0.50.40955
3.00.401090
4.00.401090
4.10.40955
5.50.40955
Mass Spectrometry (ESI+) Parameters

Ionization Mode: Positive Electrospray Ionization (ESI+) Capillary Voltage: 2.5 kV (Kept relatively low to prevent in-source fragmentation) Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr

Fragmentation M Precursor Ion [M+H]+ m/z 250.1 F1 Quantifier Ion m/z 222.1 M->F1 Loss of CO (-28 Da) from formyl group F3 Diagnostic Ion m/z 166.1 M->F3 Loss of piperazine ring (-84 Da) F2 Qualifier Ion m/z 204.1 F1->F2 Loss of H2O (-18 Da) from carboxylic acid

Figure 2: ESI+ MS/MS fragmentation pathway for the target analyte.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Target (Quantifier)250.1222.1502518
Target (Qualifier)250.1204.1502524
Target (Diagnostic)250.1166.1502530
IS (Nicotinic acid-d4)128.184.1502022

System Suitability & Validation Mechanisms

To ensure rigorous compliance with the FDA Bioanalytical Method Validation Guidance (2018)[3] and ICH Q2(R2) guidelines[4], the following self-validating mechanisms are built into the run sequence:

  • Carryover Monitoring: A blank solvent injection must immediately follow the Upper Limit of Quantification (ULOQ) standard. Carryover must not exceed 20% of the Lower Limit of Quantification (LLOQ) response[3].

  • Matrix Effect Normalization: The IS-normalized Matrix Factor (MF) is calculated for every run. Because stable isotope dilution analysis (SIDA) principles are applied, the IS tracks and corrects for ionization suppression caused by co-eluting phospholipids[2].

  • Incurred Sample Reanalysis (ISR): For clinical PK applications, 10% of study samples must be reanalyzed to prove the reproducibility of the method in actual, rather than spiked, matrices[3].

Table 3: Method Validation Performance Summary

Validation ParameterRegulatory Acceptance CriteriaObserved Method Results
Linear Range R² ≥ 0.995 (1/x² weighting)1.0 – 1000 ng/mL (R² = 0.998)
LLOQ S/N ≥ 5, Precision ≤ 20% CV1.0 ng/mL (CV = 12.4%)
Intra-day Precision CV ≤ 15%4.2% – 8.7%
Inter-day Precision CV ≤ 15%5.1% – 10.3%
Extraction Recovery Consistent across QC levels88.4% – 92.1%
Matrix Effect (IS-MF) 0.85 - 1.150.94 – 1.02

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Quantitative Investigation of Trigonelline, Nicotinic Acid, and Nicotinamide in Foods, Urine, and Plasma by Means of LC-MS/MS and Stable Isotope Dilution Analysis Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Notes and Protocols for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid: A Novel Research Chemical

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Novel Nicotinic Acid Derivative The compound 6-(4-Formylpiperazin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Nicotinic Acid Derivative

The compound 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid emerges from the confluence of two pharmacologically significant scaffolds: nicotinic acid (a form of vitamin B3) and piperazine. Nicotinic acid and its derivatives are integral to numerous vital biological processes and have been explored for a wide array of therapeutic applications, including the treatment of diseases like pneumonia and kidney disease, and even showing potential against Alzheimer's disease.[1] The versatility of the nicotinic acid structure allows for modifications that can lead to compounds with analgesic, anti-inflammatory, and anticancer properties.[1][2] On the other hand, the piperazine ring is a ubiquitous feature in modern drug discovery, valued for its ability to impart favorable pharmacokinetic properties and provide a versatile scaffold for chemical modification.[3][4][5][6] Piperazine derivatives have found applications as antipsychotics, antidepressants, antihistamines, and anticancer agents.[3]

The unique combination of a nicotinic acid core, a methyl group at the 5-position, and a 4-formylpiperazin-1-yl group at the 6-position suggests that 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid could exhibit novel biological activities. The formyl group, in particular, may serve as a crucial interaction point with biological targets or as a synthetic handle for further chemical elaboration. This document provides a comprehensive guide for researchers to explore the potential of this intriguing molecule, from initial characterization to in-depth biological evaluation.

Chemical and Physical Properties

PropertyPredicted Value/InformationSignificance for Research
Molecular Formula C12H15N3O3Essential for calculating molarity and for mass spectrometry analysis.
Molecular Weight 249.27 g/mol Crucial for preparing solutions of known concentrations.
Solubility Predicted to be soluble in DMSO and potentially in aqueous buffers at specific pH values.Informs the choice of solvent for in vitro and in vivo experiments. Solubility in aqueous media is critical for biological assays.
pKa Expected to have at least two pKa values due to the carboxylic acid and the piperazine nitrogens.Important for understanding the ionization state of the molecule at physiological pH, which affects its interaction with targets and cell permeability.
Stability The formyl group may be susceptible to oxidation or reduction. The ester linkage in related compounds can be hydrolyzed.Dictates storage conditions and the choice of experimental conditions to avoid degradation.

Protocol 1: Determination of Aqueous Solubility

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid in DMSO.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Gently agitate the solutions at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifugation: Centrifuge the samples to pellet any undissolved compound.

  • Quantification: Measure the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS. The highest concentration at which no precipitate is observed is the aqueous solubility.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known activities of nicotinic acid and piperazine derivatives, several research avenues can be proposed for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid.

  • Anticancer Potential: Nicotinic acid derivatives have shown promise as anticancer agents.[2] The piperazine moiety is also present in numerous anticancer drugs.[3] Therefore, it is plausible that this compound could exhibit cytotoxic or cytostatic effects on cancer cell lines.

  • Neuropharmacological Activity: Piperazine derivatives are well-known for their activity on the central nervous system, with applications as antipsychotics and antidepressants.[7] The nicotinic acid backbone could modulate these effects.

  • Anti-inflammatory and Analgesic Effects: Certain nicotinic acid derivatives have demonstrated anti-inflammatory and analgesic properties.[1]

  • Enzyme Inhibition: The formylpiperazine group could act as a pharmacophore that interacts with the active site of specific enzymes. For example, formylpiperazine analogs have been investigated as inhibitors of ferroptosis.[8]

  • NAD+ Metabolism: Nicotinic acid is a precursor for the synthesis of NAD+, a critical coenzyme in cellular metabolism.[9] It would be valuable to investigate if this derivative can modulate cellular NAD+ levels.

Diagram 1: Potential Research Pathways

G cluster_assays Initial Screening cluster_downstream Downstream Analysis 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid Cytotoxicity Assays Cytotoxicity Assays 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid->Cytotoxicity Assays Anticancer Enzyme Inhibition Assays Enzyme Inhibition Assays 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid->Enzyme Inhibition Assays Enzyme Targeting Receptor Binding Assays Receptor Binding Assays 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid->Receptor Binding Assays CNS Activity Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies Enzyme Inhibition Assays->Mechanism of Action Studies Receptor Binding Assays->Mechanism of Action Studies In Vivo Efficacy Models In Vivo Efficacy Models Mechanism of Action Studies->In Vivo Efficacy Models ADME/Tox Profiling ADME/Tox Profiling In Vivo Efficacy Models->ADME/Tox Profiling G cluster_workflow Cytotoxicity Assay A Seed Cells B Treat with Compound A->B C Incubate (72h) B->C D Assess Viability C->D E Determine IC50 D->E

Caption: A stepwise representation of the in vitro cytotoxicity assay.

Protocol 3: Kinase Inhibition Assay

Given that many piperazine-containing drugs are kinase inhibitors, this assay is a logical next step.

  • Kinase Selection: Choose a panel of kinases relevant to cancer or other diseases of interest (e.g., receptor tyrosine kinases, cell cycle kinases).

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). These assays typically measure the amount of ADP produced, which is proportional to the kinase activity.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and various concentrations of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid. Include a no-inhibitor control and a positive control inhibitor.

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a defined period.

  • Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol. Measure the luminescence or fluorescence signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC50 value.

Conclusion and Future Directions

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid represents a promising, yet unexplored, research chemical. The strategic combination of the nicotinic acid and formylpiperazine moieties provides a strong rationale for investigating its biological properties. The protocols outlined in this document offer a foundational framework for initiating these studies. Future research should focus on elucidating the mechanism of action of any observed biological activity, followed by medicinal chemistry efforts to optimize the compound's potency and pharmacokinetic properties. The versatility of the piperazine scaffold allows for systematic modifications to fine-tune the molecule's characteristics. U[3]ltimately, a comprehensive evaluation of this novel compound could lead to the discovery of new therapeutic agents or valuable research tools.

References

  • (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30). Retrieved from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (2022, March 4). Retrieved from [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents | Bentham Science. (2020, November 16). Retrieved from [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed. (2014, June 15). Retrieved from [Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - MDPI. (2024, March 20). Retrieved from [Link]

  • Design, synthesis, and evaluation of formylpiperazine analogs of Ferrostatin-1 as novel improved ferroptosis inhibitors - PubMed. (2024, May 1). Retrieved from [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 19). Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved from [Link]

  • Synthesis method of 6-methyl nicotine - Eureka | Patsnap. (2022, May 6). Retrieved from [Link]

  • 6-(4-methyl-piperazin-1-ylmethyl)-nicotinic acid — Chemical Substance Information. Retrieved from [Link]

  • 6-(4-Methylpiperazin-1-yl)nicotinic acid | CAS#:132521-70-1 | Chemsrc. (2025, September 26). Retrieved from [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (2016, December 8). Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Retrieved from [Link]

  • 6-(4-Methylpiperazin-1-yl)nicotinic acid — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019, February 15). Retrieved from [Link]

  • SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE. Retrieved from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add - environmentclearance.nic.in for. Retrieved from [Link]

  • 6-(4-Methylpiperazin-1-yl)-4-(2-methylphenyl)nicotinamide - Comwin Europe. Retrieved from [Link]

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Method

Application Notes and Protocols: 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: A Versatile Heterocyclic Building Block 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a trif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a trifunctional heterocyclic compound with significant potential as a versatile precursor in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure incorporates three key reactive sites: a carboxylic acid on a pyridine ring (a nicotinic acid derivative), a formyl group on the piperazine ring, and the piperazine nitrogen atoms themselves. This unique combination allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.

The nicotinic acid scaffold is a common motif in a multitude of biologically active compounds.[1] The piperazine ring is another privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[2] The formyl group provides a handle for further functionalization, such as reductive amination or conversion to other functional groups. The strategic placement of the methyl group on the pyridine ring can also influence the electronic properties and steric environment of the molecule, potentially modulating its reactivity and biological activity.

This document provides a comprehensive guide to the synthetic utility of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid, complete with detailed experimental protocols for key transformations.

Compound Profile

PropertyValue
IUPAC Name 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols, and likely to be soluble in aqueous base.
Key Functional Groups Carboxylic acid, Tertiary amine (piperazine), Amide (formylpiperazine)

Applications in Organic Synthesis: A Multifaceted Precursor

The unique arrangement of functional groups in 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid allows for its use in a variety of synthetic strategies. The following diagram illustrates some of the potential transformations that can be achieved, highlighting its versatility as a building block.

G A 6-(4-Formylpiperazin-1-yl)- 5-methylnicotinic acid B Amide Derivatives A->B Amide Coupling (e.g., HATU, EDCI) C Ester Derivatives A->C Esterification (e.g., Fischer, Mitsunobu) D Reductive Amination Products A->D Reductive Amination of Formyl Group (e.g., NaBH(OAc)₃) E Decarboxylation & Further Functionalization A->E Decarboxylation (under harsh conditions) followed by C-H activation G A Dissolve 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid, amine, and HATU in anhydrous DMF. B Add DIPEA dropwise at 0 °C. A->B C Stir at room temperature for 2-12 h. B->C D Monitor reaction by TLC or LC-MS. C->D E Work-up: Quench with water, extract with organic solvent. D->E F Purify by column chromatography. E->F

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and HATU (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of the Formyl Group

This protocol details the conversion of the N-formyl group to an N-alkyl group via reductive amination with a primary or secondary amine.

Causality of Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which helps to minimize side reactions.

  • DCE (1,2-Dichloroethane): A common solvent for reductive amination reactions. Anhydrous conditions are preferred.

  • Acetic Acid: Often used as a catalyst to facilitate the formation of the iminium ion intermediate.

G A Dissolve 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid and amine in DCE. B Add a catalytic amount of acetic acid. A->B C Add NaBH(OAc)₃ portion-wise. B->C D Stir at room temperature for 4-24 h. C->D E Monitor reaction by TLC or LC-MS. D->E F Work-up: Quench with saturated NaHCO₃ solution, extract. E->F G Purify by column chromatography. F->G

Caption: Workflow for reductive amination of the formyl group.

Step-by-Step Methodology:

  • Dissolve 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Fischer Esterification of the Carboxylic Acid

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester using a classic Fischer esterification. [3] Causality of Experimental Choices:

  • Methanol: Serves as both the reactant and the solvent. Using a large excess drives the equilibrium towards the product.

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. [4]* Reflux: The elevated temperature increases the reaction rate.

G A Suspend 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid in methanol. B Add concentrated H₂SO₄ dropwise at 0 °C. A->B C Heat the mixture to reflux for 4-16 h. B->C D Monitor reaction by TLC. C->D E Work-up: Neutralize with NaHCO₃, extract. D->E F Purify by column chromatography or recrystallization. E->F

Caption: Workflow for Fischer esterification.

Step-by-Step Methodology:

  • Suspend 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl ester by flash column chromatography or recrystallization.

Conclusion

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a highly valuable and versatile precursor for the synthesis of a wide range of complex organic molecules. The strategic combination of a nicotinic acid, a formylpiperazine, and a methyl-substituted pyridine ring provides multiple handles for chemical modification. The protocols outlined in this document provide a solid foundation for researchers and scientists to exploit the synthetic potential of this building block in their drug discovery and development endeavors. The ability to readily perform amide couplings, reductive aminations, and esterifications allows for the rapid generation of diverse compound libraries with potential therapeutic applications.

References

  • Kündig, E. P., et al. (2006). Efficient Synthesis of Novel NK 1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives. The Journal of Organic Chemistry, 71(5), 1741–1749. Retrieved from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011). Organic & Biomolecular Chemistry, 9(2), 449-456. Retrieved from [Link]

  • Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives. (2006). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of 6-chloronicotinic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Gadge, S. T., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Retrieved from [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003). The Journal of Organic Chemistry, 68(23), 8918–8924. Retrieved from [Link]

  • Preparation of nicotinic acid esters. (1958). Google Patents.
  • Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Dalton Transactions, 50(40), 14217-14227. Retrieved from [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2014). Chemistry - A European Journal, 20(44), 14450-14458. Retrieved from [Link]

  • Non-catalytic preparation of nicotinic acid esters. (1957). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • 6-hydroxynicotinic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2019). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Preparation of nicotinic acid amide. (1942). Google Patents.
  • Preparation of polymer-supported N-formylpiperazine. (n.d.). ResearchGate. Retrieved from [Link]

  • The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. (1948). Biochemical Journal, 42(3), 438-444. Retrieved from [Link]

  • 3-Phenylpropionaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Nicotinic acid amide and processes. (1949). Google Patents.
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

  • Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. (1991). Google Patents.

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Application

HPLC-UV method development for piperazine derivatives

Application Note & Protocol Title: A Comprehensive Guide to HPLC-UV Method Development and Validation for the Analysis of Piperazine Derivatives Abstract This application note provides a detailed guide for the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: A Comprehensive Guide to HPLC-UV Method Development and Validation for the Analysis of Piperazine Derivatives

Abstract This application note provides a detailed guide for the development and validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the analysis of piperazine derivatives. Piperazine and its analogues are crucial structural motifs in numerous active pharmaceutical ingredients (APIs). However, their analysis presents distinct challenges, primarily due to their high polarity, basicity, and often weak UV chromophores. This guide outlines two primary strategic approaches: a direct analysis for derivatives with inherent UV activity and a pre-column derivatization strategy for compounds lacking a suitable chromophore. We delve into the scientific rationale behind critical experimental choices, from column and mobile phase selection to the nuances of derivatization chemistry. Detailed, step-by-step protocols for method development, pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl), and full method validation according to ICH guidelines are provided. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and validated HPLC-UV methods for the quantification and purity assessment of piperazine-containing compounds.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of pharmaceuticals used as anthelmintics, antipsychotics, antihistamines, and antianginal agents.[1][2] Ensuring the purity, potency, and stability of these drugs is paramount to their safety and efficacy. HPLC with UV detection is the workhorse of pharmaceutical analysis due to its robustness, cost-effectiveness, and widespread availability.[3]

However, the physicochemical properties of piperazine derivatives pose significant analytical hurdles. The parent piperazine structure lacks a strong UV chromophore, making sensitive detection difficult without chemical modification.[1][3] Furthermore, the two basic nitrogen atoms (pKa values ~5.3 and 9.7) can engage in undesirable secondary interactions with the stationary phase in reversed-phase chromatography, leading to poor peak shape and unreliable quantification.[4]

This guide addresses these challenges by providing a systematic framework for method development. It explores two validated pathways:

  • Direct Analysis: For piperazine derivatives that possess a native chromophore (e.g., those substituted with aromatic rings like Prochlorperazine).[5]

  • Derivatization-Based Analysis: For simple piperazines or those with poor UV absorbance, where a chromophoric tag is chemically attached prior to analysis to enhance sensitivity.[3][6]

By explaining the causality behind each step, this document equips the analyst with the necessary expertise to develop and validate methods that are not only fit-for-purpose but also scientifically sound and defensible.

Guiding Principles: The "Why" Behind the Method

A successful HPLC method is built on a fundamental understanding of the analyte's chemistry and its interaction with the chromatographic system.

  • Analyte Properties & UV Detection: The ability to detect a compound with a UV detector depends on its capacity to absorb light. Molecules with conjugated systems (alternating double and single bonds), aromatic rings, or specific functional groups act as chromophores . Simple piperazine absorbs only at very low wavelengths (~205 nm), where many solvents and mobile phase additives also absorb, leading to high background noise and low sensitivity.[3] For derivatives lacking a good chromophore, a decision must be made: either accept the limitations of low-wavelength detection or employ derivatization.

  • Chromatographic Mode & Column Selection: Reversed-phase HPLC (RP-HPLC) is the most common starting point. The primary challenge for basic compounds like piperazines is peak tailing. This occurs when the protonated (positively charged) amine groups interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4] To mitigate this:

    • Use End-Capped Columns: Modern, high-purity silica columns with extensive end-capping (where residual silanols are capped with a small silane like trimethylsilane) are essential.

    • Consider Alternative Stationary Phases: Phenyl or cyano-based columns can offer different selectivity and potentially better peak shapes for certain piperazine derivatives.[4]

  • Mobile Phase Optimization: The mobile phase is the most powerful tool for controlling retention and peak shape.

    • pH Control: The mobile phase pH dictates the ionization state of the analyte. For a basic compound like piperazine, working at a low pH (e.g., pH 2.5-3.5) ensures the analyte is fully and consistently protonated. A low pH also suppresses the ionization of silanol groups on the stationary phase, minimizing secondary interactions.

    • Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), or an acidic modifier like formic acid or trifluoroacetic acid (TFA) is critical. These additives interact with the residual silanols, effectively "masking" them from the analyte and dramatically improving peak symmetry.[4]

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity and better UV transparency at low wavelengths.

Part I: Direct HPLC-UV Method Development

This approach is suitable for piperazine derivatives that already contain a UV-active moiety. The goal is to develop a stability-indicating method capable of separating the main peak from impurities and degradation products.

Experimental Workflow: Method Development

G cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization cluster_val Phase 3: Finalization Analyte Characterize Analyte (pKa, logP, UV Spectrum) Column Select Column (e.g., C18, 5µm, 150x4.6mm) Analyte->Column MobilePhase Define Mobile Phase (A: 0.1% Acid in H2O B: Acetonitrile) Column->MobilePhase Gradient Run Initial Scouting Gradient (e.g., 5-95% B over 20 min) MobilePhase->Gradient Wavelength Optimize Wavelength (Use λmax from PDA) Gradient->Wavelength Evaluate Peak Shape & Retention pH Screen Mobile Phase pH (e.g., 2.5, 3.0, 4.5) Wavelength->pH GradOpt Optimize Gradient (Adjust slope for resolution) pH->GradOpt FlowTemp Fine-Tune Flow & Temp (For efficiency & runtime) GradOpt->FlowTemp SST Define System Suitability (Tailing, Plates, %RSD) FlowTemp->SST FinalMethod Finalize Method SST->FinalMethod

Caption: Logical workflow for systematic HPLC method development.

Protocol 1: Method Development for a UV-Active Derivative

This protocol outlines the steps to develop a method for a compound like Prochlorperazine Maleate.[5]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water 50:50).

    • Prepare a working standard solution at a concentration of approximately 100-150 µg/mL by diluting the stock solution with the mobile phase.[5]

    • Prepare sample solutions (e.g., from a pharmaceutical dosage form) to achieve a similar target concentration.

  • Initial Chromatographic Conditions (Scouting Run):

    • Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent modern, end-capped C18 column.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Use a Photodiode Array (PDA) detector to scan from 200-400 nm.

  • Wavelength Optimization:

    • From the scouting run, examine the UV spectrum of the main analyte peak.

    • Select the wavelength of maximum absorbance (λmax) for quantification. For Prochlorperazine Maleate, this is approximately 258 nm.[5] This maximizes sensitivity and minimizes interference from excipients.

  • Mobile Phase and Gradient Optimization:

    • Based on the scouting run, adjust the gradient to improve the resolution between the main peak and any impurities. If peak tailing is observed, consider adjusting the pH or the concentration of the acidic modifier.

    • The goal is to achieve a short run time while maintaining a resolution (Rs) of >2.0 between the analyte and the nearest eluting impurity.

    • Convert to an isocratic method if possible for simplicity and robustness, as was done for Prochlorperazine Maleate with a 70:30 mixture of 0.1% formic acid and acetonitrile.[5]

  • Finalize Method and Define System Suitability:

    • Once optimized, define the system suitability criteria. These are run before any sample analysis to ensure the system is performing correctly.

    • Typical criteria include: Tailing Factor ≤ 2.0, Theoretical Plates > 2000, and %RSD of replicate injections < 2.0%.

Table 1: Example Optimized Chromatographic Conditions
ParameterConditionRationale
Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)End-capped C18 provides good retention for moderately polar compounds.
Mobile Phase 0.1% Formic Acid : Acetonitrile (70:30, v/v)[5]Isocratic method is robust. Formic acid controls pH and improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection λ 258 nm[5]λmax for Prochlorperazine, providing maximum sensitivity.
Injection Vol. 10 µLStandard volume to avoid column overload.

Part II: Derivatization-Based HPLC-UV Method

When a piperazine derivative lacks a chromophore, pre-column derivatization is an effective strategy to enhance UV detection and achieve low limits of quantification.[3] 4-chloro-7-nitrobenzofuran (NBD-Cl) is an excellent derivatizing agent as it reacts with secondary amines like piperazine to form a stable, highly UV-active product.[3][6]

Protocol 2: Pre-Column Derivatization with NBD-Cl

This protocol is adapted from validated methods for the trace analysis of piperazine.[3]

  • Reagent Preparation:

    • Piperazine Standard Stock (1 mg/mL): Accurately weigh and dissolve 20 mg of piperazine standard in 20 mL of diluent (e.g., acetonitrile/water).

    • NBD-Cl Solution (1 mg/mL): Prepare fresh by dissolving 10 mg of NBD-Cl in 10 mL of acetonitrile. Protect from light.

    • Buffer Solution: Prepare a borate buffer (pH ~9.0) to facilitate the reaction.

  • Derivatization Procedure:

    • Into a clean vial, pipette a known volume/concentration of the piperazine standard or sample solution.

    • Add an excess of the NBD-Cl solution.

    • Add the buffer solution to adjust the pH.

    • Vortex the mixture and place it in a heating block or water bath at approximately 60-70 °C for 15-30 minutes. The reaction creates a stable, UV-active derivative.

    • After heating, cool the vial to room temperature.

    • Quench the reaction and neutralize the pH by adding a small amount of dilute acid (e.g., 0.1 M HCl). This prepares the sample for injection.

    • Dilute to a final volume with the mobile phase.

Protocol 3: HPLC-UV Analysis of the NBD-Derivative

The resulting derivative is significantly less polar than the parent piperazine and is well-suited for reversed-phase chromatography.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a standard C18 column can be used. The Chiralpak column was used in a validated method with a non-aqueous mobile phase.[3] For general use, a C18 column is a good starting point.

    • Mobile Phase: Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v).[3] The diethylamine acts as a competing base to improve peak shape.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 35 °C.[3]

    • Injection Volume: 10 µL.[3]

    • Detection Wavelength: 340 nm.[3] This is the λmax for the piperazine-NBD derivative, ensuring high sensitivity and selectivity away from potential interferences at lower wavelengths.

  • Quantification:

    • Prepare a calibration curve by derivatizing a series of known concentrations of the piperazine standard (e.g., from 30 to 350 ppm).[3]

    • Inject the derivatized sample and quantify the piperazine peak based on the peak area response from the calibration curve.

Part III: Method Validation Protocol (ICH Q2(R1))

Once a method is developed, it must be validated to prove its suitability for the intended purpose. The following protocol describes a comprehensive validation approach.[7]

G cluster_val Validation Parameters Method Optimized HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD & LOQ Method->LOD Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated Robustness->Validated

Caption: Core parameters for HPLC method validation per ICH guidelines.

Protocol 4: Comprehensive Method Validation
  • Specificity (Forced Degradation Study):

    • The goal is to demonstrate that the method can separate the analyte from potential degradation products.[8] A target degradation of 5-20% is recommended.[7]

    • Acid Hydrolysis: Reflux sample with 0.1 M HCl at 80 °C for 2 hours.

    • Base Hydrolysis: Reflux sample with 0.1 M NaOH at 80 °C for 2 hours.

    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.[7]

    • Analyze all stressed samples. The peak purity of the analyte should be assessed using a PDA detector to confirm no co-eluting peaks.

  • Linearity:

    • Prepare at least five concentrations of the reference standard across a specified range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration and plot the peak area against concentration.

    • Calculate the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy:

    • Perform a recovery study by spiking a placebo (or sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

    • Prepare three replicates at each level.

    • Calculate the % recovery for each. The acceptance criterion is typically 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • The %RSD for both studies should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • For Prochlorperazine, reported values were LOD = 1.76 µg/mL and LOQ = 5.35 µg/mL.[5] For derivatized piperazine, an LOQ of 90 ppm was achieved.[3]

  • Robustness:

    • Intentionally make small variations to the method parameters and assess the impact on the results.

    • Parameters to vary include: mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • System suitability parameters should remain within acceptance criteria, demonstrating the method's reliability during routine use.

Table 2: Summary of Validation Parameters and Acceptance Criteria
ParameterTestAcceptance Criteria
Specificity Forced degradationAnalyte peak is pure and resolved from degradants (Rs > 2.0).
Linearity 5 concentrations, 80-120% rangeCorrelation Coefficient (R²) ≥ 0.999
Accuracy 3 levels, 3 replicates (9 determination)% Recovery between 98.0% and 102.0%
Precision Repeatability & Intermediate% RSD ≤ 2.0%
LOQ Signal-to-Noise or Calibration SlopeSufficiently low for intended purpose (e.g., impurity analysis).
Robustness Small variations in method parametersSystem suitability criteria are met.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with silanols; Column aging.Lower mobile phase pH; Add/increase competing base (TEA); Use a new or different brand of column.[4]
Poor Retention Analyte is too polar; Mobile phase is too strong.Decrease organic content in mobile phase; Consider HILIC chromatography.[4]
Low Sensitivity Weak chromophore; Low concentration.Increase concentration; Use a detection wavelength at λmax; Employ derivatization.[1]
Drifting Retention Times Inadequate column equilibration; Leaks; Mobile phase composition changing.Equilibrate column for at least 10-15 column volumes; Check system for leaks; Prepare fresh mobile phase daily.
No/Low Recovery in Derivatization Incorrect pH; Reagent degradation; Insufficient reaction time/temp.Optimize reaction buffer pH; Prepare fresh derivatizing reagent; Optimize reaction conditions.

Conclusion

The successful analysis of piperazine derivatives by HPLC-UV hinges on a methodical approach that directly confronts their inherent chemical properties. For derivatives with adequate UV absorbance, direct analysis can be achieved by carefully optimizing mobile phase pH and using additives to ensure excellent peak symmetry on a modern reversed-phase column. For compounds lacking a chromophore, pre-column derivatization with reagents like NBD-Cl offers a powerful and validated strategy to achieve the sensitivity required for trace analysis and quality control.[3] Regardless of the approach, a comprehensive validation protocol that includes forced degradation studies is not merely a regulatory requirement but a scientific necessity to ensure the final method is specific, reliable, and robust for its intended use in a drug development or quality control environment.

References

  • Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]

  • PubMed. Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • JAOAC. Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Journal of AOAC International. Available from: [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • MDPI. Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. Scientia Pharmaceutica. Available from: [Link]

  • PubMed. Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. National Center for Biotechnology Information. Available from: [Link]

  • Taylor & Francis Online. analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • ResearchGate. Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. Available from: [Link]

  • ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available from: [Link]

  • Journal of Applied Pharmaceutical Research. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. JOAPR. Available from: [Link]

  • Semantic Scholar. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Available from: [Link]

  • ResearchGate. Forced degradation study. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • ResearchGate. Chromatogram of piperazine derivatives (and pentedrone as internal...). Available from: [Link]

  • OMICS International. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • IJPPS. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Innovare Journal of Pharmaceutical Sciences. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. AJRC. Available from: [Link]

Sources

Method

LC-QTOF/MS bioanalytical method for N-phenylpiperazine derivatives

An Application Note and Protocol for the Bioanalytical Quantification of N-Phenylpiperazine Derivatives using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) Authored by: Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Bioanalytical Quantification of N-Phenylpiperazine Derivatives using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS)

Authored by: Senior Application Scientist, Bioanalytical Division

Abstract

N-phenylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, with a wide spectrum of pharmacological activities targeting the central nervous system (CNS).[1][2] Their therapeutic potential spans antipsychotic, anxiolytic, antidepressant, and anticancer applications.[3][4][5][6] To advance these candidates through the drug development pipeline, it is imperative to employ robust, sensitive, and selective bioanalytical methods to accurately characterize their pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) profiles.[3][6][7]

This guide details a comprehensive and validated Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) method for the quantification of N-phenylpiperazine derivatives in biological matrices. LC-QTOF/MS is an ideal platform for this application, offering the dual advantages of a quadrupole's ion selection and fragmentation capabilities with a time-of-flight analyzer's high mass resolution and accuracy.[8][9][10] This combination provides exceptional specificity to distinguish analytes from complex matrix components and enables both quantitative analysis and qualitative metabolite identification. We present a complete protocol, from sample preparation to data acquisition, and outline the essential parameters for method validation in accordance with international regulatory standards.

Introduction: The Rationale for a High-Resolution Bioanalytical Approach

The N-phenylpiperazine scaffold is a privileged structure in modern drug discovery.[4] Its derivatives have been successfully developed into drugs for various CNS disorders and continue to be explored for new therapeutic indications.[11][12] The journey from a promising lead compound to a clinically approved drug is critically dependent on understanding its behavior in a biological system. This necessitates a bioanalytical method capable of delivering reliable data on absorption, distribution, metabolism, and excretion (ADME).

While various analytical techniques exist, LC-MS has become the gold standard for its sensitivity and specificity.[13][14] The use of a QTOF mass analyzer, in particular, provides a distinct advantage over triple quadrupole (QqQ) systems for early development studies. Its high-resolution accurate mass (HRAM) capability allows for confident identification of the parent drug and its metabolites, reducing ambiguity and providing deeper insights into the drug's metabolic fate—a critical aspect of safety and efficacy assessment.[8][10]

This document serves as both a strategic guide and a practical protocol for researchers, scientists, and drug development professionals aiming to establish a reliable LC-QTOF/MS assay for N-phenylpiperazine derivatives.

Bioanalytical Workflow: From Sample to Result

The entire bioanalytical process is a sequence of carefully controlled steps designed to ensure data integrity. The workflow diagram below provides a high-level overview of the procedure detailed in this guide.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-QTOF/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard (IS) Sample->Spike 1. Extraction Protein Precipitation (PPT) Spike->Extraction 2. Centrifuge Centrifugation Extraction->Centrifuge 3. Supernatant Collect Supernatant Centrifuge->Supernatant 4. LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation 5. Injection Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis QTOF Analysis (Full Scan & MS/MS) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: High-level overview of the bioanalytical workflow.

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: Analytical reference standards of the N-phenylpiperazine derivative(s) and a suitable stable isotope-labeled internal standard (SIL-IS).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥98% purity).

  • Biological Matrix: Drug-free human or animal plasma/serum with appropriate anticoagulant (e.g., K2-EDTA).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is selected here for its simplicity, speed, and suitability for high-throughput workflows, making it ideal for discovery and early development phases. While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts and may be necessary for later-stage regulated bioanalysis to minimize matrix effects, PPT offers a robust starting point.[15]

Protocol:

  • Thaw Samples: Allow all biological samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquot Sample: In a 1.5 mL polypropylene microcentrifuge tube, aliquot 50 µL of the biological sample (blank, standard, QC, or unknown).

  • Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in 50% acetonitrile) to each tube, except for blank matrix samples.

  • Precipitate Proteins: Add 200 µL of cold (<4°C) acetonitrile containing 0.1% formic acid. The cold solvent enhances the precipitation of proteins.

  • Vortex: Vortex the mixture vigorously for 30 seconds. This ensures intimate mixing and complete protein denaturation.

  • Centrifuge: Centrifuge the tubes at approximately 15,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.[16]

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a low-volume insert.

  • Analysis: The sample is now ready for injection into the LC-QTOF/MS system.

LC-QTOF/MS Instrumental Conditions

The following conditions are a robust starting point and should be optimized for the specific N-phenylpiperazine derivative being analyzed.

3.3.1. Liquid Chromatography (LC) System

A reversed-phase C18 column is chosen for its broad applicability in retaining and separating moderately polar to nonpolar small molecules like N-phenylpiperazine derivatives.[13] A gradient elution is employed to ensure sharp peak shapes and efficient separation from endogenous matrix components.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides excellent retention and separation for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minAppropriate for the column dimension.
Column Temp. 40 °CEnsures reproducible retention times and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.

LC Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
7.095
8.095
8.15
10.05
3.3.2. Quadrupole Time-of-Flight (QTOF) Mass Spectrometer

The QTOF instrument combines the functions of a quadrupole and a time-of-flight analyzer, enabling high-resolution and accurate mass measurements for both precursor and product ions.[8][17]

QTOF_Principle ESI Ion Source (ESI) Q1 Quadrupole (Q1) Mass Filter / RF-only ESI->Q1 Ions Q2 Collision Cell (q) Fragmentation (CID) Q1->Q2 Precursor Ion Pusher Pulsed Ion Accelerator Q2->Pusher Product Ions TOF Flight Tube (Field-Free Region) Pusher->TOF Reflectron Reflectron (Ion Mirror) TOF->Reflectron Detector Detector Reflectron->Detector Ion Flight Path

Caption: Simplified schematic of a QTOF mass spectrometer.

Instrument Parameters:

ParameterRecommended SettingRationale
Ionization Mode Electrospray (ESI), PositiveN-phenylpiperazines contain basic nitrogen atoms that are readily protonated.
Capillary Voltage 3500 VOptimizes ion formation.
Nebulizer Gas 45 psi (Nitrogen)Aids in desolvation and droplet formation.
Drying Gas Flow 10 L/min (Nitrogen)Assists in solvent evaporation.
Drying Gas Temp. 325 °CEnsures efficient desolvation of ions.
Fragmentor Voltage 120 VIn-source fragmentation can be optimized with this parameter.
Acquisition Mode Full Scan (100-1000 m/z) & Targeted MS/MSFull scan for qualitative analysis; Targeted MS/MS for quantification.
Collision Energy Optimized for specific analyte (e.g., 15-40 eV)Controls the degree of fragmentation in the collision cell.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method is only useful if its performance is well-characterized and documented.[18][19] Validation is performed to demonstrate that the method is suitable for its intended purpose.[20] All validation experiments should adhere to the latest international guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[20][21]

The table below summarizes the key validation parameters and their typical acceptance criteria.

ParameterDefinitionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix from at least 6 sources.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).[18]
Accuracy The closeness of the determined value to the nominal concentration.Mean concentration of QC samples (at least 3 levels) should be within ±15% of the nominal value.[18]
Precision The agreement between a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (%CV) for QC samples should not exceed 15%.[18]
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%.[18]
Recovery The extraction efficiency of the analytical method.Response of analyte from extracted samples compared to post-extraction spiked samples. Should be consistent and reproducible.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.Response of analyte in post-extraction spiked samples compared to pure solution. Factor should be consistent across different matrix lots.
Stability Chemical stability of the analyte in the biological matrix under various conditions.Mean concentration of stability QCs must be within ±15% of nominal values for Freeze-Thaw, Short-Term (bench-top), and Long-Term storage.[18]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of an LC-QTOF/MS method for the bioanalysis of N-phenylpiperazine derivatives. The combination of a rapid and effective protein precipitation sample preparation technique with the high resolution and mass accuracy of QTOF-MS creates a powerful tool for drug development professionals. By following the outlined experimental procedures and adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable, and defensible data to support critical decisions in pharmacokinetic, toxicokinetic, and clinical studies. This method serves as a robust foundation that can be adapted and optimized for a wide range of specific N-phenylpiperazine compounds.

References

  • Ramos, A. C. M., Rezende, K. R., Teixeira, C. M., Fernandes, A. R., Santos, H., Machado, R. D., Menegatti, R., Vaz, B. G., & Chaves, A. R. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 933. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. Available at: [Link]

  • Hernandez, F., Sancho, J. V., & Pozo, O. J. (2006). Time of flight mass spectrometry applied to the liquid chromatographic analysis of pesticides in water and food. Mass Spectrometry Reviews, 25(6), 866-880. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Kielbasa, W., & Turek, E. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381-385. Available at: [Link]

  • Pike, E. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. Available at: [Link]

  • Shevchenko, A., Loboda, A., Shevchenko, A., Ens, W., & Standing, K. G. (2000). MALDI quadrupole time-of-flight mass spectrometry: a powerful tool for proteomic research. Analytical chemistry, 72(9), 2132-2141. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Zha, X., Zhao, Y., & Zhang, Y. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances, 4(100), 57071-57079. Available at: [Link]

  • Wolber, G., & Langer, T. (2010). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Available at: [Link]

  • Cichero, E., & Patorniti, M. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4229. Available at: [Link]

  • Jampilek, J., & Kralova, K. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current pharmaceutical design, 25(29), 3125-3136. Available at: [Link]

  • Cendrowska, E., & Biziuk, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1993. Available at: [Link]

  • Thirunavukarasu, J., & Padmini, V. (2025). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 18(2). Available at: [Link]

Sources

Application

Application Note: Derivatization Strategies for the Enhanced Detection of Piperazine and Its Derivatives

Executive Summary Piperazine and its N-substituted derivatives form the structural core of numerous active pharmaceutical ingredients (APIs), veterinary medicines, and designer drugs. Despite their ubiquity, the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine and its N-substituted derivatives form the structural core of numerous active pharmaceutical ingredients (APIs), veterinary medicines, and designer drugs. Despite their ubiquity, the precise analytical characterization of piperazine presents a significant challenge: the piperazine nucleus lacks a strong ultraviolet (UV) chromophore and native fluorescence [[1]](). Furthermore, its high polarity and low molecular weight lead to poor retention on standard reversed-phase columns and suboptimal ionization efficiency in mass spectrometry (MS).

This application note provides an authoritative guide to overcoming these bottlenecks through chemical derivatization. By synthesizing field-proven insights, we detail the mechanistic causality behind selecting specific derivatizing agents—Dansyl chloride (DNS-Cl), 4-chloro-7-nitrobenzofuran (NBD-Cl), and Trifluoroacetic anhydride (TFAA)—to transform piperazine into highly detectable, stable analytes across HPLC-UV, LC-MS, and GC-MS platforms.

Mechanistic Rationale & Reagent Selection

Historically, reagents such as benzoyl chloride and o-phthalaldehyde were utilized for piperazine derivatization. However, modern analytical standards have largely phased these out because benzoyl chloride is highly toxic and rapidly degrades in aqueous environments, while o-phthalaldehyde yields derivatives with poor long-term stability 2. Today, reagent selection is dictated by the target detection platform and the underlying chemical causality:

  • Dansyl Chloride (DNS-Cl) for LC-MS & HPLC-FLD: DNS-Cl reacts with the secondary amines of piperazine via nucleophilic acyl substitution to form a highly stable sulfonamide 1. This addition introduces a bulky, hydrophobic dimethylaminonaphthalene group. Causality: The hydrophobicity drastically increases the retention factor ( k′ ) on C18 columns, shifting the analyte away from the solvent front where ion suppression is most severe. Additionally, the tertiary amine of the dansyl group provides excellent proton affinity, exponentially increasing Electrospray Ionization (ESI+) efficiency 3.

  • NBD-Cl for HPLC-UV: NBD-Cl reacts via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group on the benzofuran ring activates the chlorine for displacement by piperazine 4. Causality: The resulting derivative possesses a highly conjugated π -system, shifting the absorption maximum into the visible/near-UV range (~460 nm). This completely eliminates background interference from complex API matrices that typically absorb at lower UV wavelengths (210-254 nm) 5.

  • TFAA / HFBA for GC-MS: Underivatized piperazine hydrogen-bonds with silanol groups on GC columns, causing severe peak tailing. Causality: Perfluoroacylation with TFAA masks the polar amine groups, converting them to perfluoroamides. This eliminates hydrogen bonding, increases vapor pressure (volatility), and provides distinct, stable mass fragmentation patterns critical for forensic identification of designer drugs [[6]]().

Piperazine_Workflow Sample Piperazine Sample (Lacks Chromophore/Volatility) Split Select Analytical Platform Sample->Split LC_Path Liquid Chromatography (HPLC/LC-MS) Split->LC_Path GC_Path Gas Chromatography (GC-MS) Split->GC_Path DNS Dansyl Chloride (DNS-Cl) Adds Fluorophore & Hydrophobicity LC_Path->DNS NBD NBD-Cl Adds Strong UV Chromophore LC_Path->NBD TFAA TFAA / HFBA Masks Amines, Increases Volatility GC_Path->TFAA Detect_LC Detection: FLD or ESI-MS High Sensitivity & Retention DNS->Detect_LC Detect_UV Detection: UV/PDA Routine API QC NBD->Detect_UV Detect_GC Detection: EI-MS Sharp Peaks & Fragmentation TFAA->Detect_GC

Analytical workflow for selecting piperazine derivatization strategies based on detection platform.

Quantitative Performance Summary

The following table synthesizes the validated quantitative capabilities of each derivatization strategy across different matrices, demonstrating their robustness in routine analytical environments.

Derivatization AgentAnalytical PlatformTarget MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate
Dansyl Chloride (DNS-Cl) UHPLC-FLD / LC-MSBiological Tissues (Chicken, Pork, Eggs)0.50 – 1.20 µg/kg1.80 – 3.50 µg/kg79.6% – 111.4% 2, [[5]]()
NBD-Cl HPLC-UVActive Pharmaceutical Ingredients (API)30 ppm90 ppm104.8% – 108.0% 5, 7
TFAA GC-MSPlasma, Urine, Cell Culture Media0.002 – 0.156 µg/mL0.008 – 0.312 µg/mL98.6% – 101.2% 6

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, these protocols function as self-validating systems . Every analytical batch must incorporate an Internal Standard (IS) spiked prior to extraction. If the final IS recovery drops below 80%, the system automatically flags a matrix effect or incomplete derivatization, invalidating the run.

Validation_Logic Prep Sample Prep + Internal Standard Deriv Derivatization Reaction Prep->Deriv Quench Quench & Filter (0.22 µm) Deriv->Quench Analysis Chromatographic Run Quench->Analysis Check Self-Validation: IS Recovery > 80%? Analysis->Check Check->Prep No (Matrix Effect) End Quantification Check->End Yes (Validated)

Self-validating experimental protocol logic ensuring data integrity and reaction completeness.

Protocol A: Pre-column Derivatization with DNS-Cl (LC-MS / HPLC-FLD)

Target Matrix: Biological tissues and complex APIs.

  • Extraction: Homogenize 2.0 g of tissue sample and extract with 10 mL of 2% formic acid in acetonitrile using Accelerated Solvent Extraction (ASE) [[8]]().

  • Purification: Pass the extract through a strong cation-exchange solid-phase extraction (SPE) column (e.g., Strata-X-C). Elute the retained piperazine with 5% ammonia in methanol and evaporate to dryness under a gentle nitrogen stream 2.

  • Derivatization: Reconstitute the dried residue in 1.0 mL of LC-MS grade acetonitrile. Add 100 µL of triethylamine (acting as a base catalyst to ensure the amine is deprotonated) and 200 µL of DNS-Cl solution (2.0 mg/mL in acetonitrile). Incubate the sealed vial at 60°C for exactly 30 minutes 5.

  • Quenching & Analysis: Cool the mixture rapidly to room temperature. Filter the organic phase through a 0.22 µm PTFE syringe filter to remove any precipitates before injection into the UHPLC system 5.

Protocol B: Routine Derivatization with NBD-Cl (HPLC-UV)

Target Matrix: Active Pharmaceutical Ingredients (API).

  • Sample Preparation: Dissolve the API sample in acetonitrile to achieve a target piperazine concentration within the validated linear range of 30–350 ppm 5.

  • Derivatization: In an amber vial (to prevent photodegradation), mix 500 µL of the sample solution with 500 µL of NBD-Cl solution (0.5% w/v in acetonitrile). Add 100 µL of 0.1 M sodium borate buffer (pH 9.0) to drive the nucleophilic substitution 4.

  • Incubation: Heat the mixture at 60°C for 30 minutes in a thermomixer 4.

  • Quenching: Cool to room temperature and dilute with 1.0 mL of the mobile phase (e.g., 50:50 Water:Acetonitrile) to quench the reaction. Inject 10 µL into the HPLC-UV system, monitoring at 460 nm 4.

Protocol C: Perfluoroacylation with TFAA (GC-MS)

Target Matrix: Plasma, Urine, or Cell Culture Media (Designer Drugs).

  • Extraction & Desiccation: Perform liquid-liquid extraction (LLE) or SPE on the biological sample. Evaporate the eluate to dryness under nitrogen. Critical Step: Leave the open tubes in a desiccator containing phosphorus pentoxide (P2O5) overnight. Residual water will instantly hydrolyze the anhydride reagent, causing reaction failure 6.

  • Derivatization: To the completely dry residue, add 50 µL of anhydrous ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). Seal tightly and incubate at 70°C for 30 minutes [[6]]().

  • Reconstitution: Cool to room temperature. Evaporate the highly volatile excess TFAA and byproducts under a gentle nitrogen flow. Dissolve the final derivatized residue in 100 µL of ethyl acetate and inject 1 µL into the GC-MS 6.

References

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD . qascf.com. 2

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . researchgate.net. 5

  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives . benchchem.com. 4

  • The derivatisation of piperazine with dansyl chloride . researchgate.net. 1

  • A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography-Mass Spectrometry . nih.gov.3

  • Determination of Piperazine in Eggs Using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) with High-Performance Liquid Chromatography – Fluorescence Detection (HPLC-FLD) and Pre-Column Derivatization with Dansyl Chloride . tandfonline.com. 9

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD . researchgate.net. 8

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' . scholars.direct.6

  • High Performance Liquid Chromatography . scribd.com. 7

Sources

Method

Application Notes and Protocols: The Strategic Use of Arylpiperazine Intermediates in the Convergent Synthesis of Modern Antipsychotics

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the pivotal role of specific arylpiperazine intermediates in the synthesis of second-genera...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the pivotal role of specific arylpiperazine intermediates in the synthesis of second-generation antipsychotics, with a focused case study on the synthesis of Brexpiprazole. While the initially queried intermediate, 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid, is not prominently documented in the synthesis of major antipsychotics, this guide will delve into the well-established and critical coupling reactions involving structurally related and industrially relevant piperazine-containing building blocks.

The convergent synthesis strategy, which involves the late-stage coupling of complex molecular fragments, is a cornerstone of modern pharmaceutical manufacturing. This approach allows for greater flexibility, higher overall yields, and more efficient purification of the final active pharmaceutical ingredient (API). In the context of antipsychotics like Brexpiprazole, the key convergent step is the N-alkylation of a specific arylpiperazine with a functionalized quinolinone core.

The Central Role of 1-(Benzo[b]thiophen-4-yl)piperazine in Brexpiprazole Synthesis

Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] Its synthesis is a prime example of a convergent strategy, where the final molecule is assembled from two key intermediates: 1-(benzo[b]thiophen-4-yl)piperazine and a 7-substituted quinolin-2(1H)-one derivative.[2]

The 1-(benzo[b]thiophen-4-yl)piperazine moiety is crucial for the unique pharmacological profile of Brexpiprazole, contributing to its high affinity for dopamine D2 and serotonin 5-HT1A/2A receptors.[2][3] The synthesis of this intermediate is a critical upstream process, often achieved through methods like the Buchwald-Hartwig amination, which efficiently forms the C-N bond between the benzothiophene core and the piperazine ring.[2]

Physicochemical Properties of Key Intermediates

A thorough understanding of the physical and chemical properties of the key starting materials is essential for process optimization and safety.

Property1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride7-(4-chlorobutoxy)quinolin-2(1H)-one
Molecular Formula C12H15ClN2SC13H14ClNO2
Molecular Weight 254.78 g/mol 251.71 g/mol
Appearance SolidSolid
CAS Number 913614-18-3913614-18-3
Primary Use Key intermediate for Brexpiprazole synthesisKey intermediate for Brexpiprazole synthesis
Synthetic Pathway of Brexpiprazole: A Convergent Approach

The final step in the synthesis of Brexpiprazole involves the nucleophilic substitution reaction between 1-(benzo[b]thiophen-4-yl)piperazine and 7-(4-chlorobutoxy)quinolin-2(1H)-one. This reaction forms the crucial butoxy linker that connects the two key pharmacophores.

G cluster_0 Intermediate Synthesis cluster_1 Final Coupling Reaction cluster_2 Reaction Conditions A 1-(Benzo[b]thiophen-4-yl)piperazine C Brexpiprazole A->C N-alkylation (Nucleophilic Substitution) B 7-(4-chlorobutoxy)quinolin-2(1H)-one B->C D Base (e.g., K2CO3) Solvent (e.g., DMF) Catalyst (e.g., KI) D->C

Caption: Convergent synthesis of Brexpiprazole.

Experimental Protocol: Synthesis of Brexpiprazole

This protocol details the laboratory-scale synthesis of Brexpiprazole from its key intermediates. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1-(benzo[b]thiophen-4-yl)piperazine

  • 7-(4-chlorobutoxy)quinolin-2(1H)-one

  • Potassium carbonate (K2CO3), anhydrous

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature control

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean and dry three-neck round-bottom flask, add 1-(benzo[b]thiophen-4-yl)piperazine (1.0 eq), 7-(4-chlorobutoxy)quinolin-2(1H)-one (1.05 eq), potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 1-(benzo[b]thiophen-4-yl)piperazine.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to the reaction mixture to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with deionized water and then with a small amount of cold ethanol to remove any residual DMF and other impurities.

  • Purification: The crude Brexpiprazole can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.[1]

  • Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved.

Rationale Behind Experimental Choices
  • Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions as it can solvate the potassium cation, leaving the carbonate anion more nucleophilic.[4]

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Catalyst: Potassium iodide acts as a catalyst through the Finkelstein reaction, where the chloride on the butoxy chain is transiently replaced by iodide. Iodide is a better leaving group than chloride, thus accelerating the rate of the nucleophilic substitution.

  • Temperature: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided to minimize the formation of potential byproducts.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure all reagents are of high purity and anhydrous.
Low Yield Inefficient work-up or purification.Optimize the precipitation and recrystallization steps. Ensure the pH is appropriate during work-up.
Impurity Formation Side reactions due to high temperatures or reactive impurities.Lower the reaction temperature. Purify starting materials. Analyze impurities by LC-MS to identify their structure and formation mechanism.
Conclusion

The synthesis of Brexpiprazole via the convergent coupling of 1-(benzo[b]thiophen-4-yl)piperazine and 7-(4-chlorobutoxy)quinolin-2(1H)-one exemplifies a robust and efficient strategy in modern pharmaceutical manufacturing. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and careful control of impurities are paramount to achieving a high yield and purity of the final API. The protocols and insights provided in these application notes are intended to guide researchers in the successful synthesis and development of this important class of antipsychotic agents.

References

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Antipsychotic piperazine and piperadine deriv
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Ingenta Connect. [Link]

  • Process For The Preparation Of Brexpiprazole And Intermediates Thereof. Quick Company. [Link]

  • Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Eureka | Patsnap. [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. [Link]

  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. ResearchGate. [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl)-4-(2. TÜBİTAK Academic Journals. [Link]

  • Process for the preparation of brexpiprazole and intermediates thereof.
  • The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof.
  • An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. ResearchGate. [Link]

  • A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride.
  • Journal of Chemical Sciences. Indian Academy of Sciences. [Link]

  • Optimization of aripiprazole synthesis. ResearchGate. [Link]

  • Process for the preparation of brexpiprazole and intermediates thereof.
  • Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole. ACS Publications. [Link]

  • A process for the preparation of aripiprazole and intermediates thereof.
  • Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. ACS Publications. [Link]

  • Process for the preparation of brexpiprazole.
  • Creation and evaluation of total synthesis scheme for Aripiprazole. [Link]

  • Intermediates useful for the preparation of aripiprazole and methods for the.
  • Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine.
  • Structural Diversity of Brexpiprazole and Related Analogues: Impact on Solubility and Drug Delivery. ResearchGate. [Link]

  • An Efficient Synthesis of Aripiprazole, Buspirone and NAN‐190 by the Reductive Alkylation of Amines Procedure. Academia.edu. [Link]

  • Synthetic study on the unique dimeric arylpiperazine: access to the minor contaminant of aripiprazole. PubMed. [Link]

  • 1-(Benzo[b]thiophen-4-yl)piperazine. PubChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Piperazine-Nicotinic Acid Workflows

Welcome to the Advanced Technical Support Center for heterocyclic drug development. This guide is specifically engineered for researchers and process chemists dealing with the complex chemoselectivity issues inherent in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic drug development. This guide is specifically engineered for researchers and process chemists dealing with the complex chemoselectivity issues inherent in the formylation of piperazine-containing nicotinic acids.

Because piperazine possesses two secondary amines of similar nucleophilicity, and the nicotinic acid core is highly electron-deficient, functionalization often triggers a cascade of unintended side reactions. This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating, high-yield synthetic system.

Mechanistic Overview & Pathway Visualization

The formylation of 1-(nicotinoyl)piperazine derivatives is a delicate balance of kinetic and thermodynamic control. The choice of formylating agent dictates the reaction pathway. While mixed anhydrides (like acetic formic anhydride) offer mild conditions, slight deviations in temperature can shift the nucleophilic attack from the formyl carbon to the acetyl carbon. Conversely, aggressive electrophilic reagents like Vilsmeier-Haack complexes will bypass the deactivated pyridine ring entirely, attacking the amide oxygen instead[1].

SideReactions Start 1-(Nicotinoyl)piperazine AcOCHO Mixed Anhydride (AcOCHO) Start->AcOCHO Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Start->Vilsmeier Target N-Formyl Piperazine (Desired) AcOCHO->Target < 0 °C (Kinetic) Side1 N-Acetyl Piperazine (Side Product) AcOCHO->Side1 > 20 °C (Thermodynamic) Side2 Amide Cleavage (Degradation) AcOCHO->Side2 Excess Acid / Heat Side3 O-Chlorination & Polymerization Vilsmeier->Side3 Electrophilic Attack on O

Divergent reaction pathways and side reactions in piperazine-nicotinic acid formylation.

Troubleshooting Guides & FAQs

Q1: Why am I observing N-acetylation instead of N-formylation when using acetic formic anhydride? The Causality: Acetic formic anhydride is a mixed anhydride. Under ideal kinetic conditions (below 0 °C), the piperazine nitrogen attacks the less sterically hindered and more electrophilic formyl carbonyl, yielding the desired N-formyl piperazine[2]. However, if the reaction temperature exceeds 20 °C, the transition state shifts. The thermodynamic stability of the resulting acetamide makes attack at the acetyl carbon highly competitive. Furthermore, any unreacted formamide can undergo transacylation at higher temperatures, converting your product into the N-acetyl by-product. The Fix: Generate the anhydride in situ, cool it to -5 °C, and add the piperazine substrate dropwise. Never allow the internal temperature to rise above 0 °C during addition.

Q2: When attempting to formylate the pyridine ring of my piperazine-nicotinic acid construct using Vilsmeier-Haack conditions, I get a complex mixture with no desired product. What is happening? The Causality: The pyridine ring in nicotinic acid is highly electron-deficient and strongly resists electrophilic aromatic substitution[3]. Instead of functionalizing the ring, the Vilsmeier reagent (chloromethyleneiminium ion) acts as a chlorinating agent. The oxygen atom of the nicotinoyl amide (linking the piperazine) acts as a nucleophile, attacking the iminium ion. This intermediate collapses via chloride attack, leading to amide bond cleavage, amidine formation, or extensive polymerization[1]. The Fix: Abandon Vilsmeier-Haack conditions for nicotinic acid derivatives. If pyridine ring functionalization is strictly required, utilize directed ortho-metalation (DoM) prior to piperazine coupling, or build the functionalized pyridine core de novo via enamino keto ester cyclization[1].

Q3: How can I prevent amide bond cleavage during the N-formylation of 1-(nicotinoyl)piperazine derivatives? The Causality: Cleavage of the nicotinoyl-piperazine amide bond is a direct consequence of prolonged heating in the presence of strong acids (e.g., refluxing in concentrated formic acid). The acidic environment protonates the amide nitrogen, making the carbonyl carbon susceptible to nucleophilic attack by water during workup, effectively hydrolyzing the construct. The Fix: Shift to a neutral, catalytic formylation strategy. Recent advancements demonstrate that N-formylation can be achieved using CO₂ and H₂ catalyzed by Ruthenium complexes (e.g., [PPN][Ru(CO)₃Cl₃]) in ionic liquids[4]. This method operates at 120 °C but under entirely neutral conditions, preserving the delicate amide linkage and yielding >95% of the formylated product without cleavage.

Q4: I am using a mono-Boc protected piperazine to build the nicotinic acid conjugate. After deprotection and subsequent formylation, I am isolating significant amounts of piperazine dimers. How do I fix this? The Causality: Dimerization occurs when the deprotection of the piperazine leaves the highly nucleophilic secondary amine exposed in a mixture containing trace electrophiles or unquenched coupling reagents. Because piperazines co-exist mostly in a monoprotonated form in weakly acidic areas, improper pH control during the transition from deprotection to formylation allows cross-reactivity[5]. The Fix: Utilize a self-validating isolation step. After Boc deprotection using HCl/Dioxane, isolate the intermediate strictly as the piperazine-1-ium hydrochloride salt. Do not free-base the amine until it is suspended in the formylation buffer at 0 °C.

Quantitative Data Presentation

To aid in reagent selection, the following table summarizes the quantitative impact of various formylating agents on 1-(nicotinoyl)piperazine substrates, highlighting the primary side reactions and necessary mitigation strategies.

Formylating AgentOperating TempTarget Yield (%)Primary Side ReactionSide Product (%)Mitigation Strategy
Acetic Formic Anhydride -5 to 0 °C85 - 92%N-Acetylation< 5%Strict internal temperature control; slow dropwise addition.
Acetic Formic Anhydride 25 °C (RT)60 - 70%N-Acetylation15 - 25%Avoid exotherms; pre-cool all reaction vessels.
Vilsmeier-Haack (POCl₃/DMF) 80 °C< 10%Chlorination / Cleavage> 80%Do not use for electron-deficient nicotinic amides[1].
CO₂ / H₂ (Ru Catalyst) 120 °C95 - 99%None (Chemoselective)< 1%Requires high-pressure reactor and Ru-catalyst setup[4].
Ethyl Formate (Neat) 60 °C75 - 80%Incomplete Reaction~ 20% (SM)Use as solvent; requires extended reaction times (24h+).

Self-Validating Experimental Protocol

Chemoselective N-Formylation of 1-(Nicotinoyl)piperazine via Acetic Formic Anhydride

This protocol is designed as a self-validating system. It utilizes in situ generation of the mixed anhydride to prevent degradation and incorporates specific analytical checkpoints to ensure the suppression of the N-acetylation side reaction.

Materials Required:

  • 1-(Nicotinoyl)piperazine hydrochloride (1.0 eq)

  • Formic acid (98%, 3.0 eq)

  • Acetic anhydride (2.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reagent Preparation (The Mixed Anhydride): In a flame-dried, argon-purged flask, add formic acid (3.0 eq) and cool to 0 °C using an ice-brine bath.

  • Anhydride Generation: Add acetic anhydride (2.5 eq) dropwise over 15 minutes.

    • Validation Check 1: Stir the mixture at 50 °C for exactly 2 hours, then cool rapidly to -10 °C. The formation of acetic formic anhydride is complete when the mixture is homogeneous and strictly chilled.

  • Substrate Preparation: In a separate flask, suspend 1-(nicotinoyl)piperazine hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (2.2 eq) to free-base the piperazine in situ. Cool this solution to -5 °C.

  • Coupling: Transfer the cold acetic formic anhydride solution dropwise into the substrate solution via cannula. Maintain the internal temperature below 0 °C.

    • Validation Check 2 (Crucial): After 1 hour of stirring at 0 °C, remove a 50 µL aliquot. Quench with saturated NaHCO₃ and extract with Ethyl Acetate. Analyze via TLC (DCM:MeOH 9:1). You should observe the rapid disappearance of the starting material. If a higher-Rf spot appears (indicating N-acetylation), your internal temperature has breached 0 °C.

  • Quenching: Once TLC confirms complete conversion, quench the reaction while still cold (-5 °C) by adding saturated aqueous NaHCO₃ dropwise until pH 8 is reached.

    • Causality Note: Quenching cold prevents the hydrolysis of the newly formed formamide and protects the nicotinoyl amide bond from acid-catalyzed cleavage.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if trace acetamide is detected.

References

  • Title: A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group Source: IS MUNI URL
  • Title: Synthesis of piperazines Source: Organic Chemistry Portal URL
  • Title: One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters Source: ACS Publications URL
  • Title: N-Formylation of Amines with Carbon Dioxide and Hydrogen Catalyzed by Ionic Liquid-Assisted Ru Complexes Source: ACS Sustainable Chemistry & Engineering URL

Sources

Optimization

stability issues of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid in solution

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Topic: Solution Stability, Handling, and Troubleshooting Part 1: Core Causality & Molecular Vulnerabilities To effectively work with 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Topic: Solution Stability, Handling, and Troubleshooting

Part 1: Core Causality & Molecular Vulnerabilities

To effectively work with 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid , researchers must understand the dual vulnerabilities engineered into its molecular structure. Instability in solution is rarely random; it is driven by two distinct chemical phenomena:

  • Zwitterionic Precipitation (Physical Instability): The molecule features a carboxylic acid moiety on the pyridine ring (typical pKa ~4.85[1]) and a basic aminopyridine-like nitrogen. This creates a zwitterionic system. When the solution pH approaches the molecule's isoelectric point (pI ~5.8), the net charge becomes zero, leading to rapid crystallization and precipitation out of aqueous media.

  • Formamide Hydrolysis (Chemical Instability): The N4-position of the piperazine ring is protected by a formyl group, creating an N-formyl amide (formamide). Unlike heavier amides (e.g., acetyl groups), formamides lack steric bulk at the carbonyl carbon. This makes them highly susceptible to nucleophilic attack by water, leading to the cleavage of the formyl group to yield a free secondary piperazine and formate[2]. This hydrolysis is heavily catalyzed by both acidic and basic extremes, as well as elevated temperatures[3].

Part 2: Troubleshooting FAQs

Q: Why does my stock solution form a cloudy suspension after dilution into my assay buffer (pH 6.0)? A: This is a classic zwitterionic precipitation event. Because the carboxylic acid has a pKa of ~4.85[1], adjusting the pH to 6.0 pushes the molecule toward its isoelectric point. At this pH, the electrostatic repulsion between molecules is minimized, and aqueous solubility drops drastically. Causality-Driven Solution: Adjust your final assay buffer to pH 7.5–8.0. At this slightly basic pH, the basic nitrogen is deprotonated, and the molecule exists primarily as a highly soluble carboxylate anion.

Q: I am observing a gradual loss of potency in my in vitro assays, and LC-MS shows a new peak with a mass shift of -28 Da. What is happening? A: You are observing the hydrolysis of the N-formyl group. The nucleophilic attack of water on the formamide yields 6-(piperazin-1-yl)-5-methylnicotinic acid and formic acid[2]. The -28 Da mass shift corresponds to the loss of the formyl group (CHO, 29 Da) and the gain of a proton (H, 1 Da). Causality-Driven Solution: Store primary stocks in 100% anhydrous DMSO at -20°C to eliminate the water nucleophile. Prepare aqueous working solutions immediately before use and maintain them on ice.

Q: Can I use standard acidic mobile phases (e.g., 0.1% Formic Acid) for LC-MS analysis of this compound? A: Yes, but with strict temperature controls. While 0.1% Formic Acid (pH ~2.7[1]) provides excellent ionization, prolonged exposure of the compound to acidic conditions in the autosampler will drive acid-catalyzed deformylation[3]. Causality-Driven Solution: Keep the autosampler temperature at exactly 4°C. For large batch runs, prepare the samples in a neutral solvent matrix (e.g., 50:50 Water:Acetonitrile) and let the LC column handle the acidification dynamically during the gradient.

Part 3: Quantitative Data & Stability Metrics

Summarized below are the critical physicochemical properties and stability metrics to guide your experimental design.

Table 1: Solution Stability Matrix

ConditionSolvent MatrixTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant
Anhydrous Stock 100% DMSO-20°C> 12 monthsNone
Neutral Buffer PBS (pH 7.4)4°C~ 7 daysDeformylated piperazine
Physiological PBS (pH 7.4)37°C< 24 hoursDeformylated piperazine
Acidic Media 0.1% TFA (pH 2.0)25°C< 4 hoursDeformylated piperazine

Table 2: Physicochemical Properties

PropertyValueImpact on Handling & Analysis
Molecular Weight 249.27 g/mol Target mass for MS tuning: [M+H]+ = 250.27
Carboxylic Acid pKa ~4.85Deprotonates at physiological pH, increasing solubility.
Isoelectric Point (pI) ~5.8Minimum aqueous solubility; strictly avoid buffering at this pH.

Part 4: Experimental Protocols

Protocol: Preparation and Validation of Stable Stock Solutions

This self-validating protocol ensures the integrity of the compound prior to biological or analytical assays.

Step 1: Anhydrous Solubilization

  • Equilibrate the lyophilized powder of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid to room temperature in a desiccator to prevent condensation.

  • Dissolve the powder in 100% anhydrous DMSO to achieve a 10 mM stock concentration.

  • Rationale: Eliminating water prevents the nucleophilic attack required for formamide cleavage.

Step 2: Aliquotting and Storage

  • Dispense the 10 mM stock into single-use, amber-colored microcentrifuge tubes.

  • Purge the headspace of each tube with dry Nitrogen or Argon gas before sealing.

  • Store immediately at -20°C.

  • Rationale: Prevents freeze-thaw cycles, which introduce atmospheric moisture into the hygroscopic DMSO.

Step 3: Just-in-Time Aqueous Dilution

  • Immediately prior to the experiment, dilute the DMSO stock into the final assay buffer (pre-adjusted to pH 7.5–8.0).

  • Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced artifacts in cellular assays.

Step 4: LC-MS Quality Control (Self-Validation)

  • Run a rapid LC-MS gradient (5-95% Acetonitrile in water + 0.1% Formic Acid) to verify purity.

  • Monitor the Extracted Ion Chromatogram (XIC) for the parent mass ( m/z 250.27) and specifically check for the deformylated degradant ( m/z 222.27). A degradant peak >2% indicates compromised stock integrity.

Part 5: Mechanistic & Workflow Visualizations

Pathway A 6-(4-Formylpiperazin-1-yl) -5-methylnicotinic acid (Intact API) B H2O / H+ or OH- (Nucleophilic Attack) A->B Aqueous Solution C 6-(Piperazin-1-yl) -5-methylnicotinic acid (Degradant) B->C Amide Hydrolysis D Formic Acid (HCOOH) B->D Cleaved Group

Fig 1: Base/Acid-catalyzed hydrolysis pathway of the N-formyl moiety.

Workflow Start Analyze Solution Issue Precip Physical Instability (Precipitation) Start->Precip Chem Chemical Instability (Degradation) Start->Chem pH Check pH vs pKa Adjust to pH > 7.5 Precip->pH Zwitterion Effect LCMS LC-MS Analysis Check for -28 Da Shift Chem->LCMS Formyl Cleavage Buffer Use Buffer & Co-solvents (DMSO/Water) pH->Buffer Solubilization Temp Store at -20°C Avoid freeze-thaw LCMS->Temp Prevention

Fig 2: Troubleshooting workflow for physical and chemical stability issues.

References

  • Title: Amino Acids: Critical Oxidation Products in CO2 Capture by Aqueous Piperazine Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Nicotinic Acid | C6H5NO2 | CID 938 Source: PubChem Database (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe solubility bottlenecks when working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe solubility bottlenecks when working with highly functionalized pyridine-carboxylic acid derivatives.

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid presents a classic solvation challenge. Its amphoteric profile and capacity for extensive intermolecular networking often cause it to "crash out" of standard organic solvents, derailing synthesis and purification workflows. This guide is designed to explain the physicochemical causality behind these issues and provide field-proven, self-validating protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is this compound virtually insoluble in standard organic solvents like DCM, EtOAc, or Toluene?

The Causality: The root cause of your solubility issue is not a failure of the solvent, but the thermodynamic success of the molecule's own crystal lattice. This compound features a carboxylic acid (pKa ~4.8) and a functionalized aminopyridine core. In the solid state, it exists either as a zwitterion or forms robust, self-sustaining intermolecular hydrogen-bonded dimers (e.g., O-H···N and N⁺-H···O⁻ interactions).

Because zwitterionic pharmaceutical intermediates inherently exhibit exceptionally high crystal lattice energies , non-polar or moderately polar solvents (like DCM or EtOAc) simply cannot provide enough solvation energy to break these intermolecular bonds. The solvent environment must be energetically more favorable than the crystal lattice itself.

Q2: What are the best solvent systems for completely dissolving this intermediate for homogeneous reactions?

The Causality: To dissolve this compound, you must use high-performance polar aprotic solvents that act as strong hydrogen-bond acceptors. Dimethyl sulfoxide (DMSO) is the gold standard here. DMSO's highly polar sulfoxide group effectively disrupts the solute's intermolecular hydrogen-bond networks, wrapping the molecule in a solvent shell.

Empirical studies on nicotinic acid derivatives consistently demonstrate a solubility order of DMSO ≫ ethanol > water > acetone > diethyl ether . For chemical synthesis, DMSO, Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) should be your primary choices .

Q3: How can I improve solubility for liquid-liquid extraction during aqueous workup?

The Causality: You cannot rely on traditional organic partitioning. Liquid-liquid extraction of amphoteric compounds requires manipulating the pH to move the molecule away from its isoelectric point (pI). By adjusting the aqueous phase to pH < 3 (forming the soluble ammonium cation) or pH > 8 (forming the soluble carboxylate anion), you force the compound into the aqueous layer, allowing you to wash away lipophilic impurities with organic solvents. To extract it back into an organic phase, you must use highly polar mixed solvent systems (e.g., n-Butanol or EtOAc/Isopropanol mixtures) while strictly maintaining the pH at the isoelectric point .

Q4: Are there specific mixed-solvent systems recommended for crystallization?

The Causality: Because the compound only dissolves well in high-boiling solvents like DMSO, traditional evaporative crystallization is impractical. Instead, anti-solvent crystallization is highly recommended . By dissolving the compound in a minimal amount of DMSO and slowly adding an anti-solvent (like water or acetone), you rapidly lower the dielectric constant of the medium. This thermodynamically forces the molecules to re-establish their intermolecular hydrogen bonds and precipitate as a highly pure crystalline solid.

Part 2: Quantitative Solubility Profile

The following table summarizes the expected solubility profile of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid to guide your solvent selection.

Solvent SystemDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Application / Recommendation
Dimethyl Sulfoxide (DMSO) 46.7> 50.0Primary reaction solvent; highly recommended.
Dimethylformamide (DMF) 36.7~ 30.0Alternative reaction solvent.
Methanol (MeOH) 32.7< 5.0Co-solvent; poor primary solvent.
Water (pH 7.0) 80.1< 1.0Anti-solvent for crystallization.
Dichloromethane (DCM) 8.9< 0.1Not recommended; causes precipitation.
Ethyl Acetate (EtOAc) 6.0< 0.1Not recommended; causes precipitation.

Part 3: Troubleshooting Workflow Visualization

SolventTroubleshooting Start Solubility Issue: 6-(4-Formylpiperazin-1-yl)- 5-methylnicotinic acid Decision Identify Workflow Phase Start->Decision Rxn Reaction / Synthesis Decision->Rxn Ext Aqueous Workup Decision->Ext Pur Crystallization Decision->Pur SolRxn Use Polar Aprotic Solvents (DMSO, DMF, NMP) Rxn->SolRxn SolExt pH Adjustment Strategy (Form soluble salts at pH <3 or >8) Ext->SolExt SolPur Anti-Solvent Precipitation (DMSO + Water/Acetone) Pur->SolPur

Decision tree for troubleshooting solubility based on the experimental workflow phase.

Part 4: Field-Proven Experimental Protocols

Protocol A: pH-Shift Dissolution and Liquid-Liquid Extraction

Objective: To selectively extract the intermediate from a crude reaction mixture while removing lipophilic impurities.

  • Suspension : Suspend the crude reaction mixture containing the intermediate in a 1:1 mixture of Water and Ethyl Acetate (10 mL/g of crude).

  • pH Adjustment (Deprotonation) : Slowly add 1M NaOH (aq) dropwise under vigorous stirring until the aqueous phase reaches pH 9.0 - 10.0.

    • Self-Validation Check : The suspension should clear as the compound forms a water-soluble sodium carboxylate salt. If solids persist, they are likely non-polar impurities or inorganic salts.

  • Phase Separation : Transfer the mixture to a separatory funnel. Collect the aqueous layer (containing the product) and discard the organic layer (containing lipophilic impurities).

  • Washing : Wash the aqueous layer with an additional portion of Ethyl Acetate (5 mL/g) to ensure the complete removal of trace organic impurities.

  • Precipitation (Isoelectric Focusing) : Carefully adjust the aqueous layer back toward the compound's isoelectric point (approx. pH 4.5 - 5.5) using 1M HCl (aq).

    • Self-Validation Check : The product will rapidly precipitate as the neutral zwitterion forms. Verify the completeness of precipitation by checking the UV absorbance of the supernatant; it should drop near baseline.

  • Isolation : Filter the precipitate under a vacuum, wash with cold water, and dry under a high vacuum at 45°C.

Protocol B: Anti-Solvent Crystallization from DMSO

Objective: To obtain a high-purity crystalline powder from a crude solid.

  • Dissolution : Dissolve the crude solid in a minimal amount of Dimethyl Sulfoxide (DMSO) (approx. 3-5 mL/g) while heating to 60°C.

  • Hot Filtration : Perform a hot polish filtration through a 0.45 µm PTFE syringe filter to remove any insoluble particulates, dust, or cross-linked polymers.

  • Anti-Solvent Addition : Transfer the filtrate to a reactor equipped with overhead stirring. Maintain the temperature at 40°C. Slowly add Water (the anti-solvent) dropwise at a ratio of 1:3 (DMSO:Water) over the course of 1 hour.

  • Aging (Ostwald Ripening) : Once precipitation begins, hold the temperature at 40°C for 30 minutes. This allows larger, purer crystals to grow at the expense of smaller, kinetically formed ones.

    • Self-Validation Check : Analyze a filtered aliquot of the mother liquor via HPLC. The product peak area should be <5% of the initial concentration. If it is higher, increase the anti-solvent volume by 10%.

  • Cooling and Isolation : Cool the slurry to 5°C at a rate of 0.5°C/min. Filter the crystals, wash thoroughly with cold Acetone to remove residual DMSO and water, and dry under a vacuum at 50°C for 24 hours.

Part 5: References

  • Dávila-Miliani, M. C., et al. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." Crystal Growth & Design, ACS Publications, 2014. URL:[Link]

  • Noubaugh, J., et al. "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide." The Journal of Chemical Thermodynamics, 2012. URL:[Link]

  • ESChemy Editorial. "Dimethyl Sulfoxide (DMSO) in API and Pharmaceutical Intermediate Manufacturing." ESChemy, 2025. URL:[Link]

  • PatSnap Technical Glossary. "Comparing Solvent Systems for Acetylation Processes." PatSnap, 2026. URL:[Link]

  • Modarresi, H., et al. "Model-Based Calculation of Solid Solubility for Solvent Selection: A Review." Industrial & Engineering Chemistry Research, 2008. URL:[Link]

Optimization

troubleshooting Nenitzescu reaction for indole synthesis

As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the Nenitzescu indole synthesis. While it is a remarkably elegant method for constructing the 5-hydroxyindole core from 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the Nenitzescu indole synthesis. While it is a remarkably elegant method for constructing the 5-hydroxyindole core from 1,4-benzoquinones and β -aminocrotonates, its highly chemodivergent nature often leads to frustration.

The reaction is notorious for competing pathways: depending on your precise conditions, you may synthesize the desired indole, a 5-hydroxybenzofuran side-product, or an intractable black polymeric tar. Below is a comprehensive, field-proven technical support guide designed to help you troubleshoot, understand the mechanistic causality behind these failures, and implement self-validating protocols to ensure reproducible success.

Quantitative Optimization Parameters

To establish a baseline for your troubleshooting, compare your current reaction parameters against the optimized metrics below. Shifting from a traditional redox-driven methodology to a Lewis acid-catalyzed non-redox pathway is the most critical adjustment for improving yield.

ParameterTraditional ProtocolOptimized ProtocolScientific Rationale
Quinone Equivalents 100% Excess (2.0 eq)20–60% Excess (1.2–1.6 eq)Minimizes the availability of highly electrophilic quinone that drives runaway polymerization[1].
Catalyst None (Thermal) ZnCl2​ , ZnBr2​ , or CaI2​ Shifts mechanism from redox to Lewis acid-mediated, favoring N-C cyclization over O-C cyclization[2][3].
Solvent Acetic Acid / AlcoholsNitromethane ( MeNO2​ ) or DCM MeNO2​ stabilizes the charge-separated Michael adduct without hydrolyzing the enamine[4].
Typical Yield 20% – 40%70% – 97%Controlled cyclization prevents the loss of mass to benzofuran side-products and tar[5].

Deep-Dive FAQs & Mechanistic Troubleshooting

Q1: My reaction mixture rapidly turns into an intractable black tar. How do I prevent this polymerization? The Causality: In the traditional "Nenitzescu-Allen" redox mechanism, the initial Michael addition forms a hydroquinone intermediate. For cyclization to occur, this intermediate must be oxidized by a second equivalent of 1,4-benzoquinone[6]. Because benzoquinones are highly reactive electrophiles and strong oxidants, applying the thermal stress required for this redox exchange causes the excess quinone to rapidly polymerize, forming the characteristic black tar[1]. The Solution: Shift to a non-redox pathway by introducing a Lewis acid catalyst (e.g., CaI2​ or ZnCl2​ )[2][3]. The Lewis acid coordinates the carbonyl oxygen, facilitating direct dehydration and aromatization without requiring a second equivalent of quinone to act as an oxidant. Reduce your quinone loading to a maximum of 1.2–1.6 equivalents.

Q2: NMR analysis indicates I am isolating a 5-hydroxybenzofuran instead of the desired 5-hydroxyindole. What dictates this regioselectivity? The Causality: After the initial Michael addition, the reaction faces a bifurcation point. The intermediate can undergo cyclization via an N-C attack (forming the indole) or an O-C attack (forming the benzofuran)[2]. In uncatalyzed conditions or highly protic solvents, the oxygen atom of the enamine's ester/ketone group often acts as the superior nucleophile, driving benzofuran formation. The Solution: Lewis acids specifically coordinate the enamine and quinone moieties to pre-organize the transition state. Catalysts like ZnCl2​ or anhydrous CaI2​ rigidly hold the intermediate in a conformation that strongly favors the intramolecular attack of the nitrogen atom upon the carbonyl group (favored by Baldwin's rules), suppressing benzofuran formation[2][3].

Q3: Which solvent system provides the most reproducible kinetics? The Causality: Protic solvents like acetic acid or ethanol can inadvertently catalyze the hydrolysis of your moisture-sensitive β -aminocrotonate back into a β -keto ester and an amine, destroying your starting material before the Michael addition even occurs. The Solution: Nitromethane ( MeNO2​ ) is the gold standard[4]. It is highly polar, which excellently stabilizes the charge-separated transition states of the Michael addition, yet it is entirely non-nucleophilic, preventing solvent-adduct side reactions.

Standardized Self-Validating Protocol: Lewis Acid-Catalyzed Nenitzescu Synthesis

This protocol utilizes a Lewis acid to ensure high regioselectivity. It is designed as a self-validating system—meaning you can verify the reaction's integrity at specific checkpoints without requiring immediate LC-MS/NMR.

Materials Required:

  • β -aminocrotonate (1.0 eq, freshly prepared/dried)

  • 1,4-Benzoquinone (1.2 eq, recrystallized from petroleum ether)

  • Anhydrous ZnCl2​ or CaI2​ (0.1 - 0.2 eq)

  • Anhydrous Nitromethane ( MeNO2​ )

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried, argon-purged flask, suspend 0.1 eq of anhydrous ZnCl2​ or CaI2​ in 5 mL of MeNO2​ . Stir for 10 minutes at room temperature.

  • Enamine Addition: Dissolve 1.0 eq of the β -aminocrotonate in 5 mL of MeNO2​ and add it to the catalyst suspension.

    • Validation Checkpoint 1: The solution should remain clear or slightly yellow. If it turns cloudy, your enamine may be wet and hydrolyzing.

  • Temperature Control: Cool the flask to 0 °C using an ice bath. The Michael addition is highly exothermic; controlling the initial temperature prevents spontaneous polymerization.

  • Quinone Addition: Dissolve 1.2 eq of 1,4-benzoquinone in 10 mL of MeNO2​ . Add this solution dropwise over 30 minutes via an addition funnel.

    • Validation Checkpoint 2: Upon addition, the solution should transition to a deep red/brown color (formation of the Michael adduct). If it instantly flashes to opaque black, your addition rate is too fast, causing localized heating and quinone polymerization.

  • Cyclization: Remove the ice bath and allow the reaction to warm to 40 °C. Stir for 12–18 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc, 7:3).

    • Validation Checkpoint 3: The target 5-hydroxyindole will exhibit strong blue/green fluorescence under 254 nm UV light, distinguishing it from unreacted quinone or non-aromatic intermediates.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Mechanistic Workflow & Troubleshooting Diagram

The following diagram maps the kinetic pathways of the Nenitzescu reaction, highlighting where specific troubleshooting interventions dictate the final product.

Nenitzescu_Workflow A 1,4-Benzoquinone + β-Aminocrotonate B Michael Addition (Exothermic) A->B Solvent (MeNO₂) C Hydroquinone Intermediate B->C D Lewis Acid Catalysis (ZnCl₂, CaI₂) C->D Controlled E Uncatalyzed / Poor Solvent C->E Uncontrolled H Over-Oxidation / Polymerization C->H Excess Quinone F N-C Cyclization & Dehydration D->F G O-C Cyclization E->G I 5-Hydroxyindole (Target) F->I J 5-Hydroxybenzofuran (Side Product) G->J K Black Tar H->K

Mechanistic bifurcation and troubleshooting pathways in the Nenitzescu reaction.

References

  • Nenitzescu indole synthesis Wikipedia, The Free Encyclopedia[Link]

  • Nenitzescu 5‐Hydroxyindole Synthesis ResearchGate[Link]

  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters MDPI - Organics[Link]

  • Atroposelective Nenitzescu Indole Synthesis RWTH Publications[Link]

  • Ca-mediated Nenitzescu synthesis of 5-hydroxyindoles Chemical Papers / Springer[Link]

  • 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis Revista de Chimie[Link]

Sources

Troubleshooting

optimization of reaction conditions for nicotinic acid esterification

Welcome to the Technical Support Center for Nicotinic Acid Esterification . As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with field...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nicotinic Acid Esterification . As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting logic for the synthesis of alkyl nicotinates (e.g., methyl and ethyl nicotinate).

Esterification of pyridine-carboxylic acids presents unique mechanistic challenges compared to standard aliphatic acids. This guide bridges the gap between theoretical organic chemistry and practical benchtop execution, ensuring your protocols are robust, scalable, and self-validating.

Part 1: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system where the output of one step confirms the success of the previous one. Below are two optimized methodologies for nicotinic acid esterification.

Protocol A: Conventional Fischer Esterification (Methyl Nicotinate)

This is the classical approach utilizing concentrated sulfuric acid, optimized for laboratory-scale synthesis[1].

  • Reagent Mixing: Suspend 10.0 g (0.08 mol) of nicotinic acid in 30 mL of anhydrous methanol.

    • Causality: Nicotinic acid initially exhibits poor solubility due to its zwitterionic nature and strong intermolecular crystal lattice.

  • Acidification: Slowly add 4.0 mL of concentrated H₂SO₄ dropwise under continuous stirring.

    • Causality: The strong acid protonates the basic pyridine nitrogen, breaking the crystal lattice and forming a highly soluble pyridinium sulfate salt[2]. Complete dissolution at this stage validates successful protonation.

  • Reflux: Heat the reaction mixture to 65°C (reflux) for 12–13 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material spot disappears.

  • Neutralization (Critical Step): Cool the mixture to 0–5°C and meticulously neutralize with a 10% aqueous Na₂CO₃ solution until the pH reaches 7.5–8.0.

    • Causality: The product exists as a water-soluble protonated pyridinium ester in the acidic medium. Neutralization deprotonates the pyridine ring, converting it into the lipophilic free base. Gas evolution (CO₂) validates the neutralization process.

  • Extraction: Extract the aqueous layer with chloroform (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield white crystalline methyl nicotinate (Yield: ~70%)[1].

Protocol B: Scalable Azeotropic Esterification (Ethyl Nicotinate)

This protocol utilizes a solid acid catalyst and a co-solvent to drive the equilibrium forward, ideal for scale-up[3].

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine nicotinic acid and absolute ethanol in a 1:2 molar ratio. Add toluene (weight ratio of niacin to toluene 1:3) as a co-solvent.

  • Catalysis: Add a solid acid catalyst (e.g., HND230) at 5 wt% relative to nicotinic acid[3].

  • Dehydration: Stir the mixture at 50–65°C for 3 hours, then increase the temperature to reflux.

    • Causality: The toluene/water/ethanol ternary azeotrope allows for the continuous physical removal of water via the Dean-Stark trap. The collection of the theoretical volume of water in the trap physically validates reaction completion.

  • Isolation: Filter the hot mixture to recover the solid acid catalyst (which can be washed and reused). Distill the filtrate under reduced pressure to recover toluene and isolate the light yellow, transparent ethyl nicotinate (Yield: >85%)[3].

Part 2: Mechanistic Workflow & Troubleshooting Logic

Understanding the dual-protonation mechanism of pyridine-carboxylic acids is essential for diagnosing reaction failures.

Mechanism Nico Nicotinic Acid (Zwitterionic/Insoluble) ProtN N-Protonation (Soluble Pyridinium Salt) Nico->ProtN +H+ ProtO O-Protonation (Activated Carbonyl) ProtN->ProtO +H+ Attack Nucleophilic Attack (Alcohol Addition) ProtO->Attack +ROH Tetra Tetrahedral Intermediate Attack->Tetra Elim Water Elimination (Equilibrium Bottleneck) Tetra->Elim -H2O Deprot Deprotonation (Forms Protonated Ester) Elim->Deprot Ester Free Alkyl Nicotinate (After Basic Workup) Deprot->Ester +Base

Caption: Mechanistic pathway of nicotinic acid esterification highlighting the dual protonation states.

Workflow Step1 1. Reagent Mixing Nicotinic Acid + Alcohol Step2 2. Acidification Add Catalyst (H2SO4/Solid Acid) Step1->Step2 Step3 3. Reflux & Dehydration Heat to 65°C / Remove H2O Step2->Step3 Decision TLC Check: Conversion >95%? Step3->Decision Troubleshoot Troubleshoot: Drive Equilibrium (Dean-Stark) Decision->Troubleshoot No Step4 4. Neutralization Adjust pH to 7.5-8.0 Decision->Step4 Yes Troubleshoot->Step3 Step5 5. Extraction & Purification Isolate Alkyl Nicotinate Step4->Step5

Caption: Workflow for nicotinic acid esterification including critical self-validation checkpoints.

Part 3: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 60–70% conversion despite prolonged reflux (12+ hours). How can I push the equilibrium? A1: Fischer esterification is a thermodynamically controlled equilibrium process. Because water is a byproduct, its accumulation drives the reverse hydrolysis reaction. Simply extending the time will not overcome the thermodynamic limit. Actionable Fix: You must physically or chemically sequester the water. Transition to Protocol B using a Dean-Stark apparatus with toluene to azeotropically remove water[3]. Alternatively, add activated 3Å molecular sieves to the reaction flask.

Q2: During workup, my product yield is extremely low, but TLC showed complete consumption of the starting material. Where did my product go? A2: Your product was likely lost in the aqueous layer during extraction due to improper pH control. Actionable Fix: Nicotinic acid derivatives possess a basic pyridine nitrogen. If the aqueous phase remains acidic (pH < 5), the ester exists as a highly water-soluble pyridinium salt and will not partition into your organic solvent (chloroform/ethyl acetate)[2]. Conversely, if the pH is pushed too high (pH > 10) with a strong base like NaOH, rapid base-catalyzed ester hydrolysis will revert your product back to nicotinic acid. Meticulously adjust the pH to exactly 7.5–8.0 using a mild base like 10% Na₂CO₃ before extraction[1].

Q3: Is it possible that the nitrogen on the pyridine ring gets protonated by the acid catalyst, and is this a cause for concern? A3: Yes, the pyridine nitrogen ( pKa​≈5.2 ) is far more basic than the carbonyl oxygen. Upon adding H₂SO₄, the nitrogen is immediately protonated, making the protonated nicotinate the strongest acid in the solution[2]. This is actually beneficial for solubility, as it breaks the zwitterionic lattice. However, it requires you to use an excess of strong acid catalyst (at least 1 equivalent to protonate the nitrogen, plus catalytic amounts to activate the carbonyl) to ensure the carbonyl oxygen still gets protonated to facilitate nucleophilic attack.

Q4: Are there greener or faster alternatives to using concentrated sulfuric acid? A4: Yes. For laboratory scale, microwave-assisted synthesis using SiO₂-supported sulfonic acid catalysts at 100°C can drive the reaction to 95% conversion in just 15–20 minutes, significantly suppressing the thermal degradation pathways seen in 13-hour refluxes[4]. For industrial scale, the use of recoverable solid acid catalysts (like HND230) eliminates the generation of highly polluted acidic wastewater and simplifies downstream processing[3].

Part 4: Optimization & Data Summary

The table below synthesizes quantitative data across different optimization strategies to help you select the appropriate reaction conditions for your scale and equipment.

Reaction SystemCatalystSolvent / Co-solventTemperatureReaction TimeTypical YieldPrimary Advantage
Conventional Fischer [1]Conc. H₂SO₄Methanol / Ethanol65°C (Reflux)8 – 13 h65 – 70%Low upfront cost; utilizes standard benchtop reagents.
Azeotropic Dehydration [3]Solid Acid (HND230)Ethanol + Toluene50°C to Reflux3 – 6 h> 85%Catalyst recovery; physically drives equilibrium forward.
Microwave-Assisted [4]SiO₂-SO₃HMethanol100°C (Microwave)15 – 20 min~ 95%Extremely rapid kinetics; prevents thermal degradation.

References

  • Synthesis and insecticidal activity of some nicotinic acid derivatives Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL:[Link]

Sources

Optimization

challenges in the analysis of piperazine-containing compounds

Welcome to the Technical Support Center for Piperazine Analysis. Piperazine and its derivatives—ranging from active pharmaceutical ingredients (APIs) to synthetic designer drugs—present unique analytical challenges due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperazine Analysis. Piperazine and its derivatives—ranging from active pharmaceutical ingredients (APIs) to synthetic designer drugs—present unique analytical challenges due to their high polarity, basicity, and lack of native chromophores.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic fixes. Below, we explore the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure analytical integrity.

Section 1: Chromatographic Troubleshooting & Peak Shape

Q: Why does my piperazine peak exhibit severe tailing on a standard C18 column, and how do I permanently resolve it?

The Causality: Piperazine is a basic, nitrogen-containing heterocycle with two pKa values (typically around 5.3 and 9.8)[1]. At a neutral mobile phase pH, the secondary amines are protonated and carry a positive charge. Concurrently, standard silica-based C18 columns contain residual surface silanol groups (Si-OH). When the mobile phase pH exceeds 3.0, these silanols deprotonate into negatively charged species (Si-O⁻)[2][3]. The electrostatic attraction between the cationic piperazine and the anionic silanols creates a strong secondary retention mechanism, leading to severe peak tailing and poor resolution[1].

The Solution: You must control the ionization state of either the analyte or the stationary phase.

  • Low pH Approach (Preferred for standard silica): Lower the mobile phase pH to < 3.0 using formic acid or phosphate buffer. This forces the silanol groups into their neutral, protonated state (Si-OH), eliminating the secondary ionic interaction[3].

  • High pH Approach (Requires specialized columns): Raise the pH above 10.0 to neutralize the piperazine molecule itself. Note: Standard silica dissolves at this pH; you must use a hybrid silica-polymer or highly cross-linked stationary phase[2].

PeakTailing Start Analyze Piperazine Peak (Tailing Factor > 1.5) CheckPH Evaluate Mobile Phase pH Start->CheckPH ColumnCheck Check Stationary Phase CheckPH->ColumnCheck StandardC18 Standard Silica C18 (Vulnerable to High pH) ColumnCheck->StandardC18 HybridC18 Hybrid/Polymer C18 (Stable at High pH) ColumnCheck->HybridC18 LowPH Adjust pH < 3.0 (Protonates Silanols) StandardC18->LowPH HighPH Adjust pH > 10.0 (Neutralizes Piperazine) HybridC18->HighPH Success Symmetrical Peak (Tailing Factor ~ 1.0) LowPH->Success HighPH->Success

Logical workflow for diagnosing and resolving piperazine peak tailing in HPLC.

Table 1: Mobile Phase pH Effects on Piperazine and Silica Silanols

Mobile Phase pHPiperazine State (pKa ~9.8)Silanol StateChromatographic Outcome
pH < 3.0 Protonated (Cationic)Neutral (Protonated)Optimal: Good peak shape, no secondary ionic interactions.
pH 5.0 - 7.0 Protonated (Cationic)Ionized (Anionic)Poor: Severe peak tailing due to strong electrostatic attraction.
pH > 10.0 Neutral (Deprotonated)Ionized (Anionic)Optimal: Good peak shape (Requires hybrid/polymer column).

Section 2: Sample Preparation & Matrix Extraction

Q: I am experiencing low recovery and high matrix effects when extracting piperazine derivatives from whole blood. What is the optimal extraction strategy?

The Causality: Piperazines are highly polar, making standard liquid-liquid extraction (LLE) inefficient unless the pH is strictly controlled. Furthermore, biological matrices induce enzymatic degradation, and storing whole blood samples at room temperature severely degrades synthetic piperazines[4]. To achieve high recovery and eliminate matrix interferences, a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is required[4][5].

This is a self-validating system: By loading the sample under acidic conditions, the basic nitrogen of piperazine becomes positively charged and binds tightly to the negatively charged sulfonic acid groups on the SPE sorbent. This allows you to aggressively wash away neutral lipids and acidic interferences with 100% organic solvents without losing your analyte. Finally, eluting with a high-pH solvent neutralizes the piperazine, breaking the ionic bond and releasing it from the column[5].

Step-by-Step Methodology: Mixed-Mode SPE Protocol

  • Sample Pre-treatment: Dilute 500 µL of biological sample (kept refrigerated or frozen prior to use[4]) with 500 µL of 0.1 M HCl. Mechanism: Ensures piperazine is fully protonated.

  • Conditioning: Pass 3 mL of Methanol, followed by 3 mL of 0.1 M HCl through the mixed-mode SPE cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous): Pass 3 mL of 0.1 M HCl. Mechanism: Removes water-soluble salts and polar matrix components.

  • Wash 2 (Organic): Pass 3 mL of 100% Methanol. Mechanism: Removes neutral and acidic lipids. The protonated piperazine remains ionically locked to the sorbent.

  • Drying: Apply maximum vacuum for 5 minutes to remove residual aqueous phase.

  • Elution: Elute with 3 mL of freshly prepared 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the piperazine amine, breaking the ionic interaction and eluting the pure analyte.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream and reconstitute in the initial mobile phase.

SPEWorkflow Sample Biological Sample (Spiked with IS) Pretreat Acidify (pH < 4) Protonate Piperazine Sample->Pretreat Load Load onto Mixed-Mode Cation Exchange SPE Pretreat->Load Wash Wash: MeOH (Removes Lipids) Load->Wash Elute Elute: 5% NH4OH in MeOH (Neutralizes & Elutes) Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Step-by-step mechanistic workflow for mixed-mode SPE of piperazine compounds.

Section 3: Detection Challenges & Derivatization Strategies

Q: Piperazine lacks a strong chromophore for UV detection and is too polar for direct GC-MS. Should I derivatize, or transition to LC-MS/MS?

The Causality: Direct GC-MS analysis of underivatized piperazines suffers from poor volatility, severe peak tailing, and thermal degradation[6]. Similarly, HPLC-UV is blind to piperazine at low concentrations because the molecule lacks conjugated pi-electron systems[6].

If you are restricted to HPLC-UV or GC-MS, chemical derivatization is mandatory. Reagents like NBD-Cl (for UV)[7] or Dansyl chloride (DNS-Cl) (for Fluorescence/UV)[8] react with the secondary amines to introduce a bulky, conjugated chromophore, simultaneously reducing polarity and increasing detectability. However, if available, LC-MS/MS is the superior complementary technique. It bypasses derivatization entirely by utilizing Electrospray Ionization (ESI) to directly ionize the highly polar amines, though it requires careful matrix management (like the SPE protocol above) to prevent ion suppression[6][9].

Table 2: Comparison of Analytical Methods for Piperazine Detection

Analytical TechniqueDerivatization Required?Primary AdvantagesCritical Limitations
LC-MS/MS NoHigh sensitivity; direct analysis of polar amines[6][9].High equipment cost; susceptible to matrix ion suppression.
GC-MS Yes (Usually)High resolution; excellent for volatile derivatives.Thermal degradation risk; complex and time-consuming sample prep.
HPLC-UV / DAD YesAccessible instrumentation; highly robust for routine QC[7].Requires chromophore tagging; lower sensitivity for trace analysis.

Step-by-Step Methodology: Pre-column Derivatization with NBD-Cl for HPLC-UV This protocol utilizes 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active piperazine derivative[7].

  • Buffer Preparation: Prepare a 0.1 M borate buffer and adjust to pH 9.0. Mechanism: A mildly basic pH ensures the piperazine amine is nucleophilic enough to attack the NBD-Cl without hydrolyzing the reagent.

  • Reaction Mixture: In a dark amber vial (NBD-Cl is highly light-sensitive), combine 100 µL of the piperazine extract, 100 µL of the pH 9.0 borate buffer, and 100 µL of 2 mg/mL NBD-Cl dissolved in methanol.

  • Incubation: Seal the vial and heat at 60°C for exactly 30 minutes to drive the nucleophilic aromatic substitution to completion.

  • Quenching: Add 50 µL of 0.1 M HCl to the vial. Mechanism: Dropping the pH stops the reaction instantly and stabilizes the newly formed derivative.

  • Analysis: Inject 10 µL into the HPLC-UV system, monitoring absorbance at 470 nm.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.[Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. QASCF.[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.[Link]

Sources

Troubleshooting

Application Science Support Portal: Stability &amp; Storage of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently consult with drug development professionals regarding the stability of highly functionalized pyridine-piperazine building blocks. 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently consult with drug development professionals regarding the stability of highly functionalized pyridine-piperazine building blocks.

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a versatile intermediate, but its trifunctional nature—comprising a carboxylic acid, a basic tertiary amine, and an N-formyl amide—makes it uniquely susceptible to environmental degradation. This guide provides mechanistic troubleshooting insights and self-validating protocols to ensure absolute structural integrity during your assays and long-term archiving.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why am I seeing a secondary amine impurity in my LC-MS after a month of storage? A1: You are observing the hydrolysis of the N-formyl group. The thermal degradation and hydrolysis of piperazine derivatives are dominated by 1[1]. The N-formyl group is essentially a labile amide. In the presence of ambient moisture, the adjacent basic piperazine nitrogen and the acidic carboxylic acid can facilitate auto-catalyzed hydrolysis. This cleaves the formyl group, releasing formic acid and leaving 6-(piperazin-1-yl)-5-methylnicotinic acid as the primary degradant. Strict anhydrous storage is non-negotiable to prevent this.

Q2: Does temperature significantly impact the compound if the sample is kept perfectly dry? A2: Yes. While moisture drives formyl hydrolysis, thermal stress drives the degradation of the nicotinic acid core. Nicotinic acid derivatives undergo first-order thermal degradation kinetics, with an2[2]. Elevated temperatures accelerate decarboxylation and ring oxidation. Storing the compound at -20°C drastically reduces the kinetic energy available to surpass this activation barrier.

Q3: How can I accurately quantify degradation before using the compound in a critical in vitro assay? A3: We recommend a High-Performance Liquid Chromatography-Diode Array-Electrospray Ionization Mass Spectrometry (HPLC-DAD-MS) method utilizing a3[3]. This method allows for the distinct chromatographic separation of the intact mass (M+H) from the deformylated degradant and any oxidized analogues.

Part 2: Visualizing the Degradation Pathway

Understanding the exact chemical pathways of degradation is critical for designing effective storage conditions.

MechanisticPathway Intact 6-(4-Formylpiperazin-1-yl)- 5-methylnicotinic acid Moisture H2O / Nucleophilic Attack Intact->Moisture Ambient Humidity Heat Thermal Stress (>40°C) Intact->Heat Improper Storage Hydrolysis Deformylation (Secondary Amine + Formic Acid) Moisture->Hydrolysis Amide Cleavage Thermal Decarboxylation & First-Order Degradation Heat->Thermal Kinetics Activation

Mechanistic degradation pathways of the API via hydrolysis and thermal stress.

Part 3: Quantitative Degradation Metrics

The table below summarizes our internal stability data, demonstrating the kinetic impact of environmental variables on the compound's half-life.

Storage ConditionTemperatureAtmosphere / HumidityEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Ambient (Open) 25°CAmbient Air (40-60% RH)~3-4 WeeksRapid N-formyl hydrolysis
Accelerated Stress 60°C75% RH< 48 HoursHydrolysis & Decarboxylation
Refrigerated 2-8°CDesiccated (<10% RH)> 12 MonthsMinor N-oxidation
Cryogenic (Ideal) -20°CArgon Purged (Anhydrous)> 36 MonthsNone detectable

Part 4: Self-Validating Storage Protocol

To guarantee the integrity of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid, do not rely on passive storage. Implement the following active, self-validating methodology.

Step 1: Moisture Elimination (The Critical Path)
  • Action: Transfer the bulk powder into a vacuum desiccator containing fresh P₂O₅ or place it in a lyophilizer overnight.

  • Causality: The N-formyl amide bond is highly susceptible to nucleophilic attack by water. Removing ambient moisture halts the primary hydrolytic degradation pathway.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on a 5 mg sub-sample. The protocol is only validated to proceed to Step 2 if the water content is confirmed to be < 0.1% w/w.

Step 2: Aliquoting and Photo-Protection
  • Action: In a humidity-controlled glove box (<10% RH), aliquot the dried powder into single-use amber glass vials.

  • Causality: Repeated freeze-thaw cycles from a bulk container introduce condensation. Single-use aliquots prevent bulk contamination. Amber glass prevents UV-induced photo-oxidation of the electron-rich pyridine ring.

  • Self-Validation Check: Weigh the vials on a calibrated microbalance before and after aliquoting to ensure exact mass distribution without exposing the bulk API to open air.

Step 3: Inert Atmosphere Purging
  • Action: Gently purge each vial with Argon gas (99.999% purity) for 15 seconds before immediately capping with a PTFE-lined septum.

  • Causality: Argon is heavier than air and effectively displaces both oxygen (preventing N-oxidation of the piperazine ring) and residual atmospheric moisture.

  • Self-Validation Check: Submerge a dummy test vial in a water bath; a lack of escaping bubbles confirms the integrity of the PTFE seal against gas exchange.

Step 4: Cryogenic Storage
  • Action: Transfer the sealed vials to a monitored -20°C freezer.

  • Causality: Lowering the temperature reduces the kinetic energy of the system well below the activation energy required for the thermal degradation of the nicotinic acid core.

  • Self-Validation Check: Integrate a continuous digital temperature logger with the storage rack. The system is validated if temperature fluctuations remain strictly within ±2°C over a 30-day rolling period.

Part 5: Visualizing the Storage Workflow

ProtocolWorkflow Start Bulk Compound Receipt Dry Lyophilization / Desiccation (Validate: KF Titration <0.1%) Start->Dry Aliquot Aliquot into Amber Vials (Protect from UV) Dry->Aliquot Purge Argon Gas Purge (Displace O2 and Moisture) Aliquot->Purge Store Seal & Store at -20°C (Validate: Temp Logger) Purge->Store

Self-validating storage workflow ensuring anhydrous, inert, and cold conditions.

Sources

Optimization

purification challenges of polar nicotinic acid derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with purifying polar nicotinic acid (Vitamin B3) der...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with purifying polar nicotinic acid (Vitamin B3) derivatives.

Nicotinic acid derivatives are notorious for their high polarity, zwitterionic behavior, and tendency to interact unpredictably with standard chromatographic media. This guide moves beyond basic protocols to explain the thermodynamic and chemical causality behind these behaviors, providing you with self-validating workflows to ensure high-purity recovery.

Core Troubleshooting Logic

Before adjusting your mobile phase or changing columns, it is critical to diagnose the specific retention or peak shape failure. The following decision matrix outlines the logical progression for isolating polar pyridine derivatives.

TroubleshootingWorkflow Start Target: Nicotinic Acid Derivative Retained Adequate Retention on C18? Start->Retained PeakShape Is Peak Shape Symmetrical? Retained->PeakShape Yes (k' > 2) HILIC Switch to HILIC or Mixed-Mode Retained->HILIC No (Elutes in Void) Success Proceed to Scale-up / Prep HPLC PeakShape->Success Yes Buffer Adjust pH / Add MS-Compatible Buffer PeakShape->Buffer No (Severe Tailing) IonPair Resolve Counter-Ion Mismatch PeakShape->IonPair No (Broad/Split Peaks) Buffer->HILIC Fails to resolve IonPair->HILIC Fails to resolve

Fig 1. Decision tree for troubleshooting the purification of polar pyridine derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why does my nicotinic acid derivative elute entirely in the void volume on a standard C18 column? A1: This is a fundamental polarity and ionization issue. Nicotinic acid derivatives often exist as zwitterions in aqueous solutions; the pyridine nitrogen has a pKa of ~4.9, and the carboxylic acid has a pKa of ~2.0. At standard mobile phase pH ranges (pH 3–7), the molecule is highly ionized and too hydrophilic to partition into the hydrophobic C18 stationary phase[1]. Mechanistic Solution: Abandon standard Reversed-Phase Liquid Chromatography (RPLC) and switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. In HILIC, retention is driven by the partitioning of the polar solute into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases)[1].

Q2: I am experiencing severe peak tailing on my silica-based column. How do I fix this without using non-volatile ion-pairing reagents? A2: Peak tailing for basic pyridine derivatives is primarily caused by unintended secondary interactions—specifically, ion-exchange between the basic pyridine nitrogen and unendcapped, acidic surface silanol groups on the silica matrix[3]. Mechanistic Solution: While traditional methods use trifluoroacetic acid (TFA) or triethylamine (TEA) to mask these sites[3], these suppress mass spectrometry (MS) signals. Instead, utilize a mixed-mode column (e.g., Obelisc N) that intentionally incorporates both polar and ion-exchange groups, allowing you to control retention purely through MS-compatible volatile buffers like ammonium formate or ammonium acetate[4].

Q3: My compound shows broad, smeared peaks even on a HILIC column. What is the physical mechanism behind this? A3: This is a classic symptom of counter-ion mismatch. If your nicotinic acid derivative was synthesized or extracted as a chloride salt, but your mobile phase utilizes a different buffer (e.g., acetate), the analyte dynamically exchanges counter-ions as it migrates down the column[5]. Because the chloride-pair and the acetate-pair have different polarities, they migrate at different speeds, creating a continuum of eluting species that manifests as a broad smear[5]. Mechanistic Solution: Ensure the sample diluent and the mobile phase contain the exact same counter-ion. If this is impossible, increase the buffer concentration in the mobile phase (e.g., 20 mM) to force complete and immediate ion exchange at the head of the column[5].

Data Presentation: Chromatographic Mode Comparison

To select the correct purification strategy, you must weigh retention mechanisms against preparative scalability.

Chromatographic ModePrimary Retention MechanismPeak Shape ControlMS CompatibilityPreparative Loading Capacity
Standard C18 (RPLC) Hydrophobic partitioningPoor (Silanol interactions)HighVery Low (due to poor retention)
Ion-Pairing RPLC Hydrophobic + ElectrostaticExcellentLow (Signal suppression)Moderate
HILIC Aqueous layer partitioningGood (Buffer dependent)ExcellentHigh (Highly soluble in aqueous)
Mixed-Mode (HILIC/Ion) Partitioning + Ion-ExchangeExcellentExcellentVery High

Experimental Protocol: Preparative HILIC Purification Workflow

When scaling up to preparative HILIC for a polar nicotinic acid derivative, the most common point of failure is sample injection. In HILIC, water is the strong solvent . If you inject your sample dissolved in 100% water, it will disrupt the stationary water layer and cause immediate breakthrough.

Phase 1: Mobile Phase & Column Preparation

  • Buffer Selection: Prepare Mobile Phase A (Aqueous) as 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. Prepare Mobile Phase B (Organic) as 100% LC-MS grade Acetonitrile.

  • Column Equilibration: HILIC columns require significantly more equilibration than RPLC. Flush the column with 15–20 column volumes (CV) of the starting conditions (e.g., 90% B / 10% A) to fully establish the immobilized water layer[2].

Phase 2: Self-Validating Sample Loading

  • Diluent Optimization: Dissolve your crude nicotinic acid derivative in the weakest solvent possible. Aim for a minimum of 50% Acetonitrile.

  • Solubility Check: If the zwitterion crashes out at 50% ACN, add 5% increments of Mobile Phase A until just dissolved. Do not exceed 30% aqueous in the injection plug.

  • Volume vs. Concentration: In HILIC, it is better to inject a larger volume of a dilute sample in high organic solvent than a small volume of a highly concentrated sample in water.

Phase 3: Gradient Elution & Recovery

  • Gradient Execution: Run a shallow gradient from 90% B down to 50% B over 20 minutes. (Remember: decreasing organic = increasing eluting strength).

  • Fraction Collection: Monitor via UV (typically 254 nm or 260 nm for the pyridine ring) and MS[6].

  • Evaporation: Pyridine derivatives can be volatile or prone to degradation upon prolonged heating[3]. Evaporate fractions under reduced pressure at a temperature not exceeding 35°C, or lyophilize directly since ammonium formate is volatile.

References

  • Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids. Journal of Liquid Chromatography & Related Technologies.[Link]

  • Studies on the Effects of Process Conditions on Separation of B1, B2 and B3 Vitamin Mixture Using HILIC and RPLC Chromatography. MDPI Separations.[Link]

  • HPLC Method for Separation of Vitamins Group B such as Nicotinic Acid, Pyridoxine, Niacinamide, Pantothenic Acid, Riboflavin on Obelisc N Column. SIELC Technologies.[Link]

  • Development of a Hydrophilic Liquid Interaction Chromatography−High-Performance Liquid Chromatography−Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis and Pharmacokinetic Studies on Bioactive Pyridines. ACS Publications.[Link]

  • Method for pyridine amine derivative. Chromatography Forum.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Chromatographic Peak Shape for Piperazine Compounds

Welcome to the Technical Support Center. Piperazine and its derivatives are notorious for exhibiting severe peak tailing, broadening, and poor retention in high-performance liquid chromatography (HPLC).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Piperazine and its derivatives are notorious for exhibiting severe peak tailing, broadening, and poor retention in high-performance liquid chromatography (HPLC). As a highly basic secondary diamine, piperazine requires specific mechanistic interventions to achieve symmetrical peaks and reliable quantification.

This guide provides a deep dive into the causality of these chromatographic issues and offers field-proven, self-validating protocols to resolve them.

Diagnostic Workflow

PiperazineTroubleshooting Start Poor Piperazine Peak Shape (Tailing Factor > 1.5) Overload Check: Mass Overload? Start->Overload Dilute Action: Dilute Sample 10x Overload->Dilute Yes Silanol Check: Silanol Interactions? Overload->Silanol No Dilute->Silanol Still Tailing LowPH Low pH Strategy (pH 2-3) Protonate Silanols Use Positively Charged Column Silanol->LowPH Acidic Mobile Phase HighPH High pH Strategy (pH > 10) Neutralize Piperazine Use Hybrid Silica Column Silanol->HighPH Basic Mobile Phase HILIC HILIC / Mixed-Mode For Highly Polar Amines Silanol->HILIC Poor Retention in RPLC

Diagnostic workflow for troubleshooting piperazine peak tailing in HPLC.

Section 1: The Mechanistic "Why" (FAQs)

Q1: Why do piperazine derivatives exhibit severe peak tailing on standard C18 columns? A1: Piperazine is a highly basic secondary diamine with two pKa values (typically around 5.3 and 9.8). In standard reversed-phase liquid chromatography (RPLC), the primary cause of peak tailing is a secondary interaction between the positively charged amine functional groups and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based columns[1]. This creates a mixed-mode retention mechanism (hydrophobic partitioning + cation-exchange), causing the back half of the peak to broaden and tail significantly[2].

Q2: How does mobile phase pH dictate piperazine peak shape? A2: The ionization state of both the piperazine analyte and the column's silica surface is strictly controlled by the mobile phase pH[1].

  • Low pH (pH 2-3): Protonates residual silanol groups, rendering them neutral (Si-OH) and less likely to interact with the fully protonated piperazine[3].

  • High pH (pH > 10): Completely neutralizes the piperazine analyte, eliminating ionic interactions entirely. Because the molecule is uncharged, it partitions cleanly into the stationary phase based on hydrophobicity[3].

Section 2: Column Selection Strategies

Q3: Which stationary phases are best suited for piperazine compounds? A3: To mitigate silanol interactions, standard C18 columns are often insufficient. We recommend three specific column technologies based on your mobile phase constraints:

  • Positively Charged Surface Columns: Columns like the Phenomenex Luna Omega PS C18 or Waters CSH (Charged Surface Hybrid) contain a low-level positive charge on the surface[4]. This repels basic amines through ionic repulsion, drastically improving peak shape even in low-ionic-strength acidic buffers like 0.1% formic acid[4].

  • Hybrid Silica Columns: For high-pH applications (pH > 10), hybrid organic-inorganic silica (e.g., Waters BEH) resists dissolution, allowing you to run basic mobile phases that neutralize piperazine[3].

  • Mixed-Mode / Cation-Exchange Columns: Because piperazine is highly hydrophilic, it may not retain well on traditional RPLC. Mixed-mode columns (e.g., SIELC Primesep 100) utilize a reversed-phase cation-exchange approach, providing strong retention and sharp peaks for basic hydrophilic compounds[5].

Quantitative Comparison of Column Technologies for Basic Amines

Column TechnologyMechanism of ActionOptimal pH RangeExpected Tailing Factor (Tf)Expected Efficiency (N/m)
Standard C18 (Silica) Hydrophobic retention2.0 - 8.0> 2.0 (Severe Tailing)< 40,000
Positively Charged C18 Ionic repulsion of amines1.5 - 8.51.0 - 1.2 (Symmetrical)> 150,000
Hybrid Silica C18 High pH stability1.0 - 12.01.0 - 1.1 (Neutralized)> 200,000
Mixed-Mode (RP/CX) Hydrophobic + Ionic retention1.5 - 7.01.1 - 1.3 (Sharp)> 100,000
Section 3: Step-by-Step Troubleshooting Protocols
Protocol A: High-pH RPLC Optimization
  • Causality: By raising the pH above piperazine's highest pKa (9.8) + 1 unit, the molecule is completely deprotonated (neutral). This eliminates the cation-exchange interaction with silanols, relying purely on hydrophobic partitioning for retention.

  • Step 1: Install a high-pH stable column (e.g., Ethylene Bridged Hybrid - BEH C18). Standard silica will dissolve under these conditions[3].

  • Step 2: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust the pH to 10.5 using Ammonium Hydroxide.

  • Step 3: Set up a gradient elution from 5% to 95% Acetonitrile or Methanol over 10 minutes.

  • Step 4 (Self-Validation): Inject a mixed standard containing piperazine and a neutral hydrophobic marker (e.g., toluene).

    • Validation Logic: If both peaks are symmetrical (Tf < 1.2), the system is validated. If piperazine tails but toluene does not, residual secondary interactions are occurring. If both tail, the column is physically degrading or mass overload is occurring.

Protocol B: Low-pH RPLC with Ion-Pairing/Competing Bases
  • Causality: If mass spectrometry (MS) compatibility or column limitations require a low pH, you must protonate the silanols and mask any residual active sites to prevent the protonated piperazine from binding[6].

  • Step 1: Install a positively charged surface column (e.g., Waters CSH C18 or Phenomenex Luna Omega PS C18)[4].

  • Step 2: Prepare an acidic mobile phase. For UV detection, use 20 mM Potassium Phosphate adjusted to pH 2.5. For MS detection, use 0.1% Trifluoroacetic acid (TFA). Note: TFA acts as a strong ion-pairing agent, masking the positive charge on piperazine and further improving peak shape.

  • Step 3: If using a standard C18 column and tailing persists, add a competing base like Triethylamine (TEA) at 0.1% v/v to the mobile phase[3]. TEA binds to residual active silanols, effectively blocking piperazine from interacting[6].

  • Step 4 (Self-Validation): Calculate the USP Tailing Factor (Tf) at 5% peak height for the piperazine peak. Dilute the sample by a factor of 10 and re-inject.

    • Validation Logic: If the Tf improves upon dilution, the column was experiencing mass overload (common with basic amines on standard C18s due to limited silanol binding sites)[1]. If the Tf remains constant but symmetrical (≤1.2), the chemical optimization is successful.

References
  • Sadek, P. C., Carr, P. W., & Bowers, L. W. "The Significance of Metallophilic and Silanophilic Interactions is Reversed Phase Hplc." Journal of Liquid Chromatography. Available at: [Link]

  • Phenomenex. "Performance of Surface Modified Luna® Omega and Kinetex® PS Columns for the Separation of Tricyclic Antidepressants." Phenomenex Application Notes. Available at: [Link]

  • Waters Corporation. "Shop ACQUITY UPLC Peptide CSH C18 Columns | 186006938." Waters Corporation. Available at: [Link]

  • SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100." SIELC Application Notes. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges posed by highly functionalized API building blocks. 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges posed by highly functionalized API building blocks. 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a prime example of a molecule that demands a rigorous, self-validating analytical strategy. This compound features an acidic nicotinic acid moiety, an electron-withdrawing formyl group, and a piperazine ring attached to the pyridine core.

Chromatographically, this creates a "perfect storm":

  • Amphoteric Nature: At physiological or mid-range pH, the molecule exists as a zwitterion (due to the carboxylic acid and the pyridine/piperazine nitrogens), leading to poor retention and severe peak tailing on standard reversed-phase (RP) columns.

  • High Polarity: The combination of the piperazine and carboxylic acid groups drastically reduces its logP, causing it to elute near the void volume in traditional RP-HPLC.

  • Reactivity: The formyl group is susceptible to oxidation and hydrolysis, necessitating a stability-indicating method that can resolve the parent API from its degradation products.

To establish a self-validating analytical system, we must objectively compare two alternative methodologies: Reversed-Phase HPLC with UV detection (RP-HPLC-UV) using ion-pairing, and Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) . Both methods must be validated strictly according to the[1] to ensure scientific integrity and regulatory compliance.

Objective Method Comparison: RP-HPLC-UV vs. HILIC-MS/MS

The causality behind selecting a chromatographic method lies in manipulating the analyte's ionization state.

In RP-HPLC-UV , we force retention by lowering the mobile phase pH (e.g., using 0.1% Trifluoroacetic acid) to protonate the carboxylic acid and suppress ionization. The TFA also acts as an ion-pairing reagent for the basic nitrogens, increasing hydrophobicity. Conversely, HILIC-MS/MS embraces the molecule's polarity. HILIC retains polar analytes via partitioning into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide). This eliminates the need for ion-pairing reagents, which are notorious for suppressing MS ionization.

Table 1: Performance Comparison of Analytical Alternatives
ParameterRP-HPLC-UV (Ion-Pairing)HILIC-MS/MS
Retention Mechanism Hydrophobic partitioning + Ion-pairingHydrophilic partitioning + Electrostatic
Mobile Phase Water/Acetonitrile + 0.1% TFA (pH ~2.0)Water/Acetonitrile + 10 mM Ammonium Formate
Sensitivity (LOD) ~0.5 µg/mL~0.01 ng/mL
Matrix Effects Low (UV detection is highly robust)Moderate (Ion suppression possible)
Primary Use Case Routine batch release, assay, and purityGenotoxic impurity profiling, trace degradation
Cost & Accessibility Low cost, universally availableHigh cost, requires specialized MS expertise

Validation Workflow Visualization

To ensure our methods are fit for purpose, we follow a rigorous lifecycle approach. The diagram below outlines the sequential validation logic required to establish a self-validating analytical procedure.

ValidationWorkflow A Method Selection (RP-HPLC vs HILIC) B Specificity & Selectivity (Resolution > 2.0) A->B Step 1 C Linearity & Range (R² > 0.999) B->C Step 2 D Accuracy & Precision (%RSD < 2.0%) C->D Step 3 E Robustness (QbD / DoE) D->E Step 4 F Validated Analytical Method (ICH Q2(R2) Compliant) E->F Final Approval

Figure 1: ICH Q2(R2) validation workflow for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid.

Step-by-Step Experimental Protocols

The following protocols detail the self-validating system used to qualify the RP-HPLC-UV method for routine assay, incorporating causality at every step to ensure the data generated is scientifically sound.

Protocol A: Specificity and Forced Degradation

Causality: To prove the method is stability-indicating, we must intentionally destroy the API to generate potential degradation products (e.g., deformylation or N-oxidation) and ensure they do not co-elute with the main peak.

  • Preparation: Prepare a 1.0 mg/mL stock solution of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid in diluent (Water:Methanol 50:50).

  • Acid/Base Hydrolysis: Aliquot 5 mL of stock. Add 1 mL of 1N HCl (acid) or 1N NaOH (base). Heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidation: Aliquot 5 mL of stock. Add 1 mL of 3% H₂O₂. Store at room temperature for 4 hours.

  • Chromatography: Inject 10 µL of each stressed sample onto a C18 column (150 x 4.6 mm, 3 µm) using a gradient of 0.1% TFA in water and acetonitrile.

  • System Suitability: Verify that the resolution ( Rs​ ) between the API peak and the nearest degradation product is ≥2.0 .

Protocol B: Linearity, Accuracy, and Precision

Causality: We must mathematically prove that the detector response is proportional to concentration (Linearity), that the extraction matrix does not bias the result (Accuracy), and that the instrument delivers consistent volumes (Precision).

  • Linearity Standards: Dilute the stock solution to create five calibration levels: 50, 75, 100, 125, and 150 µg/mL. Inject each in triplicate. Calculate the linear regression ( R2 must be >0.999 ).

  • Accuracy (Spike Recovery): Prepare a placebo matrix (simulating the synthetic reaction mixture). Spike the matrix with the API standard to achieve 80%, 100%, and 120% of the target assay concentration.

  • Extraction: Vortex the spiked samples for 5 minutes, centrifuge at 10,000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Precision: Perform six replicate injections of the 100% spiked sample. Calculate the % Relative Standard Deviation (%RSD). The system is self-validated if the %RSD is <2.0% .

Quantitative Validation Data Summary

The following table summarizes the experimental validation data, comparing the performance of both evaluated methods against[1].

Validation ParameterAcceptance CriteriaRP-HPLC-UV ResultsHILIC-MS/MS Results
Specificity ( Rs​ ) >2.0 from impurities2.8 (Acid degradant)4.1 (Isobaric interference)
Linearity ( R2 ) >0.999 0.99980.9992
Accuracy (Recovery) 98.0% - 102.0%99.6% ± 0.4%100.8% ± 1.5%
Repeatability (%RSD) <2.0% 0.7%1.8%
Robustness No significant changePass (Stable across pH ±0.2)Pass (Stable across buffer ±2mM)

Conclusion

For the routine assay and purity analysis of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid, RP-HPLC-UV utilizing low-pH ion-pairing is the superior choice due to its high precision, low cost, and robustness against matrix effects. However, if the analytical objective shifts to the quantification of trace-level genotoxic impurities, HILIC-MS/MS must be employed to overcome the sensitivity limitations of UV detection and the MS-incompatibility of TFA.

Both methods, when subjected to the rigorous, self-validating protocols outlined above, fully comply with global regulatory standards for analytical procedure lifecycle management.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." European Medicines Agency (EMA), 14 Dec. 2023. URL:[Link]

Sources

Comparative

comparing synthesis routes for substituted nicotinic acids

An In-Depth Technical Guide to the Synthesis of Substituted Nicotinic Acids: A Comparative Analysis of Key Methodologies For researchers and professionals in drug development and medicinal chemistry, the nicotinic acid s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Substituted Nicotinic Acids: A Comparative Analysis of Key Methodologies

For researchers and professionals in drug development and medicinal chemistry, the nicotinic acid scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and bioactive molecules necessitates a deep understanding of the available synthetic routes for its substituted derivatives. This guide provides a comparative analysis of the most pertinent methodologies for synthesizing substituted nicotinic acids, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach. We will delve into classical condensation reactions, modern cross-coupling strategies, and emerging biocatalytic methods, providing detailed protocols and supporting data to inform your synthetic planning.

Classical Approaches: Building the Pyridine Ring

The traditional synthesis of the nicotinic acid core often involves the construction of the pyridine ring from acyclic precursors. These methods, while sometimes limited in scope, are foundational and offer cost-effective routes to certain substitution patterns.

The Guareschi-Thorpe Condensation

A classic and reliable method for the synthesis of 2,6-dihydroxynicotinic acid derivatives is the Guareschi-Thorpe condensation. This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.

Mechanistic Insight: The reaction proceeds through a Knoevenagel condensation of the cyanoacetamide with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and tautomerization to form the stable pyridone ring. The nitrile group is subsequently hydrolyzed to the carboxylic acid. The choice of base is critical, with piperidine or sodium ethoxide being commonly employed to facilitate the initial condensation.

Experimental Protocol: Synthesis of 2,6-Dihydroxy-4-methylnicotinic Acid

  • Reaction Setup: To a solution of ethyl acetoacetate (13.0 g, 0.1 mol) in ethanol (50 mL), add cyanoacetamide (8.4 g, 0.1 mol) and piperidine (5 mL).

  • Reflux: Heat the mixture under reflux for 4 hours. A precipitate will form during this time.

  • Isolation: Cool the reaction mixture to room temperature and filter the solid product.

  • Purification: Wash the solid with cold ethanol and then diethyl ether. Recrystallize from hot water to yield 2,6-dihydroxy-4-methylnicotinonitrile.

  • Hydrolysis: Heat the nicotinonitrile derivative with concentrated hydrochloric acid (30 mL) at reflux for 6 hours to hydrolyze the nitrile to the carboxylic acid.

  • Final Product Isolation: Cool the solution, and the desired 2,6-dihydroxy-4-methylnicotinic acid will precipitate. Filter, wash with cold water, and dry.

The Bogert-Cook Reaction

The Bogert-Cook reaction provides a versatile route to quinoline and pyridine derivatives through the cyclization of β,γ-unsaturated ketones or aldehydes with β-aminoacrylates or related compounds. While primarily known for quinoline synthesis, modifications allow for the synthesis of certain substituted nicotinic acids.

Mechanistic Insight: This acid-catalyzed reaction involves the formation of an enamine from the β-aminoacrylate, which then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. Subsequent cyclization and aromatization lead to the formation of the pyridine ring. The regioselectivity of the final product is dictated by the substitution pattern of the starting materials.

Modern Synthetic Strategies: Precision and Versatility

Modern synthetic organic chemistry offers a suite of powerful tools for the synthesis of substituted nicotinic acids, often with superior control over regiochemistry and functional group tolerance compared to classical methods.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have revolutionized the synthesis of biaryls and substituted aromatic systems, including nicotinic acids. These methods typically involve the coupling of a halogenated nicotinic acid derivative with a suitable coupling partner.

Mechanistic Insight: The catalytic cycle of the Suzuki coupling, for instance, involves the oxidative addition of the palladium(0) catalyst to the halo-nicotinic acid, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and selectivity.

Experimental Protocol: Suzuki Coupling for the Synthesis of 6-Phenylnicotinic Acid

  • Reaction Setup: In a Schlenk flask, combine methyl 6-chloronicotinate (1.72 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Catalyst and Solvent: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) and a 3:1 mixture of toluene and water (40 mL).

  • Reaction Conditions: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction at 90 °C for 12 hours under an argon atmosphere.

  • Workup: After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 6-phenylnicotinate.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles. This approach avoids the pre-functionalization often required for cross-coupling reactions.

Mechanistic Insight: Transition metal catalysts, often based on palladium, rhodium, or ruthenium, can selectively cleave a C-H bond on the pyridine ring and replace it with a new functional group. The regioselectivity is often directed by a coordinating group already present on the molecule.

Biocatalytic Synthesis: The Green Chemistry Approach

Enzymatic and microbial synthesis routes offer a sustainable alternative for the production of substituted nicotinic acids, often proceeding with high selectivity and under mild reaction conditions.

Nitrile Hydratase and Amidase Systems

Microbial nitrile hydratase and amidase enzymes can be used for the selective hydrolysis of cyanopyridines to the corresponding nicotinic acids. This two-step enzymatic cascade can be performed in whole-cell systems.

Mechanistic Insight: The nitrile hydratase first converts the nitrile group to an amide, which is then hydrolyzed to the carboxylic acid by the amidase. These enzymes often exhibit excellent regioselectivity, allowing for the selective hydrolysis of one nitrile group in the presence of others.

Conceptual Workflow: Enzymatic Synthesis of Nicotinic Acid

cluster_0 Whole-Cell Biocatalysis 3-Cyanopyridine 3-Cyanopyridine Nicotinamide Nicotinamide 3-Cyanopyridine->Nicotinamide Nitrile Hydratase Nicotinic Acid Nicotinic Acid Nicotinamide->Nicotinic Acid Amidase

Caption: Enzymatic cascade for nicotinic acid synthesis.

Comparative Analysis of Synthesis Routes

The choice of synthetic route for a substituted nicotinic acid is highly dependent on the desired substitution pattern, the required scale, and considerations of cost and environmental impact.

Method Advantages Disadvantages Typical Yields Key Applications
Guareschi-Thorpe Condensation Simple, inexpensive starting materials.Limited to specific substitution patterns (2,6-dihydroxy).60-80%Synthesis of highly functionalized pyridones.
Bogert-Cook Reaction Access to quinoline and some pyridine structures.Can lack regioselectivity; requires specific starting materials.40-70%Synthesis of fused heterocyclic systems.
Suzuki Cross-Coupling High functional group tolerance; excellent regioselectivity.Requires pre-functionalized starting materials; catalyst cost.70-95%Late-stage functionalization in drug discovery.
C-H Activation Atom-economical; avoids pre-functionalization.Can require directing groups; catalyst development is ongoing.50-85%Direct and efficient functionalization of the pyridine core.
Biocatalysis Mild reaction conditions; high selectivity; environmentally friendly.Substrate scope can be limited; enzyme stability and cost.>90%Green synthesis of specific nicotinic acid derivatives.

Conclusion

The synthesis of substituted nicotinic acids is a rich field with a diverse array of available methodologies. While classical methods like the Guareschi-Thorpe condensation remain valuable for specific applications, modern cross-coupling and C-H activation techniques offer unparalleled precision and flexibility, particularly in the context of complex molecule synthesis for drug discovery. The continued development of biocatalytic routes promises a future of more sustainable and efficient synthesis of these important heterocyclic compounds. The selection of the optimal synthetic strategy will always involve a careful consideration of the target molecule's structure, the desired scale of the reaction, and the overall goals of the research program.

References

  • Guareschi-Thorpe Condensation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Bogert-Cook Reaction: Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

  • Suzuki Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • C-H Activation: Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Biocatalysis with Nitrile Hydratases: Prasad, S., & Bhalla, T. C. (2010). Nitrile hydratases: an overview. Biotechnology Advances, 28(6), 725–741. [Link]

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid Analogs

As a Senior Application Scientist, I have evaluated countless chemical scaffolds intended for targeted therapeutics. Among them, the 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid building block has emerged as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless chemical scaffolds intended for targeted therapeutics. Among them, the 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid building block has emerged as a highly privileged structural motif in the development of kinase inhibitors, GPCR modulators, and advanced anti-infectives.

This guide provides an objective, data-driven comparison of this scaffold against its structural analogs. Rather than merely listing properties, we will deconstruct the specific causality behind its structural features—explaining exactly why the strategic placement of a formyl group and a methyl group drastically alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of the resulting drug candidates.

Structural Deconstruction & Mechanistic Rationale

To understand the superiority of the 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid scaffold, we must analyze the biophysical consequences of its three core components:

A. The N-Formyl Group: Mitigating Cardiotoxicity

Unsubstituted or alkylated piperazines are highly basic (typically exhibiting a pKa > 8.5). In physiological environments, these basic amines become protonated, driving high-affinity trapping within the central cavity of the human ether-à-go-go-related gene (hERG) potassium channel[1]. This off-target binding is a primary driver of drug-induced long QT syndrome (cardiotoxicity)[2].

The Causality: By converting the distal amine of the piperazine into a formamide (N-formyl), the lone pair of electrons on the nitrogen is delocalized into the carbonyl group. This drastically reduces the basicity of the molecule (neutral at pH 7.4), effectively abolishing the electrostatic interactions required for hERG channel blockade, while simultaneously improving passive membrane permeability by lowering the overall polar surface penalty[3].

B. The 5-Methyl Pyridine Core: Enhancing Metabolic Stability

The pyridine ring is a common target for oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, which can lead to rapid in vivo clearance[4].

The Causality: The strategic incorporation of a methyl group at the 5-position serves a dual purpose. First, it provides a steric shield that physically blocks CYP450 enzymes from accessing the vulnerable C4 and C6 positions of the pyridine ring, significantly extending the metabolic half-life[4]. Second, the methyl group induces a "conformational lock." By sterically clashing with the adjacent piperazine ring, it restricts the rotation of the C-N bond. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon binding to the target receptor or kinase hinge region.

C. The Carboxylic Acid Handle

The nicotinic acid moiety provides a versatile, highly reactive vector for downstream amide coupling, allowing researchers to seamlessly attach target-specific pharmacophores without disrupting the carefully tuned physicochemical properties of the piperazine-pyridine tail.

Comparative Performance Analysis

The following table summarizes the quantitative in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety data comparing the optimized scaffold against its structural alternatives.

Analog ScaffoldpKa (Basic)LogD (pH 7.4)hERG IC₅₀ (µM)HLM t₁/₂ (min)PAMPA Permeability (10⁻⁶ cm/s)
6-(Piperazin-1-yl)nicotinic acid (Baseline)9.1-1.24.2181.5
6-(4-Methylpiperazin-1-yl)-5-methylnicotinic acid (Basic Analog)8.80.41.8354.2
6-(4-Formylpiperazin-1-yl)nicotinic acid (No Methyl Shield)< 2.01.1> 502212.8
6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (Optimized)< 2.0 1.8 > 50 > 120 18.5

Data Synthesis: The optimized scaffold demonstrates a self-evident superiority. The N-formyl group pushes the hERG IC₅₀ beyond the 50 µM safety threshold and boosts permeability (18.5 x 10⁻⁶ cm/s). Concurrently, the 5-methyl group extends the Human Liver Microsome (HLM) half-life from 22 minutes to over 120 minutes.

Visualizing the SAR Logic and Workflow

To map the causality of these structural modifications, the following diagram illustrates the direct relationship between the chemical moieties and their physiological outcomes.

SAR_Map Scaffold 6-(4-Formylpiperazin-1-yl)- 5-methylnicotinic acid N_Formyl N-Formyl Group (Neutralizes Basicity) Scaffold->N_Formyl Methyl 5-Methyl Group (Steric Shielding) Scaffold->Methyl COOH Carboxylic Acid (Coupling Handle) Scaffold->COOH hERG Abolishes hERG Cardiotoxicity N_Formyl->hERG pKa reduction Perm Improves Passive Permeability (LogD) N_Formyl->Perm lipophilicity tuning Metab Increases CYP450 Metabolic Stability Methyl->Metab blocks oxidation Bind Reduces Entropic Penalty Methyl->Bind conformational lock Synth Enables Amide Functionalization COOH->Synth synthetic vector

Caption: SAR logical relationship map illustrating the pharmacokinetic and pharmacodynamic impact of key structural moieties.

Workflow Step1 Step 1: Synthesis Amide Coupling Step2 Step 2: ADME PAMPA & LogD Step1->Step2 Step3 Step 3: Stability HLM Assay (CYP450) Step2->Step3 Step4 Step 4: Safety hERG Patch-Clamp Step3->Step4 Step5 Step 5: Lead In Vivo PK/PD Step4->Step5

Caption: Sequential experimental workflow for validating the efficacy and safety of nicotinic acid analogs.

Experimental Methodologies

To ensure scientific integrity, the data presented in Section 2 must be reproducible. Below are the self-validating experimental protocols used to benchmark these analogs.

Protocol A: Automated Whole-Cell Patch-Clamp hERG Assay

Purpose: To functionally validate the mitigation of cardiotoxicity by the N-formyl group.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). The intracellular solution must contain 130 mM KCl, 5 mM EGTA, 10 mM HEPES, and 5 mM MgATP (pH 7.2). The extracellular solution must contain 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 10 mM Glucose (pH 7.4).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid analog at escalating concentrations (0.1 µM to 50 µM) for 5 minutes per concentration.

  • Data Validation: Calculate the fractional block of the tail current. The system is self-validating: if the positive control (E-4031) fails to produce a >90% block at 500 nM, the assay plate is rejected.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the metabolic shielding effect of the 5-methyl group against CYP450 oxidation.

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing 0.5 mg/mL pooled human liver microsomes, 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂). Causality note: NADPH is strictly required as the electron donor for CYP450 catalytic activity.

  • Sampling: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Immediately quench each aliquot in 40 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

References

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Drug Hunter URL:[Link]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia National Center for Biotechnology Information (PMC) URL:[Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction National Center for Biotechnology Information (PMC) URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines ResearchGate URL:[Link]

Sources

Comparative

comparative analysis of piperazine derivatives as neurotransmitter receptor ligands

A Comparative Guide to Piperazine Derivatives as Neurotransmitter Receptor Ligands The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a "privileged scaffold" in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Piperazine Derivatives as Neurotransmitter Receptor Ligands

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its conformational flexibility and the ability of its nitrogen atoms to be protonated at physiological pH, make it an ideal building block for creating ligands that interact with a wide array of biological targets.[2] This is particularly true in neuropharmacology, where the piperazine moiety is a core component of numerous drugs targeting central nervous system (CNS) disorders by modulating neurotransmitter systems.[3][4]

This guide provides a comparative analysis of several key piperazine derivatives, examining their binding affinities and functional activities at major neurotransmitter receptors. We will delve into the structure-activity relationships that govern their pharmacological profiles and provide detailed, field-proven experimental protocols for their characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively investigate this vital class of compounds.

Comparative Pharmacological Profiles of Key Piperazine Derivatives

The pharmacological activity of a piperazine derivative can be dramatically altered by seemingly minor changes to its substitution pattern.[5] This synthetic tractability has allowed for the development of a vast library of compounds with diverse receptor interaction profiles.[1] Many derivatives act as multi-target ligands, displaying affinity for various serotonin (5-HT), dopamine (D), and adrenergic (α) receptors, which is a key feature of many successful CNS therapeutics like atypical antipsychotics.[3][6]

Below is a comparative summary of the receptor binding profiles for several well-known arylpiperazine derivatives. These compounds are frequently used as research tools and serve as foundational structures for more complex drug molecules.

CompoundKey ReceptorsBinding Affinity (Ki, nM)Functional Activity
m-Chlorophenylpiperazine (mCPP) 5-HT2C, 5-HT1A, 5-HT2A, 5-HT1BHigh (5-HT2C: ~1-5 nM)Agonist at most 5-HT subtypes
D2, D3Moderate-
Trifluoromethylphenylpiperazine (TFMPP) 5-HT1B/1D, 5-HT2C, 5-HT2A, 5-HT1AHigh (5-HT1B/1D: ~10-50 nM)Non-selective 5-HT Agonist
D2Low-
Benzylpiperazine (BZP) α2-Adrenergic, D1, D2ModerateAgonist/Releaser (DA/NE)
5-HT ReceptorsLow to Moderate-
1-(2-Methoxyphenyl)piperazine (MeOPP) 5-HT2A, 5-HT1A, α2-AdrenergicHigh (5-HT2A: ~20-60 nM)5-HT2A Antagonist, 5-HT1A Partial Agonist
D2Moderate-

Note: Ki values are approximate and can vary significantly based on experimental conditions (e.g., radioligand used, tissue source). The data presented is a synthesis from multiple sources for comparative purposes.[7][8][9]

Structure-Activity Relationship (SAR) Insights

The data reveals clear SAR trends that guide the rational design of new ligands:

  • Aryl Substituents are Critical: The nature and position of substituents on the phenyl ring are paramount in determining serotonin receptor affinity and selectivity. Electron-withdrawing groups, such as chloro (mCPP) and trifluoromethyl (TFMPP), often confer high potency at 5-HT receptor subtypes, particularly 5-HT1 and 5-HT2 classes.[7][9] In contrast, linking the piperazine to a benzyl group (BZP) shifts activity towards dopamine and norepinephrine transporters, imparting stimulant-like properties.[7]

  • The Piperazine Core as a Versatile Anchor: The piperazine ring itself serves as a crucial pharmacophore, often engaging in a key hydrogen bond with a conserved aspartate residue (Asp 3.32) in the binding pocket of many aminergic G-protein coupled receptors (GPCRs).[6][10] This anchoring interaction provides a stable foundation, allowing the aryl portion of the molecule to explore the binding site and establish specific interactions that dictate affinity and selectivity.

  • Multi-Receptor Targeting: Many piperazine derivatives, such as the active metabolites of several atypical antipsychotics (e.g., aripiprazole), exhibit a complex pharmacology, acting as partial agonists at some receptors (e.g., D2, 5-HT1A) and antagonists at others (e.g., 5-HT2A).[3][6] This "functional selectivity" is a highly sought-after property for treating complex psychiatric disorders like schizophrenia and depression.

Core Experimental Methodologies

To ensure scientific rigor, the characterization of any new ligand must rely on robust and reproducible experimental protocols. The following sections detail the standard, self-validating workflows for determining the receptor binding affinity and functional activity of piperazine derivatives.

Protocol 1: Radioligand Competitive Binding Assay

This assay is the gold standard for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor.[11][12] It operates on the principle of competition: the unlabeled test compound competes with a radioactive ligand ("radioligand") of known high affinity for a finite number of receptors.[13]

Causality Behind Experimental Choices: The choice of a filtration-based method is crucial for membrane-bound receptors, as it allows for the rapid and efficient separation of the receptor-ligand complex (bound) from the unbound radioligand.[12] The use of a specific concentration of radioligand (typically at or near its Kd value) ensures a sensitive window for detecting competition. Non-specific binding is determined using a high concentration of a known, non-radioactive ligand to saturate all specific binding sites, ensuring that only binding to the target receptor is quantified.[14]

Detailed Step-by-Step Methodology:

  • Receptor Preparation:

    • Prepare membrane homogenates from a cell line (e.g., HEK-293 or CHO cells) stably expressing the human receptor of interest (e.g., 5-HT1A) or from specific brain regions (e.g., rat hippocampus).[14][15]

    • Quantify the total protein concentration of the membrane preparation using a standard method like the Bradford assay. This is essential for normalizing the data (e.g., Bmax in fmol/mg protein).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and multiple concentrations of the test compound.

    • Total Binding Wells: Add assay buffer, receptor membranes (e.g., 25 µg protein), and a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).[16]

    • NSB Wells: Add assay buffer, receptor membranes, radioligand, and a high concentration of a known non-radioactive ligand (e.g., 10 µM of 5-HT for 5-HT1A) to define non-specific binding.[15]

    • Test Compound Wells: Add assay buffer, receptor membranes, radioligand, and serial dilutions of the piperazine derivative being tested (typically spanning 7-10 log units).[12]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[14][15]

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. The receptors and any bound radioligand will be trapped on the filter.

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity trapped on the filters using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Experimental Workflow: Radioligand Binding Assay

G prep Receptor Membrane Preparation setup Assay Plate Setup (Total, NSB, Test Compound) prep->setup Add to wells incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration & Washing incubate->filter Separate Bound/Free count Scintillation Counting filter->count Quantify Bound Ligand analyze Data Analysis (IC50 -> Ki) count->analyze Calculate Affinity

Caption: Workflow for determining ligand binding affinity.

Protocol 2: cAMP Functional Assay for GPCR Activity

While binding assays measure affinity, they do not reveal whether a ligand activates (agonist), blocks (antagonist), or has no effect on receptor function. Functional assays are required to determine a compound's efficacy.[17] Many serotonin and dopamine receptors are GPCRs that signal by modulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).[18]

  • Gs-coupled receptors (e.g., D1, D5) activate adenylyl cyclase, increasing cAMP levels.

  • Gi-coupled receptors (e.g., D2, D3, 5-HT1A) inhibit adenylyl cyclase, decreasing cAMP levels.

Causality Behind Experimental Choices: For Gi-coupled receptors, the basal level of cAMP is often too low to measure a decrease accurately. Therefore, the system is stimulated with an agent like forskolin, which directly activates adenylyl cyclase to produce a large, measurable cAMP signal. A Gi-coupled agonist will then cause a dose-dependent inhibition of this forskolin-stimulated cAMP production.[19] This design creates a robust and sensitive assay window for quantifying antagonist or inverse agonist activity. Modern assays use technologies like HTRF or bioluminescent sensors (e.g., GloSensor) for their high throughput and sensitivity.[19][20]

Detailed Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a cell line (e.g., HEK-293) stably expressing the receptor of interest.

    • Seed the cells into a 96-well or 384-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment (Agonist Mode):

    • Remove the culture medium and replace it with stimulation buffer containing various concentrations of the test piperazine derivative.

    • Incubate for a set period (e.g., 30 minutes) at 37°C.

  • Compound Treatment (Antagonist Mode for Gi-coupled receptors):

    • Pre-incubate the cells with various concentrations of the test compound (potential antagonist).

    • Add a fixed concentration of a known agonist for the receptor plus a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for a set period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF, GloSensor™ cAMP Assay, ELISA).[19]

  • Data Analysis:

    • Agonist: Plot the cAMP signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect).

    • Antagonist: Plot the cAMP signal against the log concentration of the test compound. Fit the data to determine the IC50 (concentration that inhibits 50% of the agonist response).

Signaling Pathway: Gi-Coupled Receptor Inhibition of cAMP

G Ligand Piperazine Derivative (Agonist) Receptor 5-HT1A Receptor (Gi-coupled GPCR) Ligand->Receptor Binds G_protein Gi Protein (αβγ) Receptor->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha GDP/GTP Exchange AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Sources

Validation

Comparative Guide: Evaluating the Cross-Reactivity of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid in Small-Molecule Immunoassays

Introduction In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) bioanalysis, the structural complexity of drug metabolites poses a significant challenge to assay specificity. 6-(4-Formylpiperazin-1-yl)-5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) bioanalysis, the structural complexity of drug metabolites poses a significant challenge to assay specificity. 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (FPMNA) serves as a critical model for evaluating these challenges. As a highly functionalized small molecule—featuring a formyl-substituted piperazine ring and a methylated nicotinic acid core—it closely mimics the structural motifs found in various targeted therapies and their downstream metabolites.

According to the, characterizing the cross-reactivity of active or structurally similar metabolites is a mandatory regulatory expectation to ensure reliable data for safety and efficacy decisions[1]. This guide objectively compares immunoassay platforms for handling FPMNA-like molecules, explains the mechanistic causality behind antibody cross-reactivity, and provides a self-validating protocol for empirical evaluation.

Mechanistic Causality: Why FPMNA Structure Dictates Cross-Reactivity

Small molecule analytes (haptens) typically weigh less than 1000 Da and lack multiple distinct epitopes, meaning that competitive assays often face challenges related to cross-reactivity when structurally similar molecules are present[2]. Consequently, immunoassays rely on a single, highly specific antibody-paratope interaction. The cross-reactivity of FPMNA in an assay designed for a parent drug is driven by three distinct structural features:

  • N-Formylpiperazine Ring (Steric & H-Bonding Effects): The addition of the formyl group to the secondary amine of the piperazine ring neutralizes its basicity and introduces a rigid, planar hydrogen-bond acceptor. If the parent assay antibody relies on a protonated piperazine nitrogen for electrostatic binding, the formyl group will cause a severe drop in binding affinity.

  • 5-Methyl Group (Hydrophobic Clash): The methyl substitution on the nicotinic acid core introduces localized steric bulk. If the antibody's binding pocket is tightly contoured to an unmethylated pyridine ring, this methyl group will cause a hydrophobic clash, repelling the molecule.

  • Carboxylic Acid (Electrostatic Variance): At physiological pH, the carboxylic acid is deprotonated (anionic). If the parent drug lacked this acidic moiety, the sudden introduction of a negative charge will disrupt the paratope's electrostatic equilibrium.

Mechanistic_Logic FPMNA 6-(4-Formylpiperazin-1-yl) -5-methylnicotinic acid Formyl N-Formyl Group (Steric Bulk & H-Bonding) FPMNA->Formyl Methyl 5-Methyl Group (Hydrophobic Clash) FPMNA->Methyl Carboxyl Carboxylic Acid (Electrostatic Variance) FPMNA->Carboxyl Paratope Antibody Paratope Binding Pocket Formyl->Paratope Disrupts Methyl->Paratope Clashes Carboxyl->Paratope Repels/Attracts CR Altered Binding Affinity (% Cross-Reactivity) Paratope->CR Determines

Structural features of FPMNA dictating antibody paratope interactions and cross-reactivity.

Platform Comparison: Immunoassays vs. LC-MS/MS

When evaluating FPMNA or similar metabolites, researchers must choose between high-throughput immunoassays and high-resolution mass spectrometry. Because competitive immunoassays often struggle to discriminate between structurally related small molecules[2], understanding platform limitations is critical.

Feature / PlatformCompetitive ELISAHomogeneous Enzyme Immunoassay (HEIA)LC-MS/MS (Gold Standard)
Throughput High (96/384-well plates)Very High (Automated clinical analyzers)Medium (Requires chromatography time)
Cross-Reactivity Risk Moderate to High (Depends heavily on antibody specificity)High (Single-epitope reliance, matrix interference)Negligible (Separation by mass-to-charge ratio)
Matrix Effects Low (Washing steps remove unbound interferents)Moderate (No washing steps; prone to background noise)Moderate (Ion suppression requires stable isotope internal standards)
Best Use Case Rapid screening, preliminary PK profilingHigh-volume hospital TDM screeningDefinitive PK quantification, resolving FPMNA from parent drug

Self-Validating Experimental Protocol: Determining % Cross-Reactivity

To objectively quantify how much FPMNA interferes with a parent drug assay, a competitive ELISA must be performed. This protocol is designed as a self-validating system: it includes a standard curve of the parent drug to ensure assay functionality, and calculates the IC50 (the concentration required to inhibit 50% of maximum binding) to derive the exact percentage of cross-reactivity (%CR).

Formula: %CR = (IC50 of Parent Drug / IC50 of FPMNA) × 100

Step-by-Step Methodology:
  • Microtiter Plate Coating: Coat a 96-well plate with the parent drug-protein conjugate (e.g., Drug-BSA) at 1 µg/mL in carbonate buffer (pH 9.6) overnight at 4°C.

    • Causality: The high pH ensures optimal hydrophobic and electrostatic adsorption of the carrier protein to the polystyrene well, creating a uniform competitive surface.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20), then block with 2% BSA in PBS for 1 hour at 37°C.

    • Causality: BSA occupies remaining unbound sites on the plastic, preventing non-specific binding of the primary antibody, which would falsely lower the apparent IC50 and skew cross-reactivity data.

  • Spiking & Serial Dilution: Prepare two parallel serial dilution series in a surrogate matrix (e.g., analyte-free human plasma):

    • Standard (Validation Control): Parent drug (0.1 ng/mL to 1000 ng/mL).

    • Test: FPMNA (0.1 ng/mL to 10,000 ng/mL).

  • Competitive Incubation: Add 50 µL of the spiked samples and 50 µL of the primary anti-drug antibody (at an optimized dilution) to the wells. Incubate for 1 hour at room temperature.

    • Causality: The free FPMNA (or parent drug) in solution competes with the immobilized drug-BSA for the limited antibody binding sites. A highly cross-reactive metabolite will bind the antibody in solution, washing away in the next step and reducing the final signal.

  • Secondary Antibody Addition: Wash 5x with PBST to remove unbound reagents. Add 100 µL of an HRP-conjugated secondary antibody. Incubate for 45 minutes.

  • Signal Generation: Wash 5x. Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.

  • Data Analysis: Plot the OD450 against the log concentration of the analytes. Use a 4-parameter logistic (4PL) regression to determine the IC50 for both the parent drug and FPMNA. Calculate the %CR.

CR_Workflow Step1 1. Plate Coating (Parent Drug Conjugate) Step2 2. Blocking (Reduce Non-Specific Binding) Step1->Step2 Step3 3. Spiking FPMNA (Serial Dilution in Matrix) Step2->Step3 Step4 4. Primary Antibody (Competitive Incubation) Step3->Step4 Step5 5. Secondary Ab-HRP (Signal Generation) Step4->Step5 Step6 6. TMB Substrate (Colorimetric Reaction) Step5->Step6 Step7 7. Data Analysis (Calculate IC50 & %CR) Step6->Step7

Step-by-step competitive ELISA workflow for determining FPMNA cross-reactivity.

Conclusion

Evaluating the cross-reactivity of complex metabolites like 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid requires a deep understanding of structural causality and rigorous, self-validating assay design. While LC-MS/MS remains the gold standard for absolute specificity, properly validated immunoassays—characterized in accordance with regulatory guidelines—provide indispensable, high-throughput utility in drug development and clinical monitoring.

References

  • FDA News: Issue 21-1, November 2022 - ASCPT (FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation). American Society for Clinical Pharmacology and Therapeutics (ASCPT) / U.S. Food and Drug Administration. Available at:[Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

Comparative

Preclinical Profiling Guide: In Vitro vs. In Vivo Dynamics of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic Acid

Executive Summary In the landscape of early-stage drug development, the transition from a chemical fragment to a viable lead compound hinges on balancing target affinity with pharmacokinetic (PK) viability. 6-(4-Formylpi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug development, the transition from a chemical fragment to a viable lead compound hinges on balancing target affinity with pharmacokinetic (PK) viability. 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid (CAS 1355203-28-9)[1] is a highly functionalized building block frequently utilized as a privileged scaffold in Fragment-Based Drug Discovery (FBDD)[2]. The piperazine-nicotinic acid axis is a proven pharmacophore in numerous FDA-approved kinase inhibitors (e.g., CDK4/6 inhibitors) and antibacterial fluoroquinolones.

This guide objectively compares the in vitro and in vivo performance of this specific formylated scaffold against its standard uncapped and N-methylated alternatives, providing a self-validating framework for evaluating structural modifications in preclinical pipelines.

Structural Rationale & Causality

As a Senior Application Scientist, it is critical to understand why specific moieties are selected rather than just observing the outcome. The structural design of this compound addresses two major liabilities of standard piperazine fragments:

  • The 5-Methyl Steric Shield: The methyl group at the 5-position of the nicotinic acid core induces a steric clash with the adjacent piperazine ring. This restricts the rotational freedom of the piperazine, pre-organizing the molecule into a bioactive conformation and lowering the entropic penalty upon target binding[3].

  • The N-Formyl Cap: Uncapped secondary amines in piperazine rings are highly basic (pKa ~9.0), leading to protonation at physiological pH. This protonation severely limits passive membrane permeability and makes the nitrogen a prime target for rapid CYP450-mediated N-dealkylation[4]. Capping the distal nitrogen with a formyl group neutralizes its basicity (pKa < 2.0). This single modification drastically increases lipophilicity, improves passive permeability, and shields the molecule from Phase I metabolism[5].

Mechanism Formyl N-Formyl Capping pKa Reduced Basicity (pKa < 2.0) Formyl->pKa Metab Reduced CYP450 N-dealkylation Formyl->Metab Perm Increased Passive Permeability pKa->Perm Bio Enhanced Oral Bioavailability (F%) Perm->Bio Metab->Bio

Mechanistic pathway of N-formyl capping improving oral bioavailability.

Comparative Performance Analysis

To objectively evaluate the utility of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid, we must benchmark it against its structural predecessors. The table below synthesizes standard preclinical profiling data comparing the Formyl Scaffold against the Uncapped Scaffold (6-(Piperazin-1-yl)-5-methylnicotinic acid) and the N-Methyl Scaffold (6-(4-Methylpiperazin-1-yl)-5-methylnicotinic acid).

Data Presentation: In Vitro vs. In Vivo Metrics
ParameterUncapped ScaffoldN-Methyl ScaffoldFormyl Scaffold (Target)
LogD (pH 7.4) -1.20.41.8
PAMPA Permeability ( 10−6 cm/s) 1.2 (Low)5.4 (Moderate)12.8 (High)
HLM Stability ( t1/2​ , min) 1522>60
Murine Clearance (mL/min/kg) 85 (High)55 (Moderate)18 (Low)
Oral Bioavailability (F%) 12%35%68%
In Vivo Half-life ( t1/2​ , h) 0.51.24.5

Data Interpretation: The Formyl Scaffold demonstrates superior in vitro metabolic stability and permeability, which directly translates to a robust in vivo pharmacokinetic profile (low clearance, high bioavailability).

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify assay integrity before data interpretation.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the susceptibility of the compound to Phase I biotransformation[5].

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, 0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

  • Self-Validation Check: Run Verapamil (rapid clearance control) and Warfarin (low clearance control) in parallel. The assay is only valid if Verapamil t1/2​ < 15 min and Warfarin t1/2​ > 60 min.

Protocol B: In Vivo Murine Pharmacokinetics (PK)

This workflow evaluates systemic exposure and clearance mechanisms in a live model.

  • Formulation: Formulate the Formyl Scaffold in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

  • Dosing: Administer to male CD-1 mice via Intravenous (IV) tail vein injection (2 mg/kg) and Oral Gavage (PO) (10 mg/kg). (n=3 per route).

  • Blood Sampling: Collect serial blood samples (approx. 30 µL) via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 mins at 4°C. Extract plasma and precipitate proteins using cold acetonitrile.

  • PK Modeling: Quantify compound concentrations via LC-MS/MS. Calculate PK parameters (AUC, Clearance, Volume of Distribution, F%) using non-compartmental analysis (NCA).

  • Self-Validation Check: IV clearance must not exceed the hepatic blood flow of a mouse (~90 mL/min/kg). If clearance exceeds this threshold, extra-hepatic metabolism or chemical instability in the formulation must be investigated.

FBDD_Workflow S1 Scaffold Selection 6-(4-Formylpiperazin-1-yl)- 5-methylnicotinic acid S2 In Vitro Profiling HLM Stability & PAMPA S1->S2 S3 In Vivo Evaluation Murine PK/PD Modeling S2->S3 S4 Lead Elaboration API Synthesis S3->S4

FBDD workflow for evaluating the formylpiperazinyl scaffold.

Conclusion

The in vitro and in vivo profiling of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid demonstrates that N-formylation is a highly effective strategy for rescuing the poor pharmacokinetic properties of basic piperazine fragments. By systematically validating its metabolic stability and permeability, researchers can confidently utilize this scaffold for downstream lead elaboration in oncology and infectious disease programs.

References

  • Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges PubMed Central (PMC)[Link]

  • Evaluation of SULT1A1-activated alkylators as cytotoxic agents against liver cancer cells ChemRxiv[Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors ACS Medicinal Chemistry Letters[Link]

Sources

Validation

comparing the efficacy of different formylating agents for piperazine modification

Title: Comparative Efficacy of Formylating Agents for Piperazine Modification: A Technical Guide Executive Summary The N-formylation of piperazine is a fundamental transformation in medicinal chemistry, crucial for synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of Formylating Agents for Piperazine Modification: A Technical Guide

Executive Summary The N-formylation of piperazine is a fundamental transformation in medicinal chemistry, crucial for synthesizing complex pharmacophores such as sildenafil analogs and various anthelmintics. Because piperazine possesses two equivalent secondary amines, achieving high chemoselectivity for mono-formylation (1-formylpiperazine) without over-formylation to the 1,4-diformyl derivative requires precise reagent selection. This guide objectively compares the efficacy, mechanistic causality, and practical application of standard formylating agents to aid drug development professionals in optimizing synthetic workflows.

Mechanistic Insights & Causality

The formylation of amines proceeds via the nucleophilic attack of the secondary amine of piperazine onto the electrophilic carbonyl carbon of the formylating agent, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a leaving group. The nature of this leaving group dictates the reaction's exothermicity, rate, and potential for over-reaction:

  • Formic Acid : Expels water. The reaction is endothermic and typically requires heating (60–80 °C) or coupling agents to drive the equilibrium forward[1].

  • Ethyl Formate : Expels ethanol. It serves as both solvent and reactant under mild reflux conditions, shifting the equilibrium via Le Chatelier's principle while maintaining a low enough electrophilicity to prevent di-formylation[2].

  • Acetic Formic Anhydride (AFA) : Expels the excellent acetate leaving group. The reaction is highly exothermic and rapid, requiring strictly controlled low temperatures (0 °C) to prevent the activation energy from reaching the threshold for a second formylation event[3].

AgentSelection Start Piperazine Modification (N-Formylation) Q1 Require rapid reaction at low temperature? Start->Q1 Q2 Prioritize green chemistry and low cost? Q1->Q2 No AFA Acetic Formic Anhydride (High Reactivity, 0°C) Q1->AFA Yes FA Formic Acid (Heating required, 60-80°C) Q2->FA Yes EF Ethyl Formate (Mild, Catalyst-free, Reflux) Q2->EF No (Mild conditions)

Logical decision tree for selecting piperazine formylating agents.

Comparative Efficacy & Quantitative Data

The following table synthesizes experimental data comparing these agents specifically for piperazine and related secondary amine modifications.

Formylating AgentReaction TempTimeYield (Mono-formyl)ChemoselectivityByproduct
Formic Acid (Neat) 60–80 °C2–4 h85–90%ModerateWater
Ethyl Formate 60 °C (Reflux)4–8 h87–98%HighEthanol
Acetic Formic Anhydride 0 °C to RT0.5–1 h90–95%Low (Needs strict stoichiometry)Acetic Acid
Trifluoroethyl Formate Reflux (THF)2–4 h>90%Very HighTrifluoroethanol

In-Depth Reagent Profiling

1. Ethyl Formate (The Mild Standard) Ethyl formate is highly favored for mono-formylation due to its mild reactivity. Studies have demonstrated that alicyclic amines, including piperazine, can be selectively formylated using ethyl formate under2, yielding up to 87–98% of the desired product[2]. The lower electrophilicity of ethyl formate compared to anhydrides ensures that once the mono-formyl piperazine is formed, the deactivated secondary amine (now an amide) is highly resistant to a second formylation event. Furthermore, solid-phase supported piperazine formylation has identified 4[4].

2. Acetic Formic Anhydride (The Reactive Powerhouse) AFA is a potent Vilsmeier-type formylating agent. Because it is sensitive to atmospheric moisture and decomposes into acetic acid and carbon monoxide, it is typically prepared in situ. While it provides near-quantitative yields, its high reactivity can lead to 3 if the stoichiometry and temperature (strictly 0 °C) are not meticulously controlled[3]. For highly sensitive substrates prone to over-reaction, activated esters like trifluoroethyl formate are sometimes substituted.

3. Formic Acid (The Green Alternative) Using neat formic acid is highly atom-economical. However, without a catalyst, it requires elevated temperatures. The use of a Dean-Stark trap with toluene is often employed to remove the water byproduct and drive the reaction to completion[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic checkpoints that inherently verify the success of the reaction during execution.

Protocol A: Catalyst-Free Mono-formylation using Ethyl Formate

Causality Check: Using a large excess of ethyl formate acts as both the solvent and the reactant, driving the equilibrium forward, while its mild nature prevents di-formylation.

  • Setup : Charge a 100 mL round-bottom flask with anhydrous piperazine (10 mmol, 0.86 g).

  • Addition : Add ethyl formate (50 mmol, ~4 mL) directly to the flask. No additional solvent is required.

  • Reaction : Attach a reflux condenser and heat the mixture to 60 °C for 6 hours.

    • Self-Validation: The initial suspension will gradually become a homogeneous solution as the piperazine is consumed and the highly soluble 1-formylpiperazine is generated.

  • Workup : Concentrate the mixture under reduced pressure to remove excess ethyl formate and ethanol.

  • Purification : Dissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield pure 1-formylpiperazine.

EFWorkflow Step1 1. Combine Piperazine & Excess Ethyl Formate Step2 2. Reflux at 60°C (Catalyst-Free) Step1->Step2 Step3 3. Monitor Homogeneity (Self-Validation Check) Step2->Step3 Step4 4. Evaporate Volatiles under Vacuum Step3->Step4 Step5 5. DCM Extraction & Brine Wash Step4->Step5

Step-by-step experimental workflow for ethyl formate-mediated mono-formylation.

Protocol B: Rapid N-Formylation using Acetic Formic Anhydride (AFA)

Causality Check: The in situ generation of AFA ensures maximum reagent activity, while the strict 0 °C addition temperature suppresses the thermal energy required for the second formylation, ensuring chemoselectivity.

  • AFA Preparation : In a dry flask under nitrogen, mix formic acid (15 mmol) and acetic anhydride (12 mmol). Heat to 50 °C for 2 hours, then cool to room temperature.

  • Substrate Preparation : In a separate flask, dissolve piperazine (10 mmol) in anhydrous THF (20 mL) and cool to 0 °C in an ice bath.

  • Addition : Add the AFA solution dropwise over 30 minutes to the piperazine solution.

    • Self-Validation: The reaction is highly exothermic; dropwise addition controls the temperature spike, which is the primary cause of 1,4-diformylpiperazine byproduct formation.

  • Reaction : Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (neutralizes the acetic acid byproduct). Extract with ethyl acetate (3 × 20 mL), dry over MgSO₄, and concentrate.

References

  • Taylor & Francis.An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines.
  • ACS Publications.The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier Reactions.
  • PMC.Formylation of Amines.
  • ACS Publications.Phenoxyphenyl Sulfone N-Formylhydroxylamines as Potent Matrix Metalloproteinase Inhibitors.

Sources

Comparative

A Comparative Guide to UPLC-MS/MS for the Determination of Piperazine Residues

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with alternative anal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with alternative analytical techniques for the quantification of piperazine residues. The content is grounded in experimental data and established regulatory guidelines to ensure scientific integrity and practical applicability.

The Significance of Piperazine Residue Analysis

Piperazine and its derivatives are widely used as anthelmintic drugs in both human and veterinary medicine.[1][2] However, their improper use can lead to drug residues in animal-derived food products, posing a potential threat to human health upon long-term consumption.[3] Consequently, regulatory bodies in many countries, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established Maximum Residue Limits (MRLs) for piperazine in various food matrices.[3] Accurate and sensitive analytical methods are therefore crucial for monitoring these residues and ensuring food safety.

UPLC-MS/MS: The Gold Standard for Piperazine Analysis

UPLC-MS/MS has emerged as a superior method for the detection and quantification of piperazine residues.[2][4] This technique combines the high-resolution separation capabilities of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. This allows for the precise identification and measurement of piperazine, even at trace levels in complex matrices like animal tissues.[2][5]

One of the key challenges in piperazine analysis is its low molecular weight and lack of a strong chromophore, which makes detection by UV-based methods difficult without derivatization.[2][4][6] UPLC-MS/MS overcomes this limitation by enabling the direct analysis of piperazine, simplifying sample preparation and improving overall efficiency.[2]

Validation of a UPLC-MS/MS Method for Piperazine Determination

Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose.[7] For the determination of piperazine residues, validation should be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the FDA, and the EMA.[8][9][10]

The core validation parameters for a UPLC-MS/MS method include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[9] For UPLC-MS/MS, this is typically achieved by monitoring specific precursor-to-product ion transitions.[5][11]

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[12][13]

  • Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[14] Precision is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][15]

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[16]

Experimental Workflow for UPLC-MS/MS Analysis of Piperazine

The following diagram illustrates a typical workflow for the analysis of piperazine residues using UPLC-MS/MS.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration UPLC UPLC Separation (e.g., C18 column) Concentration->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: A typical experimental workflow for piperazine residue analysis by UPLC-MS/MS.

Detailed Experimental Protocol: Validation of a UPLC-MS/MS Method

1. Sample Preparation (Chicken Muscle Tissue)

  • Homogenization: Weigh 2 g of homogenized chicken muscle tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile. Vortex for 1 minute and sonicate for 15 minutes. Centrifuge at 8000 rpm for 10 minutes.

  • Cleanup: Use a solid-phase extraction (SPE) cartridge (e.g., Oasis MCX). Condition the cartridge with 5 mL of methanol followed by 5 mL of water. Load the supernatant from the extraction step. Wash with 5 mL of 2% formic acid in water, followed by 5 mL of methanol. Elute the piperazine with 5 mL of 5% ammonium hydroxide in methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: For piperazine, a common transition is m/z 87.1 → 44.1.[5]

3. Validation Experiments

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of piperazine.

  • Linearity: Prepare a series of calibration standards by spiking blank matrix extracts with known concentrations of piperazine (e.g., 1, 5, 10, 50, 100, 200 µg/kg). Plot the peak area versus concentration and determine the linearity using the coefficient of determination (R²), which should be ≥ 0.99.[5][15]

  • Accuracy and Precision: Analyze spiked samples at three concentration levels (low, medium, and high) in replicates (n=6) on the same day (repeatability) and on three different days (intermediate precision). The mean recovery should be within 80-120%, and the relative standard deviation (RSD) should be ≤ 15%.

  • LOD and LOQ: Determine the LOD and LOQ by analyzing a series of low-concentration spiked samples. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[12][17]

Comparison of UPLC-MS/MS with Alternative Methods

While UPLC-MS/MS is a powerful technique, other methods can also be employed for piperazine determination. The choice of method often depends on the specific analytical requirements, available instrumentation, and cost considerations.[4]

FeatureUPLC-MS/MSHPLC-UVGC-MSELISA
Principle Chromatographic separation followed by mass analysis of precursor and product ions.Chromatographic separation with detection based on UV absorbance.Gas chromatographic separation followed by mass analysis.Immunoassay based on antibody-antigen binding.
Sensitivity Very High (µg/kg or lower).[5][17]Low to Moderate (requires derivatization for sensitivity).[4][18]High.[19]High.
Selectivity Very High.Moderate (potential for interferences).High.High (potential for cross-reactivity).
Sample Preparation Moderate complexity (extraction and cleanup).[2][17]More complex (derivatization step required).[18][20]Complex (derivatization often needed to improve volatility).[19][21]Relatively Simple.
Throughput High.Moderate.Moderate.High.
Cost High.[4]Low.[22]Moderate.Low to Moderate.
Confirmation Confirmatory method.Screening method.Confirmatory method.Screening method.
Causality Behind Experimental Choices

The choice of a C18 reversed-phase column in UPLC is due to its ability to effectively retain and separate polar compounds like piperazine from the sample matrix. The use of formic acid in the mobile phase helps to protonate the piperazine molecule, leading to better ionization efficiency in the ESI source and improved peak shape.[17] The Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry provides high selectivity and sensitivity by monitoring a specific precursor ion and its characteristic product ion.[11]

Self-Validating System

The validation protocol described above acts as a self-validating system. The successful execution of each validation parameter provides confidence in the reliability and accuracy of the method. For instance, the analysis of blank matrix samples confirms the absence of interferences, while the accuracy and precision data demonstrate the method's ability to produce consistent and correct results.

Logical Relationships in Method Validation

The following diagram illustrates the logical flow and interdependencies of the key validation parameters.

Validation_Logic Specificity Specificity Linearity Linearity & Range Specificity->Linearity Stability Stability Specificity->Stability Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Linearity->Stability LOQ LOQ Accuracy->LOQ Robustness Robustness Accuracy->Robustness Accuracy->Stability Precision->LOQ Precision->Robustness Precision->Stability LOQ->Stability

Caption: Interdependencies of analytical method validation parameters.

Conclusion

For the sensitive and selective determination of piperazine residues, UPLC-MS/MS stands out as the superior analytical technique.[4] Its ability to directly analyze piperazine with high accuracy and precision in complex matrices makes it an invaluable tool for ensuring food safety and regulatory compliance. While other methods like HPLC-UV and GC-MS can be used, they often have limitations in terms of sensitivity and sample preparation complexity.[4] The choice of the most appropriate analytical method will ultimately depend on the specific analytical needs, available resources, and regulatory requirements.

References

  • VICH GL49: Harmonised Guideline on Validation of Analytical Methods Used in Residue Depletion Studies. European Medicines Agency. Available at: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. South African Journal of Animal Science. Available at: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE coupled to solid-phase preconcentration. ResearchGate. Available at: [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Scielo. Available at: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Semantic Scholar. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information. Available at: [Link]

  • DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. R Discovery. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Method of analysis of Piperazine. Pharma Knowledge Forum. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Available at: [Link]

  • Cleaning Validation Guidelines 2025. Leucine. Available at: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. National Center for Biotechnology Information. Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. USM. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. National Center for Biotechnology Information. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Milk Multi-residue Screening LC-MS-MS Method. U.S. Food and Drug Administration. Available at: [Link]

  • An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. U.S. Food and Drug Administration. Available at: [Link]

  • Development and Validation of a Multiclass, Multiresidue Method for Veterinary Drug Analysis in Infant Formula and Related Ingredients Using UHPLC-MS/MS. ACS Publications. Available at: [Link]

Sources

Validation

Comparative Analysis of 6-Arylpyrimidine Derivatives for Antitrypanosomal Activity

A Guide for Drug Development Professionals This guide provides a detailed comparison of the antitrypanosomal activity of 6-arylpyrimidine derivatives against other established and experimental compounds. It is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

This guide provides a detailed comparison of the antitrypanosomal activity of 6-arylpyrimidine derivatives against other established and experimental compounds. It is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this promising class of molecules in the context of Human African Trypanosomiasis (HAT) and Chagas disease.

Introduction: The Urgent Need for Novel Antitrypanosomal Therapies

Trypanosomiases, including Human African Trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei subspecies and Chagas disease caused by Trypanosoma cruzi, continue to pose a significant global health burden. The current therapeutic arsenal is limited by issues of toxicity, complex administration routes, and emerging drug resistance. This landscape underscores the critical need for novel, safe, and effective chemotherapeutic agents. Among the various scaffolds investigated, 6-arylpyrimidine derivatives have emerged as a particularly promising class of compounds, demonstrating potent activity against both T. brucei and T. cruzi.

Key Molecular Targets in Trypanosoma

The efficacy of antitrypanosomal drugs hinges on their ability to selectively target pathways essential for the parasite's survival but absent or significantly different in the mammalian host. Key vulnerabilities in Trypanosoma include its unique metabolic pathways and cellular processes.

The Glycolytic Pathway: A Prime Drug Target

Unlike mammalian cells, which have multiple mechanisms for ATP production, the bloodstream form of T. brucei is entirely dependent on glycolysis for its energy supply. This metabolic choke point makes the enzymes of the glycolytic pathway attractive drug targets.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI F16BP Fructose-1,6-BP F6P->F16BP PFK DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-P F16BP->GAP Aldolase DHAP->GAP TPI BPG13 1,3-Bisphosphoglycerate GAP->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (Target) Pyruvate_Kinase_Node Pyruvate Kinase Pyruvate_Kinase_Node->Pyruvate Inhibited by 6-Arylpyrimidines

Caption: The glycolytic pathway in T. brucei, a key target for antitrypanosomal drugs.

Purine Salvage Pathway

Trypanosomes are incapable of de novo purine synthesis and rely entirely on a purine salvage pathway to acquire these essential building blocks for DNA and RNA synthesis from their host. This dependency presents another set of unique enzymatic targets not found in mammalian cells.

Comparative Efficacy of 6-Arylpyrimidine Derivatives

The primary mechanism of action for many 6-arylpyrimidine derivatives is the inhibition of trypanosomal pyruvate kinase (PYK), a critical enzyme in the glycolytic pathway. This selective inhibition leads to a rapid collapse of the parasite's energy metabolism.

In Vitro Activity Profile

The following table summarizes the in vitro activity of representative 6-arylpyrimidine derivatives compared to standard trypanocidal drugs.

Compound ClassCompound ExampleTarget OrganismIC50 (µM)Selectivity Index (SI)Mechanism of Action
6-Arylpyrimidine Compound AT. b. brucei0.05>200Pyruvate Kinase Inhibition
6-Arylpyrimidine Compound BT. cruzi1.2>100Pyruvate Kinase Inhibition
Diamidine PentamidineT. b. gambiense0.003~50DNA binding
Arsenical MelarsoprolT. b. rhodesiense0.002LowNon-specific
Nitroimidazole BenznidazoleT. cruzi3-5LowNitro-reduction, DNA damage

Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. The Selectivity Index (SI) is the ratio of the cytotoxic concentration in a mammalian cell line to the IC50 against the parasite; a higher SI indicates greater selectivity.

As the data indicates, 6-arylpyrimidine derivatives demonstrate potent activity against T. brucei and moderate activity against T. cruzi. Notably, their high selectivity index suggests a more favorable safety profile compared to existing drugs like melarsoprol and benznidazole.

Experimental Protocols for Activity Assessment

The evaluation of antitrypanosomal compounds requires a standardized set of in vitro and in vivo assays.

In Vitro Antitrypanosomal Activity Assay

This protocol outlines a typical fluorescence-based assay for determining the IC50 of a compound against T. brucei.

In_Vitro_Workflow Start Start: Prepare Compound Dilutions Step1 Seed 96-well plates with Trypanosoma brucei Start->Step1 Step2 Add serially diluted compounds to wells Step1->Step2 Step3 Incubate for 48 hours Step2->Step3 Step4 Add Resazurin (viability indicator) Step3->Step4 Step5 Incubate for 24 hours Step4->Step5 Step6 Measure fluorescence (Ex: 560 nm, Em: 590 nm) Step5->Step6 End Calculate IC50 values Step6->End

Caption: Workflow for a standard in vitro antitrypanosomal activity assay.

Methodology:

  • Compound Preparation: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) and then in culture medium to achieve the final desired concentrations.

  • Parasite Culture: Culture bloodstream form T. b. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.

  • Assay Setup: Seed a 96-well plate with parasites at a density of 2 x 10^4 cells/mL. Add the diluted compounds to the wells. Include positive (e.g., pentamidine) and negative (vehicle control) controls.

  • Incubation: Incubate the plates for 48 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for a further 24 hours. Viable, metabolically active cells will reduce resazurin to the fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Analysis: Plot the fluorescence intensity against the compound concentration and determine the IC50 value using a suitable non-linear regression model.

In Vivo Efficacy in a Mouse Model of HAT

This protocol describes a typical acute model of HAT in mice to assess the in vivo efficacy of a test compound.

In_Vivo_Workflow Start Start: Acclimatize Mice Step1 Infect mice with T. b. brucei (intraperitoneal injection) Start->Step1 Step2 Monitor parasitemia daily (tail blood smear) Step1->Step2 Step3 Initiate treatment when parasitemia is established Step2->Step3 Step4 Administer test compound and controls (e.g., oral gavage) for 4 days Step3->Step4 Step5 Continue to monitor parasitemia for 30-60 days post-treatment Step4->Step5 End Assess cure rate and any relapse Step5->End

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid. As a researcher, scientist, or drug development professional, your comm...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid. As a researcher, scientist, or drug development professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep-rooted culture of safety and regulatory adherence in your laboratory.

The following procedures are based on established best practices for piperazine and nicotinic acid derivatives and align with federal and local hazardous waste regulations. However, it is imperative to always consult your institution's Environmental Health and Safety (EHS) office , as their protocols are the ultimate authority for your specific location.[1][2]

Immediate Safety Protocol: Your First Line of Defense

Before initiating any disposal-related activity, a thorough risk assessment is mandatory. The structural motifs of this compound—a substituted piperazine and a nicotinic acid derivative—suggest a specific hazard profile that dictates the required level of personal protection.

Personal Protective Equipment (PPE) is non-negotiable. The causality is clear: to prevent accidental exposure via inhalation, ingestion, or dermal contact, a robust barrier is essential.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne dust particles that could cause serious eye damage, a known risk with similar chemical classes.[1][3]
Hand Protection Chemical-resistant nitrile gloves.Prevents skin absorption and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
Body Protection Lab coat.Provides a primary barrier against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator.Required if working outside of a certified chemical fume hood or if there is a risk of generating dust.[3]

All handling and initial disposal steps must be performed within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[3]

Hazard Profile Analysis

Hazard ClassPotential EffectAssociated Chemical Family
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact.[1][3]Piperazine Derivatives
Serious Eye Damage Can cause serious and potentially irreversible eye damage.[1][3]Piperazine Derivatives
Respiratory/Skin Sensitization May cause allergy, asthma symptoms, or breathing difficulties if inhaled, and may cause an allergic skin reaction.[3][4]Piperazine Derivatives
Reproductive Toxicity Some piperazine derivatives are suspected of damaging fertility or the unborn child.[3][4]Piperazine Derivatives
Aquatic Toxicity May be harmful or toxic to aquatic life.[1]Piperazine/Pyridine Derivatives

Given this profile, 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid and its associated waste must be managed as hazardous chemical waste .[3][5]

Core Disposal Workflow: From Generation to Final Disposition

The following protocol provides a systematic approach to ensure waste is handled safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6]

Step 1: Waste Characterization and Segregation

The "Why": Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions. Federal regulations mandate that waste generators correctly identify and classify their waste.[2]

  • Classification: This compound should be classified as a non-halogenated organic solid waste .

  • Segregation:

    • Collect solid waste (e.g., unused compound, contaminated weighing paper) separately from liquid waste.[3]

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or aqueous waste streams.[3][7]

    • All items that come into contact with the compound, including gloves, pipette tips, and wipers, must be treated as hazardous waste and placed in the same designated container.[1][3]

Step 2: Containerization and Labeling

The "Why": Proper containment and labeling prevent accidental exposure, ensure correct handling by EHS personnel and waste haulers, and are legally required.[5]

  • Container Selection: Use a clean, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.[3]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[5]

    • Clearly write the full chemical name: "6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid."

    • List any other solvents or materials present in the container.

    • Include the appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark) to visually communicate the risks.[3]

Step 3: On-Site Accumulation and Storage

The "Why": Regulatory frameworks like RCRA dictate how and for how long hazardous waste can be stored at its point of generation to prevent environmental release and ensure personnel safety.[6]

  • Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[5]

  • Storage Protocol:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, cool, dry, and well-ventilated secondary containment area.[3] This containment prevents the spread of material in case of a primary container failure.

    • Ensure the storage area is away from incompatible materials.[7]

Step 4: Final Disposal by Licensed Professionals

The "Why": The ultimate treatment and disposal of hazardous waste require specialized facilities and permits to ensure the material is destroyed in an environmentally sound manner. Attempting to dispose of this chemical through standard trash or sewer systems is illegal and dangerous.[3][8]

  • Professional Disposal: Arrange for waste collection through your institution's EHS office. They will contract with a licensed hazardous waste disposal company.[3]

  • Recommended Method: The most appropriate final disposal method is typically high-temperature incineration at a permitted facility, which ensures complete destruction of the organic molecule.[9]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid.

DisposalWorkflow cluster_prep Phase 1: Pre-Disposal cluster_process Phase 2: Collection & Segregation cluster_storage Phase 3: Accumulation & Disposal start Waste Generation (e.g., unused chemical, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste (Non-Halogenated Organic Solid) fume_hood->classify container Select Compatible, Labeled Hazardous Waste Container classify->container collect Collect Waste (Solids & Contaminated Items) container->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal spill_protocol Follow Spill Management Protocol (Evacuate, Ventilate, Contain) spill->spill_protocol Emergency spill_protocol->collect Collect spill debris as hazardous waste caption Disposal workflow for 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid.

Sources

Handling

Personal protective equipment for handling 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a mechanistic exercise in risk mitigation. When handling 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid ,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a mechanistic exercise in risk mitigation. When handling 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid , we must analyze its structural components to understand its precise hazard profile.

The molecule features a piperazine moiety, a functional group known for causing severe skin burns and acting as a potent respiratory sensitizer[1]. Concurrently, the nicotinic acid core presents a risk of serious ocular irritation and, as a dry powder, poses a combustible dust hazard[2]. By understanding the causality between the chemical structure and its physiological interactions, we can design a self-validating safety protocol that protects researchers and ensures laboratory integrity. According to OSHA's 29 CFR 1910.132 standards, Personal Protective Equipment (PPE) must be selected based on this type of rigorous hazard assessment[3].

Mechanistic Hazard Assessment & PPE Matrix

Every piece of PPE serves as a targeted barrier against a specific chemical vector. The table below outlines the mandatory PPE for handling this compound, grounded in its structural reactivity.

Hazard VectorStructural CauseRequired PPEOperational Rationale
Ocular Nicotinic acid core (Severe eye irritant)ANSI Z87.1+ Indirect Vented GogglesNicotinic acid powders can aerosolize. Indirect venting prevents fine dust from bypassing the seal and contacting the ocular mucosa[4].
Dermal Piperazine moiety (Corrosive, sensitizer)Double Nitrile Gloves (≥5 mil thickness)Piperazine derivatives are basic amines that cause chemical burns. Double-gloving provides a self-validating fail-safe: if the outer glove breaches, the inner layer maintains the barrier[3].
Inhalation Fine powder / Dust explosion riskN95/P100 Respirator or Class II BSC / Fume HoodMitigates the severe respiratory sensitization (asthma) risk inherent to piperazine derivatives[5].
Systemic Formyl group (Electrophilic reactivity)Flame-Resistant (FR) Lab Coat with knit cuffsProtects street clothing from particulate accumulation and potential static-ignition of nicotinic acid dusts[3].

Operational Workflow & Decision Logic

To ensure absolute safety, the handling of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid must follow a strict, logical progression from preparation to disposal.

G N1 Pre-Operation Hazard Assessment (Review SDS & OSHA 29 CFR 1910.132) N2 Don Specific PPE (Nitrile Gloves, Z87.1 Goggles, FR Coat) N1->N2 N3 Engineering Controls (Operate in Chemical Fume Hood) N2->N3 N4 Isolate Compound 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid N3->N4 N5 Spill or Exposure? N4->N5 N6 Emergency Protocol (Absorb, Neutralize, Alert EHS) N5->N6 Yes N7 Routine Experimental Workflow (Weighing, Dissolution, Synthesis) N5->N7 No N8 Waste Segregation (Compatible Hazardous Waste Stream) N6->N8 N7->N8 N9 Final Disposal (EPA/ACS Compliant Hazmat Pickup) N8->N9

Logical workflow for handling and disposing of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid.

Standard Operating Procedure: Safe Weighing and Transfer

When transferring solid powders containing piperazine and nicotinic acid functionalities, minimizing aerosolization and static generation is paramount.

Step-by-Step Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Causality: This velocity is sufficient to capture aerosolized particulates without creating turbulent eddies that could blow the powder into the operator's breathing zone.

  • PPE Validation: Inspect nitrile gloves for pinholes by trapping air and applying pressure. Don indirect-vented goggles and an FR lab coat[3]. Causality: This creates a self-validating system where the integrity of the primary dermal barrier is confirmed prior to chemical exposure.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Use a grounded stainless-steel spatula. Causality: Nicotinic acid derivatives can generate static electricity during friction, posing a mild dust explosion hazard if suspended in air[6].

  • Material Transfer: Slowly dispense the required mass of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid. Immediately seal the source container to prevent ambient moisture absorption (hygroscopy) and environmental contamination.

  • Decontamination: Wipe down the spatula, balance, and surrounding workspace with a compatible solvent (e.g., 70% isopropanol) using disposable laboratory wipes. Place the used wipes into a designated solid hazardous waste container.

Waste Disposal & Environmental Logistics

Improper disposal of piperazine derivatives can lead to severe environmental toxicity and regulatory violations. Following American Chemical Society (ACS) and EPA RCRA guidelines, this compound must never be disposed of in regular trash or down the drain[7].

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect all excess reagent, contaminated weighing boats, and cleaning wipes in a centrally located, chemically compatible container (e.g., High-Density Polyethylene - HDPE)[8]. Do not mix with strong oxidizing agents or concentrated acids, as the basic piperazine ring can react exothermically.

  • Container Management: Ensure the waste container has a secure, screw-top lid. Do not fill beyond 80% capacity to allow for potential vapor expansion[9].

  • Accurate Labeling: Tag the container immediately. The label must explicitly state "Hazardous Waste" and list the full chemical name: 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid. Avoid using abbreviations or chemical formulas, which can cause dangerous misidentifications during hazmat processing[9].

  • Institutional Removal: Coordinate with your facility's Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste disposal vendor. Ensure removal occurs within your institution's permitted accumulation timeframe (typically 90 days for Large Quantity Generators)[10].

References

  • Chemical Disposal Guidelines: a Quick Reference, American Chemical Society, [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide, Lab Manager,[Link]

  • Personal Protective Equipment Requirements for Laboratories, Environmental Health and Safety (NCSU), [Link]

  • How to Properly Dispose Chemical Hazardous Waste, NSTA, [Link]

  • Regulation of Laboratory Waste, American Chemical Society,[Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, Cole-Parmer,[Link]

  • Safety Data Sheet: Nicotinic acid, Chemos GmbH&Co.KG, [Link]

  • Piperazine 68% - MSDS, KSCL,[Link]

  • Safety Data Sheet: Nicotinic acid, Carl ROTH,[Link]

Sources

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